Product packaging for 2-Hexyldecanoic acid(Cat. No.:CAS No. 25354-97-6)

2-Hexyldecanoic acid

カタログ番号: B1666272
CAS番号: 25354-97-6
分子量: 256.42 g/mol
InChIキー: JMOLZNNXZPAGBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Hexyldecanoic acid is a medium-chain fatty acid.
viscous oil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B1666272 2-Hexyldecanoic acid CAS No. 25354-97-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hexyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOLZNNXZPAGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044893
Record name 2-Hexyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25354-97-6
Record name 2-Hexyldecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25354-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexyldecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 2-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexyldecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYLDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M19XFI8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyldecanoic acid, a branched-chain fatty acid, is a versatile molecule with significant potential across various scientific disciplines, including drug development and materials science. Its unique structural characteristics, featuring a hexyl group at the α-position, confer distinct physicochemical properties that differentiate it from its linear isomers. This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, and its emerging roles in biological systems and therapeutic applications.

Chemical and Physical Properties

This compound is a C16 Guerbet fatty acid with the molecular formula C16H32O2.[1] It typically appears as a colorless to light yellow liquid.[1][2] The branched nature of its alkyl chain imparts unique solubility and viscosity characteristics compared to linear fatty acids.[1] It is insoluble in water but soluble in organic solvents like DMSO.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
CAS Number 25354-97-6
Appearance Colorless to light yellow liquid
Melting Point ~10-18 °C
Boiling Point 165-168 °C at 2 mmHg; 268 °C (lit.)
Density ~0.874 - 0.88 g/cm³ at 25 °C
Refractive Index n20/D 1.446 (lit.)
Flash Point 113 °C (closed cup); 174 °C
Water Solubility Insoluble
pKa 4.90 ± 0.40 (Predicted)

Synthesis of this compound: Experimental Protocol

Several synthetic routes for this compound have been reported. A common method involves the alkylation of an acetoacetic ester.

Protocol: Synthesis via Alkylation of Methyl Acetoacetate

This protocol describes a two-step alkylation of a starting acetoacetic ester followed by hydrolysis and decarboxylation.

Materials:

  • Methyl acetoacetate

  • Sodium methoxide

  • Halogenated octane (e.g., 1-bromooctane)

  • Halogenated hexane (e.g., 1-bromohexane)

  • Sodium hydroxide or potassium hydroxide (30-50% aqueous solution)

  • Anhydrous methanol or ethanol

Methodology:

  • First Alkylation: In a reaction vessel containing an anhydrous solution of sodium methoxide in methanol, introduce methyl acetoacetate as the starting material. Subsequently, add the halogenated octane and carry out the first alkylation reaction.

  • Second Alkylation: Following the first alkylation, introduce the halogenated hexane to the reaction mixture to perform the second alkylation, resulting in an intermediate compound.

  • Hydrolysis and Decarboxylation: Decompose the intermediate by adding a 30-50% by mass aqueous solution of sodium hydroxide or potassium hydroxide. This step hydrolyzes the ester and induces decarboxylation to yield this compound.

  • Purification: The final product can be purified using standard techniques such as distillation or chromatography.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and potential anticancer properties.

Antibacterial Activity: this compound has demonstrated antibacterial activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action involves the disruption of the bacterial cell membrane. It has also been shown to inhibit S. aureus DNA gyrase.

Anticancer Potential: Preliminary research suggests that this compound may inhibit the growth of prostate cancer cells. However, further investigation is required to validate these findings and elucidate the underlying mechanisms.

Signaling Pathway Involvement: While the specific signaling pathways modulated by this compound are still under investigation, its role as a fatty acid suggests potential interactions with lipid metabolism and signaling cascades. As a branched-chain fatty acid, it could influence cell membrane properties and the function of membrane-associated proteins.

G cluster_antibacterial Antibacterial Activity cluster_anticancer Anticancer Potential 2HDA This compound Membrane Bacterial Cell Membrane Disruption 2HDA->Membrane DNAGyrase DNA Gyrase Inhibition 2HDA->DNAGyrase ProstateCancer Inhibition of Prostate Cancer Cell Growth 2HDA->ProstateCancer Potential MRSA Inhibition of MRSA Membrane->MRSA DNAGyrase->MRSA

Caption: Known biological activities of this compound.

Applications in Drug Development

The distinct properties of this compound make it a valuable component in pharmaceutical formulations and drug delivery systems.

  • Surfactant and Emulsifier: Its surfactant properties are utilized to create stable emulsions in personal care products and industrial lubricants.

  • Chemical Intermediate: It serves as a building block for synthesizing more complex organic compounds.

  • Lipid-Based Drug Delivery: this compound can be used to prepare lipid nanoparticles for nucleic acid delivery, such as siRNA, for gene silencing applications. These formulations can exhibit high nucleic acid encapsulation efficiency.

  • Antiviral Drug Synthesis: It is an intermediate in the preparation of certain drugs for the treatment or prevention of HIV infection.

  • Prodrug Synthesis: It is a key raw material for the synthesis of ascorbyl tetraisopalmitate, a liposoluble antioxidant derivative of vitamin C.

  • Amidation Agent: It can be used as an amidating agent to suppress side-chain crystallization in the synthesis of amphiphilic macromolecules.

G A This compound B Physicochemical Properties (Surfactant, Intermediate) A->B C Biological Activities (Antibacterial) A->C D Drug Development Applications B->D C->D E Lipid Nanoparticle Formulations (siRNA delivery) D->E F Antiviral (HIV) Drug Synthesis Intermediate D->F G Prodrug Synthesis (Ascorbyl Tetraisopalmitate) D->G H Excipient in Formulations (Emulsifier) D->H

Caption: Logical relationships in drug development applications.

Safety and Handling

This compound is classified as causing skin and serious eye irritation. It is combustible and incompatible with strong oxidizing agents. Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a branched-chain fatty acid with a unique profile of chemical and physical properties that have led to its application in diverse areas, most notably in drug development and formulation science. Its role as a versatile intermediate, a surfactant, and a component of advanced drug delivery systems, coupled with its inherent biological activities, underscores its importance for further research and development. This guide provides a foundational technical understanding for scientists and researchers to explore the full potential of this valuable molecule.

References

2-Hexyldecanoic acid physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 2-Hexyldecanoic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental. This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 25354-97-6), a branched-chain fatty acid with increasing interest in various industrial and research applications.

Chemical Identity

This compound is a saturated fatty acid with the molecular formula C16H32O2.[1][2][3] Its branched structure, with a hexyl group at the alpha-position to the carboxylic acid, imparts unique characteristics compared to its linear isomer, palmitic acid.[4][5]

IdentifierValue
CAS Number 25354-97-6
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
IUPAC Name This compound
Synonyms Isopalmitic Acid, 7-Pentadecanecarboxylic acid, C16 Guerbet fatty acid

Physical Properties

The physical state of this compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature. The quantitative physical properties are summarized in the table below. It is important to note that minor variations in reported values can be attributed to differences in measurement conditions and sample purity.

PropertyValueConditions
Melting Point 10 °C
18 °C
<25 °C
Boiling Point 165-168 °Cat 2 mmHg
268 °Cat 760 mmHg
145 °C
150 °C
Density 0.88 g/cm³
0.874 g/mLat 25 °C
0.8817 g/cm³at 20 °C
Refractive Index 1.4460at 20 °C
1.45
Water Solubility 70.83 μg/Lat 20 °C
Insoluble
Flash Point 174 °C
113 °Cclosed cup
pKa 4.90 ± 0.40Predicted

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not extensively detailed in the public domain, standard methodologies for fatty acid analysis are applicable.

Determination of Melting Point

The melting point of a fatty acid can be determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. For substances with a low melting point like this compound, a cooling bath may be required to solidify the sample before determination.

Determination of Boiling Point

The boiling point is measured using distillation. The substance is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For high-boiling-point substances, vacuum distillation is often employed to prevent decomposition, as indicated by the boiling points reported at reduced pressure (e.g., 2 mmHg).

Determination of Density

Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. The density is then calculated by dividing the mass by the volume.

Determination of Refractive Index

A refractometer is used to measure the refractive index, which is the ratio of the speed of light in a vacuum to the speed of light in the substance. This property is dependent on temperature and the wavelength of light used.

Determination of Water Solubility

Water solubility can be determined by adding a known amount of the substance to a known volume of water and allowing it to equilibrate. The concentration of the dissolved substance in the aqueous phase is then measured using an appropriate analytical technique, such as chromatography or titration.

Synthesis and Experimental Workflow

The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the alkylation of an ester, followed by hydrolysis.

G cluster_synthesis Synthesis of this compound Methyl Octanoate Methyl Octanoate Alkylation Alkylation Methyl Octanoate->Alkylation 1-Chlorohexane 1-Chlorohexane 1-Chlorohexane->Alkylation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Alkylation Intermediate Intermediate Alkylation->Intermediate Step 1 Hydrolysis Hydrolysis Intermediate->Hydrolysis Step 2 This compound This compound Hydrolysis->this compound

Caption: A simplified workflow for the synthesis of this compound.

The general workflow for the determination of the physical properties of a fatty acid like this compound involves several key stages, from sample preparation to data analysis.

G cluster_workflow Experimental Workflow for Physical Property Determination Sample_Acquisition Sample Acquisition (this compound) Purification Purification (e.g., Distillation, Chromatography) Sample_Acquisition->Purification Property_Measurement Physical Property Measurement Purification->Property_Measurement Melting_Point Melting Point Property_Measurement->Melting_Point Boiling_Point Boiling Point Property_Measurement->Boiling_Point Density Density Property_Measurement->Density Refractive_Index Refractive Index Property_Measurement->Refractive_Index Data_Analysis Data Analysis and Comparison Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Density->Data_Analysis Refractive_Index->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: General workflow for determining the physical properties of this compound.

Applications and Relevance

This compound and its derivatives are utilized in a variety of fields. Its properties make it suitable for use as an emollient in cosmetics, a component in lubricants, and as a surfactant. In the pharmaceutical and drug development sectors, its character as a lipid can be exploited in formulation and delivery systems. A comprehensive understanding of its physical properties is therefore crucial for formulation development, quality control, and ensuring the stability and efficacy of the final product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Hexyldecanoic Acid (CAS: 25354-97-6)

Introduction

This compound, identified by the CAS number 25354-97-6, is a branched-chain saturated fatty acid.[1][2] It is structurally characterized by a sixteen-carbon backbone with a carboxylic acid functional group, featuring a hexyl group at the alpha-position (carbon 2).[2] This structure classifies it as a C16 Guerbet fatty acid.[1][2] Unlike its linear counterpart, palmitic acid, the branching in this compound imparts unique physicochemical properties, such as a lower melting point and altered solubility, making it a versatile molecule in various industrial and research applications. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development, and key experimental protocols.

Physicochemical Properties

The distinct branched structure of this compound results in specific physical and chemical characteristics that are crucial for its application in formulations. It is typically a colorless to light yellow liquid at room temperature. It is stable under normal conditions but is combustible and incompatible with strong oxidizing agents.

A summary of its key quantitative properties is presented below.

PropertyValue
CAS Number 25354-97-6
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol
Appearance Colorless to light yellow liquid
Melting Point 10-18 °C
Boiling Point 165-168 °C at 2 mmHg
Density ~0.88 g/cm³
Refractive Index n20/D 1.446
Flash Point 174 °C
Water Solubility 70.83 μg/L at 20 °C
pKa 4.90 ± 0.40 (Predicted)
LogP 6.21 at 25 °C

Synthesis and Manufacturing

This compound can be synthesized through various organic chemistry routes. A common method involves the alkylation of esters followed by hydrolysis.

Experimental Protocol: Synthesis via Alkylation of Methyl Octanoate

This protocol describes a two-stage synthesis process starting from methyl octanoate.

Materials:

  • Methyl octanoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • 1-Chlorohexane

  • Hydrochloric acid (HCl), 1 mol/L

  • Petroleum ether

  • Activated carbon

Procedure:

  • Alkylation: In a suitable reactor, dissolve 1000g of methyl octanoate and 303.34g of sodium hydroxide in 4000g of methanol at 20-30°C.

  • Slowly add 1067.17g of 1-chlorohexane to the mixture.

  • After the addition is complete, raise the temperature to 60°C and maintain the reaction for 6 hours.

  • Saponification: Prepare a solution of 303.34g of sodium hydroxide in 568.76g of water and slowly add it to the reaction mixture.

  • Continue the reaction at 60°C for another 6 hours to ensure complete saponification.

  • Distill off the solvent under reduced pressure.

  • Acidification and Purification: Cool the residue to room temperature.

  • Neutralize the system by adding a 1 mol/L hydrochloric acid solution until the pH reaches 3-4.

  • Allow the mixture to stand and separate the layers. The organic phase is dissolved in 1000 mL of petroleum ether.

  • Wash the organic phase twice with 2000 mL of water.

  • Add 16.20g of activated carbon for decolorization.

  • Finally, distill off the low-boiling point components under reduced pressure at 80°C to obtain the pure this compound.

G cluster_alkylation Stage 1: Alkylation cluster_saponification Stage 2: Saponification & Purification A Dissolve Methyl Octanoate and NaOH in Methanol B Slowly add 1-Chlorohexane A->B C React at 60°C for 6 hours B->C D Add aqueous NaOH C->D Proceed to Saponification E React at 60°C for 6 hours D->E F Distill off solvent E->F G Acidify with HCl to pH 3-4 F->G H Purify via extraction and distillation G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key intermediate and excipient in the pharmaceutical and cosmetic industries. Its branched structure provides stability and unique solubility characteristics.

Nucleic Acid Delivery Systems

A significant application of this compound is in the preparation of lipid nanoparticles (LNPs) for nucleic acid delivery. These LNPs are used to encapsulate and deliver therapeutic nucleic acids, such as small interfering RNA (siRNA), into cells. The branched lipid tails derived from this compound can influence the morphology and stability of the lipid bilayer, leading to high encapsulation efficiency and effective delivery of the genetic material.

G cluster_synthesis LNP Component Synthesis cluster_formulation LNP Formulation cluster_delivery Cellular Delivery HDA This compound LNP Lipid Nanoparticle (LNP) Assembly HDA->LNP Forms Cationic Lipids Cell Target Cell LNP->Cell Uptake siRNA siRNA Cargo siRNA->LNP Encapsulation Endosome Endosomal Escape Cell->Endosome Cytoplasm Cytoplasmic Release Endosome->Cytoplasm Target Target mRNA Silencing Cytoplasm->Target

Caption: Role of this compound in LNP-mediated siRNA delivery.

Antiviral Drug Formulation

This compound serves as a precursor in the synthesis of compounds for the treatment or prevention of HIV infection. Its lipophilic nature is exploited to improve the pharmacokinetic properties of antiviral drugs.

Synthesis of Bioactive Derivatives

It is a crucial raw material for synthesizing ascorbyl tetraisopalmitate, a stable, oil-soluble derivative of Vitamin C used widely in cosmetics and health products as an antioxidant.

Experimental Protocol: Synthesis of Ascorbyl Tetraisopalmitate

This protocol outlines the synthesis of ascorbyl tetraisopalmitate using this compound as a precursor.

Materials:

  • This compound

  • Thionyl chloride (or similar chlorinating agent)

  • L-ascorbic acid

  • N-methylpyrrolidone (NMP)

  • Pyridine

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (5%)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: Convert this compound into 2-hexyldecanoyl chloride. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride, followed by purification via distillation.

  • Esterification: In a four-necked flask under a nitrogen atmosphere, dissolve 21.1g of L-ascorbic acid and 56.9g of pyridine in 300ml of N-methylpyrrolidone.

  • Cool the mixture to 0-5°C with stirring.

  • Slowly add 148.2g of the previously prepared 2-hexyldecanoyl chloride over 3 hours.

  • Work-up and Purification: Add methyl tert-butyl ether to the reaction mixture.

  • Wash the solution three times with 5% hydrochloric acid, followed by washes with saturated sodium bicarbonate and saturated sodium chloride solutions.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude ascorbyl tetraisopalmitate using silica gel column chromatography to yield the final product.

G A This compound B 2-Hexyldecanoyl Chloride A->B Chlorination D Ascorbyl Tetraisopalmitate B->D Esterification C L-Ascorbic Acid C->D

Caption: Synthesis of Ascorbyl Tetraisopalmitate intermediate.

Other Industrial Applications

Beyond pharmaceuticals, this compound is used as a surfactant, emulsifying agent, and cleansing agent in cosmetics and personal care products. Its branched structure enhances stability and viscosity in formulations. It also finds use in industrial lubricants and coatings.

Biological Activity

While primarily used as a synthetic intermediate, some fatty acids with similar structures have shown biological activity. For instance, isomers of hexadecynoic acid have demonstrated antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) by inhibiting DNA gyrase. Although direct, extensive studies on the intrinsic biological signaling of this compound are limited, its role as a lipid component is critical for the biological function of the final drug product. It may also possess antimicrobial properties of interest for preservative applications.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazard Classifications: Causes skin irritation and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.

  • Precautionary Statements: Wear protective gloves, clothing, and eye protection. Avoid release to the environment. In case of skin contact, wash with plenty of water.

  • Storage: Store in a dry, well-ventilated place at room temperature.

Conclusion

This compound is a valuable branched-chain fatty acid with a unique property profile that makes it indispensable in advanced applications, particularly in drug delivery and high-performance cosmetics. Its ability to form stable lipid structures is central to its role in the development of next-generation nucleic acid therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis, physicochemical properties, and functional applications is essential for leveraging its full potential in innovative formulations.

References

An In-depth Technical Guide to 2-Hexyldecanoic Acid: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyldecanoic acid, a branched-chain saturated fatty acid, is a versatile molecule with significant applications across various scientific and industrial sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its role in advanced applications such as drug delivery systems and cosmetic formulations. Particular focus is given to its function as a key precursor in the synthesis of ionizable lipids for mRNA vaccine delivery and its utility as a surfactant and emollient. This document aims to serve as a core resource for researchers, chemists, and formulation scientists working with or exploring the potential of this compound.

Chemical and Physical Properties

This compound, also known as isopalmitic acid, is a C16 Guerbet acid. Its branched structure imparts unique physical and chemical properties compared to its linear counterpart, palmitic acid, most notably its liquid state at room temperature and enhanced solubility in organic solvents. These characteristics are pivotal to its wide range of applications.

PropertyValueReferences
Molecular Formula C₁₆H₃₂O₂[1]
Molecular Weight 256.42 g/mol [1]
CAS Number 25354-97-6[1]
Appearance Colorless to light yellow liquid[2]
Density Approximately 0.88 g/cm³[2]
Melting Point ~10 °C
Boiling Point 165-168 °C at 2 mmHg
Flash Point 174 °C
Solubility Insoluble in water; Soluble in organic solvents
Chemical Stability Stable under normal conditions. Combustible and incompatible with strong oxidizing agents.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the Guerbet reaction, which involves the base-catalyzed self-condensation of alcohols at elevated temperatures. However, for laboratory-scale synthesis, alkylation of fatty acid esters provides a more controlled approach.

Experimental Protocol: Alkylation of Methyl Octanoate

This protocol describes a two-step synthesis route involving the alkylation of methyl octanoate followed by saponification and acidification.

Materials:

  • Methyl octanoate

  • Sodium hydroxide

  • Methanol

  • 1-Chlorohexane

  • 1 M Hydrochloric acid

  • Petroleum ether

  • Activated carbon

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask with a reflux condenser and dropping funnel

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Alkylation of Methyl Octanoate

  • In a reaction flask, dissolve 1000 g of methyl octanoate and 303.34 g of sodium hydroxide in 4000 g of methanol.

  • Slowly add 1067.17 g of 1-chlorohexane to the mixture at room temperature.

  • Heat the reaction mixture to 60°C and maintain for 6 hours with continuous stirring.

Step 2: Saponification and Acidification

  • Prepare a solution of 303.34 g of sodium hydroxide in 568.76 g of water and slowly add it to the reaction mixture from Step 1.

  • Continue the reaction at 60°C for another 6 hours to ensure complete saponification.

  • Remove the methanol by distillation under reduced pressure.

  • Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid to a pH of 3-4.

  • Transfer the mixture to a separatory funnel. The organic layer containing this compound will separate.

  • Dissolve the organic phase in 1000 mL of petroleum ether and wash twice with 2000 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Add 16.20 g of activated carbon to decolorize the solution and stir for 30 minutes.

  • Filter the mixture to remove the activated carbon and anhydrous sodium sulfate.

  • Remove the petroleum ether and other low-boiling point components by distillation under reduced pressure at 80°C to obtain the final product.

Expected Yield and Purity: This protocol can yield approximately 1479.50 g (91.30%) of colorless, transparent this compound with a purity of >98%.

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_saponification Step 2: Saponification & Work-up A Methyl Octanoate + Sodium Hydroxide + Methanol C Reaction at 60°C for 6h A->C B 1-Chlorohexane B->C E Reaction at 60°C for 6h C->E D Sodium Hydroxide Solution D->E F Solvent Removal E->F G Acidification (HCl) F->G H Extraction with Petroleum Ether G->H I Washing & Drying H->I J Decolorization (Activated Carbon) I->J K Final Product (this compound) J->K

Fig. 1: Synthesis workflow for this compound.

Analytical Methods

Accurate characterization and purity assessment of this compound are crucial for its application in research and product development. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system equipped with a fused silica capillary column is suitable. A common choice is a non-polar column like a DB-5ms (5% phenyl-methylpolysiloxane).

  • Sample Preparation: For analysis, derivatization to a more volatile ester (e.g., methyl ester) is often performed. This can be achieved by reacting the acid with a methylating agent like diazomethane or by heating with methanol and an acid catalyst.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Final hold: 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Identification: The mass spectrum of this compound (or its derivative) is compared with a reference library (e.g., NIST) for positive identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds. For fatty acids like this compound, which lack a strong UV chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. Alternatively, derivatization to introduce a UV-active group is a common strategy.

Experimental Protocol (with UV detection after derivatization):

  • Derivatization: Esterification with a UV-active alcohol, such as p-bromophenacyl bromide, can be performed to enhance detection sensitivity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program will depend on the specific derivative and column used.

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: The wavelength will be chosen based on the absorbance maximum of the derivatizing agent (e.g., ~260 nm for p-bromophenacyl esters).

  • Quantification: A calibration curve is generated using standards of the derivatized this compound at known concentrations.

Advanced Applications

The unique properties of this compound have led to its use in several high-value applications, particularly in the pharmaceutical and cosmetic industries.

Precursor for Ionizable Lipids in mRNA Delivery

This compound is a critical starting material for the synthesis of the ionizable lipid ALC-0315, a key component of the lipid nanoparticle (LNP) delivery system for the Pfizer-BioNTech COVID-19 mRNA vaccine.

Synthesis of ALC-0315 from this compound:

The synthesis involves a multi-step process where this compound is first esterified with a linker molecule, which is then coupled to a tertiary amine headgroup.

ALC0315_Synthesis cluster_esterification Esterification cluster_amination Amine Coupling A This compound C Ester Intermediate A->C B Linker Molecule (e.g., 6-bromohexanol) B->C E ALC-0315 C->E D Tertiary Amine Headgroup D->E

Fig. 2: Simplified synthesis pathway of ALC-0315.

Role in Lipid Nanoparticle Formulation:

ALC-0315 is an ionizable cationic lipid. At a low pH (during formulation), its amine headgroup is protonated, allowing it to electrostatically interact with the negatively charged mRNA and encapsulate it within the lipid nanoparticle. At physiological pH, the lipid becomes neutral, which is thought to facilitate endosomal escape and release of the mRNA into the cytoplasm of the target cell.

LNP_Formation cluster_components Lipid Nanoparticle Components cluster_process Formulation Process A mRNA (negatively charged) E Mixing at low pH A->E B ALC-0315 (ionizable lipid) B->E C Helper Lipids (e.g., DSPC, Cholesterol) C->E D PEG-Lipid D->E F Self-Assembly into LNP E->F G Encapsulation of mRNA F->G H Stabilization by PEG-Lipid G->H

Fig. 3: Lipid nanoparticle formation with ALC-0315.
Surfactant and Emollient in Cosmetics

The amphiphilic nature of this compound, with its carboxylic acid head and branched hydrocarbon tail, makes it an effective surfactant and emulsifier. In cosmetic formulations, it helps to stabilize oil-in-water or water-in-oil emulsions, preventing the separation of ingredients and ensuring a uniform product consistency. Its branched structure also contributes to a lighter, less greasy feel on the skin, making it a desirable emollient in creams and lotions.

Emulsification_Mechanism cluster_interface Oil-Water Interface cluster_surfactant This compound Molecules Oil Oil Droplet Water Water Phase S1 Hydrophilic Head (Carboxylic Acid) S1->Water Interacts with S2 Lipophilic Tail (Branched Alkyl Chain) S1->S2 S2->Oil Interacts with

Fig. 4: Emulsification mechanism of this compound.

Conclusion

This compound is a multifaceted molecule with a growing importance in both fundamental research and industrial applications. Its unique physical properties, stemming from its branched structure, make it a valuable ingredient in cosmetics and as a chemical intermediate. The critical role of its derivative, ALC-0315, in the success of mRNA vaccines highlights the potential for further innovation in drug delivery systems based on this versatile fatty acid. This guide has provided a foundational understanding of this compound, offering detailed protocols and insights that will be of significant value to professionals in the fields of chemistry, materials science, and pharmaceutical development. Further research into novel derivatives and applications of this compound is warranted and holds considerable promise for future advancements.

References

An In-depth Technical Guide to 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Hexyldecanoic acid, a branched-chain saturated fatty acid with significant applications across various scientific and industrial sectors, particularly in drug development and material science.

Chemical Structure and Formula

This compound is a C16 Guerbet fatty acid. Its structure features a sixteen-carbon backbone with a carboxylic acid functional group. The branching, which consists of a hexyl group at the alpha-position to the carboxyl group, imparts unique physicochemical properties compared to its linear isomer, palmitic acid.

  • Molecular Formula: C₁₆H₃₂O₂[1][2][3][4][5]

  • Linear Formula: CH₃(CH₂)₇CH[(CH₂)₅CH₃]CO₂H

  • IUPAC Name: this compound

  • Synonyms: Isopalmitic acid, 2-n-Hexyldecanoic acid

The presence of the alkyl branch significantly influences its physical state, solubility, and reactivity, making it a valuable component in various formulations.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, application, and integration into various experimental and manufacturing processes.

PropertyValueReferences
Molecular Weight 256.42 g/mol
Appearance Colorless to light yellow liquid
Density Approximately 0.88 g/cm³ (at 25 °C)
Melting Point ~10-18 °C
Boiling Point 165-168 °C at 2 mmHg
Flash Point 174 °C
Refractive Index n20/D 1.446
Solubility Insoluble in water, soluble in organic solvents.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for researchers requiring this compound for their work. Below are two common synthesis protocols.

Protocol 1: Synthesis from Capric Acid and 1-Iodohexane

This method involves the alkylation of capric acid to introduce the hexyl group.

  • Materials: Capric acid, 1-iodohexane, and a suitable base.

  • Procedure: The reaction is typically carried out in an organic solvent. Capric acid is deprotonated with a strong base to form the carboxylate anion, which then acts as a nucleophile, attacking the 1-iodohexane to form this compound. The product is then purified using standard techniques such as distillation or chromatography.

Protocol 2: Synthesis via Alkylation of an Acetoacetic Ester

This protocol provides a versatile route to this compound with high purity and yield.

  • Step 1: First Alkylation

    • Reactants: Ethyl acetoacetate or methyl acetoacetate, sodium methoxide or sodium ethoxide, and a halogenated octane.

    • Procedure: The starting acetoacetic ester is treated with a sodium alkoxide in an anhydrous solvent to generate the enolate. This is followed by the addition of a halogenated octane (e.g., 1-bromooctane) to perform the first alkylation at the alpha-carbon. The reaction is typically carried out with continuous stirring.

  • Step 2: Second Alkylation

    • Reactants: The product from Step 1, sodium methoxide or sodium ethoxide, and a halogenated hexane.

    • Procedure: Following the first alkylation, a second equivalent of the sodium alkoxide is added to the reaction mixture to generate a new enolate. A halogenated hexane (e.g., 1-bromohexane) is then introduced to complete the second alkylation, resulting in an intermediate with both octane and hexane chains attached.

  • Step 3: Hydrolysis and Decarboxylation

    • Reactants: The dialkylated intermediate from Step 2 and a concentrated aqueous alkaline solution (e.g., 30-50% NaOH or KOH).

    • Procedure: The intermediate is subjected to hydrolysis in a strong alkaline solution. This process cleaves the ester and removes the acetyl group, yielding the carboxylate of this compound.

  • Step 4: Acidification and Purification

    • Reactants: The carboxylate salt from Step 3 and a strong acid (e.g., HCl).

    • Procedure: The reaction mixture is cooled and then acidified to protonate the carboxylate, precipitating the this compound. The crude product is then purified by extraction into an organic solvent, followed by washing and distillation to obtain the final high-purity product.

Applications in Drug Development

This compound is a key building block in the development of advanced drug delivery systems and therapeutics.

  • Lipid Nanoparticles for Nucleic Acid Delivery: It is used in the synthesis of cationic lipids. These lipids are essential components of lipid nanoparticles (LNPs) that can encapsulate and deliver nucleic acid-based drugs, such as siRNA, to target cells. The branched structure of this compound can influence the fluidity and stability of the lipid bilayer, enhancing the efficiency of nucleic acid encapsulation and delivery.

  • Antiviral Drug Synthesis: This fatty acid serves as a precursor in the synthesis of compounds for the treatment or prevention of HIV infection.

  • Surfactant and Emulsifier: Its properties as a surfactant and emulsifier make it useful in the formulation of various pharmaceutical products, contributing to the stability and bioavailability of active pharmaceutical ingredients.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Synthesis_Workflow cluster_alkylation Alkylation Steps cluster_workup Workup and Purification Acetoacetic_Ester Acetoacetic Ester First_Alkylation First Alkylation (+ Halogenated Octane) Acetoacetic_Ester->First_Alkylation Intermediate_A Mono-alkylated Intermediate First_Alkylation->Intermediate_A Second_Alkylation Second Alkylation (+ Halogenated Hexane) Intermediate_A->Second_Alkylation Intermediate_B Di-alkylated Intermediate Second_Alkylation->Intermediate_B Decomposition Decomposition (Alkaline Hydrolysis) Intermediate_B->Decomposition Acidification Acidification Decomposition->Acidification Purification Purification Acidification->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound via double alkylation.

Drug_Delivery_Application HDA This compound Cationic_Lipid Cationic Lipid Synthesis HDA->Cationic_Lipid LNP Lipid Nanoparticle (LNP) Formation Cationic_Lipid->LNP Encapsulation Encapsulation LNP->Encapsulation Nucleic_Acid Nucleic Acid Drug (e.g., siRNA) Nucleic_Acid->Encapsulation Cell_Delivery Cellular Delivery Encapsulation->Cell_Delivery

Caption: Role of this compound in nucleic acid drug delivery.

References

An In-depth Technical Guide to 2-Hexyldecanoic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Hexyldecanoic acid, a branched-chain saturated fatty acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, physicochemical properties, synthesis, and analytical methods. Additionally, a generalized metabolic pathway for branched-chain fatty acids is presented.

Nomenclature and Synonyms

This compound is known by a variety of names across different contexts, including systematic IUPAC names, common names, and commercial trade names. The Chemical Abstracts Service (CAS) Registry Number for this compound is 25354-97-6 .[1][2][3] A comprehensive list of its synonyms is provided in Table 1 for clear identification and cross-referencing in scientific literature and commercial databases.

Table 1: Synonyms and Identifiers for this compound

TypeName/Identifier
Systematic IUPAC Name This compound
Common Synonyms Isopalmitic Acid[4], Pentadecane-7-carboxylic acid[4], 2-n-Hexyldecanoic acid
Trade/Commercial Names C16 Guerbet fatty acid, Isocarb 16, Fine Oxocol Isopalmitic Acid
CAS Registry Number 25354-97-6
EC Number 246-885-9
PubChem CID 32912
InChI Key JMOLZNNXZPAGBH-UHFFFAOYSA-N
Other Names Decanoic acid, 2-hexyl-, 2-Hexyldecansaeure

Physicochemical Properties

This compound is a branched-chain fatty acid, a structural characteristic that influences its physical and chemical properties, distinguishing it from its linear isomer, palmitic acid. These properties are crucial for its application in various fields, including cosmetics, lubricants, and as a surfactant. A summary of its key physicochemical data is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
Appearance Colorless to light yellow liquid
Melting Point 10 °C
Boiling Point 165-168 °C at 2 mmHg
Density 0.88 g/cm³
Refractive Index n20/D 1.446
Flash Point 174 °C
Water Solubility 70.83 µg/L at 20 °C
pKa 4.90 ± 0.40 (Predicted)
LogP 6.21 at 25 °C

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Guerbet reaction, where primary alcohols are converted to β-alkylated dimer alcohols, which are then oxidized to carboxylic acids. A specific patented preparation method is outlined below:

Step 1: Alkylation

  • Ethyl acetoacetate or methyl acetoacetate is used as the starting material.

  • The starting material is dissolved in an anhydrous solution of sodium methoxide or sodium ethoxide.

  • The solution is successively reacted with an octyl halide and a hexyl halide in two sequential alkylation steps to form an intermediate.

Step 2: Decomposition

  • The resulting intermediate is then decomposed in a 30-50% by mass aqueous alkaline solution.

  • This decomposition step yields this compound.

This method is reported to produce this compound with high purity (≥99.00%) and a high yield (≥80.0%) under mild reaction conditions.

Another synthetic route involves the following steps:

  • Methyl octanoate and sodium hydroxide are dissolved in methanol.

  • 1-Chlorohexane is slowly added, and the mixture is heated to 60°C and reacted for 6 hours.

  • An aqueous solution of sodium hydroxide is then added, and the reaction continues at 60°C for another 6 hours.

  • The solvent is removed under reduced pressure.

  • The system is neutralized with hydrochloric acid, and the organic phase is extracted and purified to yield this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the analysis and identification of this compound.

Sample Preparation:

  • For biological samples, a lipid extraction is typically performed using a solvent system such as chloroform:methanol.

  • The fatty acids in the extract are then derivatized to form more volatile esters, commonly methyl esters (FAMEs), by reacting with a reagent like boron trifluoride in methanol.

GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • As the separated components elute from the column, they enter the mass spectrometer.

  • The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • The mass spectrum of the this compound derivative can be compared to a spectral library for positive identification. The PubChem database contains experimental GC-MS data for this compound.

Biological Context and Metabolic Pathways

While specific signaling pathways directly involving this compound are not extensively documented, its role can be inferred from the metabolism of branched-chain fatty acids. Unlike their straight-chain counterparts, the α-carbon branching in this compound prevents direct β-oxidation. Therefore, it likely undergoes an initial α-oxidation step to remove the carboxyl group, followed by β-oxidation of the resulting shorter fatty acid.

Branched-chain fatty acids have been noted for their antimicrobial properties. For instance, isomers of hexadecynoic acid have shown activity against multidrug-resistant Staphylococcus aureus. The metabolism of the closely related linear saturated fatty acid, palmitic acid, has been extensively studied and is known to be involved in various cellular processes, including energy metabolism and lipotoxicity when in excess.

The following diagram illustrates a generalized workflow for the analysis of fatty acids like this compound from a biological sample and a simplified representation of the metabolic fate of branched-chain fatty acids.

Fatty_Acid_Analysis_and_Metabolism Workflow for Fatty Acid Analysis and Generalized Metabolic Pathway cluster_analysis Analytical Workflow cluster_metabolism Generalized Metabolic Pathway sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (e.g., FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms identification Identification gcms->identification bcfa This compound (Branched-Chain Fatty Acid) identification->bcfa Informs Biological Context alpha_ox α-Oxidation bcfa->alpha_ox pristanoyl_coa Pristanoyl-CoA (or similar metabolite) alpha_ox->pristanoyl_coa beta_ox β-Oxidation pristanoyl_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca energy Energy Production (ATP) tca->energy

Caption: Workflow for the analysis and generalized metabolism of this compound.

References

An In-depth Technical Guide to Isopalmitic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopalmitic acid, a branched-chain saturated fatty acid, is emerging as a molecule of interest in various scientific disciplines, from cosmetics to metabolic research. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and potential therapeutic applications of isopalmitic acid. Particular focus is given to its role as a signaling molecule, specifically as an activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant pathways and workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Isopalmitic acid, systematically known as 14-methylpentadecanoic acid, is a C16 branched-chain fatty acid. Unlike its straight-chain isomer, palmitic acid, which is widely studied for its roles in metabolic diseases, isopalmitic acid's biological functions are less characterized. However, recent evidence suggests its involvement in significant cellular processes, warranting a closer examination of its properties and potential uses. This guide aims to provide a detailed technical overview of isopalmitic acid for the scientific community.

Physicochemical Properties of Isopalmitic Acid

A thorough understanding of the physical and chemical characteristics of isopalmitic acid is fundamental for its application in research and development. The following tables summarize key quantitative data.

Table 1: General and Physical Properties of Isopalmitic Acid (14-Methylpentadecanoic Acid)

PropertyValueSource(s)
Synonyms 14-Methylpentadecanoic acid, Isohexadecanoic acid[1][2]
Molecular Formula C₁₆H₃₂O₂[1][3][4]
Molecular Weight 256.42 g/mol
Appearance White to off-white solid/powder
Melting Point 61.5-62.4 °C
Boiling Point 371 °C at 760 mmHg
Density 0.891 g/cm³
logP 7.04
pKa (Strongest Acidic) 4.95

Table 2: Solubility of Isopalmitic Acid

SolventSolubilityNotesSource(s)
Water 0.00026 g/L (Predicted)Largely insoluble due to its long hydrophobic chain.
DMSO 100 mg/mL (389.99 mM)May require sonication.
Ethanol SolubleA stock solution can be made.
Dimethyl Formamide (DMF) SolubleA stock solution can be made.
Chloroform Soluble-
Ether Soluble-
Benzene Soluble-
Trichloroethylene HighHigher than in alcohols and alkanes.
2-Propanol High-
Hexane Moderate-
Heptane Moderate-
Acetone Lower-

Biological Activities and Signaling Pathways

Isopalmitic acid exhibits distinct biological activities, with its role as a PPARα activator being a key area of interest.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Recent studies have identified monomethyl branched-chain fatty acids, including isopalmitic acid, as potent activators of PPARα. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in tissues with high fatty acid oxidation rates like the liver.

Upon activation by a ligand such as isopalmitic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.

Diagram 1: Isopalmitic Acid-Mediated PPARα Activation Pathway

PPARa_Activation cluster_cell Hepatocyte cluster_nucleus Nucleus IPA Isopalmitic Acid PPARa PPARα IPA->PPARa Binds & Activates RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE Binds RXR->PPRE Binds TargetGenes Target Genes (ACOX1, CPT1A, etc.) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation LipidMetabolism Increased Lipid Metabolism Proteins->LipidMetabolism FattyAcid_Prep_Workflow cluster_prep Preparation of Isopalmitic Acid-BSA Complex start Start dissolve_ipa Dissolve Isopalmitic Acid in Ethanol at 70°C start->dissolve_ipa prepare_bsa Prepare 10% BSA Solution in Culture Medium at 37°C start->prepare_bsa add_ipa_to_bsa Add Isopalmitic Acid Solution to BSA Solution dissolve_ipa->add_ipa_to_bsa prepare_bsa->add_ipa_to_bsa vortex_incubate Vortex and Incubate at 55°C for 15 min add_ipa_to_bsa->vortex_incubate check_concentration Desired Concentration Reached? vortex_incubate->check_concentration check_concentration->add_ipa_to_bsa No store Store at -20°C check_concentration->store Yes end End store->end

References

An In-Depth Technical Guide to C16 Guerbet Fatty Acid: Characteristics, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics, synthesis, and analytical methodologies for the C16 Guerbet fatty acid, 2-hexyldecanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the unique properties and potential applications of this branched-chain fatty acid.

Core Characteristics of C16 Guerbet Fatty Acid (this compound)

Guerbet fatty acids are a class of β-branched carboxylic acids that exhibit distinct physicochemical properties compared to their linear isomers. The C16 Guerbet fatty acid, this compound, is a saturated fatty acid with the molecular formula C₁₆H₃₂O₂. Its branched structure significantly influences its physical and chemical behavior.

The branching in Guerbet acids leads to a lower melting point and increased fluidity at lower temperatures compared to their straight-chain counterparts.[1][2] These characteristics, along with good thermal and oxidative stability, make them suitable for various industrial applications, particularly in cosmetics and lubricants.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in formulation development and for predicting its behavior in various chemical and biological systems.

PropertyValueReferences
Molecular Formula C₁₆H₃₂O₂[3]
Molecular Weight 256.42 g/mol
CAS Number 25354-97-6
Appearance Colorless to light yellow liquid or solid
Melting Point Approximately 10-18 °C
Boiling Point 165-168 °C at 2 mmHg
Density Approximately 0.874-0.88 g/cm³ at 25 °C
Refractive Index Approximately 1.446 at 20 °C
Water Solubility Insoluble
pKa Approximately 4.90 (Predicted)

Synthesis and Experimental Protocols

The primary route to obtaining Guerbet fatty acids is through the oxidation of the corresponding Guerbet alcohols. Therefore, the synthesis of C16 Guerbet fatty acid (this compound) begins with the synthesis of C16 Guerbet alcohol (2-hexyldecanol).

Synthesis of 2-Hexyldecanol (C16 Guerbet Alcohol)

The synthesis of 2-hexyldecanol is achieved through the Guerbet reaction, which involves the dimerization of a primary alcohol at high temperatures in the presence of a catalyst. In the case of 2-hexyldecanol, the starting material is 1-octanol.

Experimental Protocol: Guerbet Reaction for 2-Hexyldecanol Synthesis

Materials:

  • 1-Octanol

  • Potassium Hydroxide (KOH)

  • Copper(II) oxide-Nickel(II) oxide (CuO-NiO) catalyst

  • Nitrogen gas

  • Standard laboratory glassware for high-temperature reactions (e.g., three-necked flask, condenser, mechanical stirrer, heating mantle)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 1-octanol and a catalytic amount of potassium hydroxide (e.g., 1-5 mol%).

  • Add a small amount of a dehydrogenation/hydrogenation catalyst, such as a supported CuO-NiO catalyst.

  • Purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to a high temperature, typically in the range of 200-250 °C, with vigorous stirring.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by techniques such as gas chromatography (GC) to observe the conversion of 1-octanol and the formation of 2-hexyldecanol.

  • During the reaction, water is formed as a byproduct and should be removed from the reaction mixture, for example, by a Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the potassium hydroxide catalyst with a suitable acid (e.g., hydrochloric acid).

  • The crude product can be purified by fractional distillation under reduced pressure to isolate the 2-hexyldecanol.

Biological_Signaling_of_BCFAs cluster_0 Branched-Chain Fatty Acids (BCFAs) cluster_1 Potential Cellular Targets cluster_2 Downstream Effects BCFAs e.g., this compound PPARs PPARs (Peroxisome Proliferator-Activated Receptors) BCFAs->PPARs Potential Interaction NFkB NF-κB Pathway BCFAs->NFkB Potential Inhibition Lipid_Metabolism Modulation of Lipid Metabolism PPARs->Lipid_Metabolism Inflammation Regulation of Inflammation NFkB->Inflammation

References

The Core of Branched-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on the carbon chain. Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, including lower melting points and enhanced oxidative stability, which make them crucial components of cell membranes in various organisms and attractive targets for industrial and therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the core principles of BCFA synthesis, focusing on the enzymatic pathways, regulatory mechanisms, and key experimental methodologies.

Fundamental Pathways of BCFA Biosynthesis

The biosynthesis of BCFAs primarily follows two distinct pathways, defined by the origin of the branched-chain starter unit. These pathways lead to the formation of two main series of BCFAs: the iso- and anteiso- series, as well as mid-chain branched fatty acids.

Synthesis of iso- and anteiso- Fatty Acids

The synthesis of iso- and anteiso- BCFAs is intimately linked to the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3][4]

  • iso- Fatty Acids: These are characterized by a methyl branch on the penultimate carbon atom. The synthesis is initiated by primers derived from the degradation of valine and leucine .[5]

    • Valine is catabolized to isobutyryl-CoA.

    • Leucine is catabolized to isovaleryl-CoA.

  • anteiso- Fatty Acids: These possess a methyl branch on the antepenultimate carbon atom. The synthesis begins with a primer derived from the catabolism of isoleucine , which yields 2-methylbutyryl-CoA.

The initial and critical step in committing these BCAA-derived precursors to fatty acid synthesis is their decarboxylation, a reaction catalyzed by the branched-chain α-keto acid decarboxylase (BCKA) enzyme . This enzyme converts the α-keto acids derived from BCAA transamination into their corresponding acyl-CoA primers. Following the formation of the branched-chain acyl-CoA primer, the fatty acid chain is elongated by the fatty acid synthase (FAS) system, utilizing malonyl-CoA as the two-carbon donor in a series of iterative cycles.

A key determinant of BCFA synthesis in bacteria is the substrate specificity of the β-ketoacyl-ACP synthase III (FabH) enzyme, which catalyzes the initial condensation reaction. In many bacteria, FabH preferentially utilizes branched-chain acyl-CoAs over acetyl-CoA, thereby directing the flux towards BCFA synthesis.

BCFA_Synthesis_Pathway Valine Valine alpha_keto_val α-Ketoisovalerate Valine->alpha_keto_val Transamination Leucine Leucine alpha_keto_leu α-Ketoisocaproate Leucine->alpha_keto_leu Transamination Isoleucine Isoleucine alpha_keto_ile α-Keto-β-methylvalerate Isoleucine->alpha_keto_ile Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_keto_val->Isobutyryl_CoA Decarboxylation Isovaleryl_CoA Isovaleryl-CoA alpha_keto_leu->Isovaleryl_CoA Decarboxylation Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_ile->Methylbutyryl_CoA Decarboxylation iso_FA iso-Fatty Acids Isobutyryl_CoA->iso_FA Elongation Isovaleryl_CoA->iso_FA Elongation anteiso_FA anteiso-Fatty Acids Methylbutyryl_CoA->anteiso_FA Elongation BCAT BCAA Transaminase BCKA BCKA Decarboxylase FAS Fatty Acid Synthase (FAS)

Caption: Synthesis pathway of iso- and anteiso-branched-chain fatty acids.

Synthesis of Mid-Chain Branched Fatty Acids

In addition to the iso- and anteiso- forms, some organisms can synthesize fatty acids with methyl branches at various positions along the carbon chain. This is achieved through the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit during the elongation process by the fatty acid synthase (FAS). The use of methylmalonyl-CoA introduces a methyl branch on the growing acyl chain. The position and number of these mid-chain branches depend on the timing and frequency of methylmalonyl-CoA incorporation.

Quantitative Data on BCFA Synthesis

Understanding the kinetics of the enzymes involved in BCFA synthesis is crucial for predicting and manipulating the production of these fatty acids. The following table summarizes key kinetic parameters for enzymes in the BCFA synthesis pathway.

EnzymeOrganismSubstrateK_mk_catk_cat/K_mReference
mFASMus musculusAcetyl-CoA (with metmal-CoA)350 µM
mFASMus musculusMalonyl-CoA
KS domain (mFAS)Mus musculusDecanoyl-ACP (with metmal-ACP)
KS domain (mFAS)Mus musculusDecanoyl-ACP (with mal-ACP)

Note: The turnover number of BCFA synthesis by mFAS is approximately 150 times lower than that of straight-chain fatty acid synthesis, highlighting a preference for malonyl-CoA. The ketoacyl synthase (KS) domain appears to be the rate-limiting step in BCFA production.

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acids from biological samples.

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., cells, tissue) in a chloroform:methanol mixture (2:1, v/v) to extract total lipids.

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

  • Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol) and heat to hydrolyze the ester linkages, releasing free fatty acids.

  • Acidify the mixture and extract the free fatty acids with a nonpolar solvent like hexane.

  • Convert the fatty acids to their more volatile methyl esters (FAMEs) by incubating with a methylating agent such as 10% BF3-methanol at 55°C for 1.5 hours.

  • Extract the FAMEs with hexane.

3. GC-MS Analysis:

  • Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., Zebron ZB-5MSi).

  • Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • Detect the eluted FAMEs using a mass spectrometer operating in electron impact (EI) mode.

  • Identify individual fatty acids by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST 11).

GCMS_Workflow Sample Biological Sample (Cells, Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Derivatization FAME Derivatization (BF3-Methanol) Saponification->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection and Analysis GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantitation) MS_Detection->Data_Analysis

Caption: General workflow for fatty acid analysis by GC-MS.

Stable Isotope Tracing of BCFA Synthesis

Stable isotope labeling is a powerful technique to elucidate the metabolic origins of BCFAs.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing a stable isotope-labeled precursor, such as ¹³C-labeled valine, leucine, or isoleucine.

  • The labeled precursor will be incorporated into the BCFA synthesis pathway.

2. Sample Preparation:

  • Harvest the cells and extract the total lipids as described in the GC-MS protocol.

  • Prepare FAMEs for analysis.

3. Mass Spectrometry Analysis:

  • Analyze the FAMEs using GC-MS or LC-MS.

  • Determine the incorporation of the stable isotope into the different BCFA species by analyzing the mass isotopologue distribution.

  • The shift in the mass spectrum of a fatty acid indicates the number of labeled atoms incorporated, providing insights into the synthetic pathway and precursor utilization.

Isotope_Tracing_Workflow Labeling Cell Culture with ¹³C-Labeled Precursor Harvest Cell Harvest and Lipid Extraction Labeling->Harvest Derivatization FAME Derivatization Harvest->Derivatization MS_Analysis Mass Spectrometry Analysis (GC-MS/LC-MS) Derivatization->MS_Analysis Data_Interpretation Data Interpretation (Mass Isotopologue Distribution) MS_Analysis->Data_Interpretation

Caption: Workflow for stable isotope tracing of BCFA synthesis.

Regulation of BCFA Synthesis

The synthesis of BCFAs is a tightly regulated process, influenced by substrate availability and enzymatic control.

  • Substrate Availability: The intracellular concentrations of BCAA-derived primers (isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA) and methylmalonyl-CoA are key determinants of the rate and type of BCFA synthesis.

  • Enzymatic Regulation:

    • Acetyl-CoA Carboxylase (ACC): This enzyme, which produces malonyl-CoA, is a key regulatory point in overall fatty acid synthesis and can be allosterically and covalently modified. While not specific to BCFAs, its activity influences the pool of elongating units.

    • Branched-chain α-keto acid decarboxylase (BCKA): The activity of this enzyme controls the entry of BCAA catabolites into the BCFA synthesis pathway.

    • Fatty Acid Synthase (FAS): The substrate specificity of the condensing enzyme within the FAS complex (e.g., FabH in bacteria) plays a crucial role in primer selection and, consequently, the ratio of straight-chain to branched-chain fatty acids.

Conclusion

The synthesis of branched-chain fatty acids is a fundamental metabolic process with significant implications for cellular function and potential for biotechnological exploitation. A thorough understanding of the underlying enzymatic pathways, their kinetics, and regulatory mechanisms is essential for researchers and drug development professionals seeking to modulate BCFA production for therapeutic or industrial purposes. The experimental protocols outlined in this guide provide a framework for the robust analysis of BCFAs, enabling further exploration into this fascinating class of lipids.

References

An In-depth Technical Guide to 2-Hexyldecanoic Acid: Properties, Synthesis, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyldecanoic acid, a 16-carbon branched-chain fatty acid, is a versatile molecule with growing significance in various scientific and industrial fields. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its expanding applications, particularly in the realm of drug development and materials science. The document is intended to serve as a valuable resource for researchers and professionals seeking to understand and utilize this compound in their work.

Physicochemical Properties

This compound, also known as isopalmitic acid, possesses a unique molecular structure that imparts specific physical and chemical characteristics. These properties are crucial for its behavior in various applications, from cosmetic formulations to advanced drug delivery systems. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Weight 256.42 g/mol [1][2][3]
Molecular Formula C₁₆H₃₂O₂[1][2]
CAS Number 25354-97-6
Appearance Colorless to pale yellow liquid
Boiling Point 268 °C
Melting Point 18 °C
Density 0.874 g/mL at 25 °C
Refractive Index n20/D 1.446
Water Solubility Insoluble
pKa 4.90 ± 0.40

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. A common and effective method involves a two-step alkylation of an acetoacetate ester, followed by hydrolysis and decarboxylation. Another approach utilizes the alkylation of a fatty acid ester.

Experimental Protocol: Synthesis via Alkylation of Methyl Octanoate

This protocol describes the synthesis of this compound from methyl octanoate and 1-chlorohexane.

Materials:

  • Methyl octanoate

  • 1-Chlorohexane

  • Sodium hydroxide

  • Methanol

  • Hydrochloric acid (1 mol/L)

  • Petroleum ether

  • Activated carbon

  • Water

Procedure:

  • Alkylation: In a suitable reactor, dissolve 1000g of methyl octanoate and 303.34g of sodium hydroxide in 4000g of methanol at 20-30°C.

  • Slowly add 1067.17g of 1-chlorohexane to the mixture.

  • After the addition is complete, raise the temperature to 60°C and maintain the reaction for 6 hours.

  • Saponification: Prepare a solution of 303.34g of sodium hydroxide in 568.76g of water and slowly add it to the reaction mixture.

  • Continue the reaction at 60°C for an additional 6 hours.

  • Distill off the solvent under reduced pressure.

  • Acidification and Purification: Cool the reaction mixture to room temperature.

  • Neutralize the system to a pH of 3-4 by adding a 1 mol/L hydrochloric acid solution.

  • Allow the mixture to stand and separate the organic phase.

  • Dissolve the organic phase in 1000 mL of petroleum ether and wash it twice with 2000 mL of water.

  • Add 16.20g of activated carbon to decolorize the solution.

  • Distill off the low boiling point components under reduced pressure at 80°C to obtain the final product, this compound.

Expected Outcome: This procedure can yield approximately 1479.50g of colorless, transparent this compound, corresponding to a yield of 91.30% with a purity of >98%.

Applications in Research and Drug Development

This compound's unique properties make it a valuable component in several areas of research and development.

Drug Delivery Systems

A significant application of this compound is in the preparation of lipid-based drug delivery systems. It can be used to synthesize cationic lipids for the formation of lipid nanoparticles (LNPs). These LNPs are effective carriers for nucleic acid-based therapeutics, such as siRNA, protecting the genetic material and facilitating its delivery into target cells. The branched structure of this compound can influence the fluidity and stability of the lipid bilayer, potentially enhancing the efficiency of nucleic acid encapsulation and cellular uptake.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various bioactive compounds. Notably, it is a precursor for the preparation of certain drugs aimed at the treatment or prevention of HIV infection. Furthermore, it is used in the synthesis of ascorbyl tetraisopalmitate, a fat-soluble derivative of Vitamin C, which is utilized as an antioxidant in pharmaceutical and cosmetic products.

Antimicrobial Research

Research has indicated that this compound and its derivatives possess antimicrobial properties. Studies have shown its activity against multidrug-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve the disruption of the bacterial cell membrane. This makes it a compound of interest in the development of new antibacterial agents.

Other Industrial Applications

Beyond the biomedical field, this compound is employed in various industrial applications. Its surfactant properties make it useful in cosmetics as a cleansing and emulsifying agent. It is also utilized in the formulation of lubricants and as a chemical intermediate in material science.

Experimental Workflows and Logical Relationships

To visualize the synthesis process, a workflow diagram is provided below using the DOT language.

Synthesis_of_2_Hexyldecanoic_Acid cluster_alkylation Step 1: Alkylation cluster_saponification Step 2: Saponification cluster_purification Step 3: Purification start Methyl Octanoate + 1-Chlorohexane + Sodium Hydroxide in Methanol reaction1 Reaction at 60°C for 6h start->reaction1 intermediate1 Alkylated Intermediate reaction1->intermediate1 addition_naoh Addition of Aqueous NaOH intermediate1->addition_naoh reaction2 Reaction at 60°C for 6h addition_naoh->reaction2 saponified_mixture Saponified Mixture reaction2->saponified_mixture acidification Acidification with HCl (pH 3-4) saponified_mixture->acidification separation Phase Separation acidification->separation extraction Extraction with Petroleum Ether separation->extraction decolorization Decolorization with Activated Carbon extraction->decolorization distillation Distillation decolorization->distillation final_product Pure this compound distillation->final_product

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a branched-chain fatty acid with a well-defined set of physicochemical properties that make it a valuable compound in diverse scientific and industrial applications. Its role as a key intermediate in the synthesis of pharmaceuticals, its application in advanced drug delivery systems, and its inherent antimicrobial activity highlight its importance in the field of drug development. The detailed synthesis protocol and workflow provided in this guide offer a practical resource for researchers. As research continues, the full potential of this compound is likely to be realized in an even broader range of innovative technologies and therapeutic solutions.

References

An In-depth Technical Guide to the Solubility Profile of 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Hexyldecanoic acid, a branched-chain saturated fatty acid. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Physical and Chemical Properties

This compound (C16H32O2), also known as isopalmitic acid, is a C16 Guerbet fatty acid with a molecular weight of 256.42 g/mol .[1] It typically appears as a colorless to light yellow liquid.[2] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC16H32O2[1]
Molecular Weight256.42 g/mol [1]
Melting Point10 °C[3]
Boiling Point165-168 °C at 2 mmHg
Density0.88 g/cm³
pKa (Predicted)4.90 ± 0.40

Solubility Profile

The branched nature of this compound imparts unique solubility characteristics compared to its linear counterparts. Generally, it is insoluble in water but soluble in organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityTemperatureReference
Water70.83 µg/L20 °C
Dimethyl Sulfoxide (DMSO)100 mg/mL (requires sonication)Not Specified
Qualitative Solubility Information

While specific quantitative data in other organic solvents is limited, the following qualitative information is available:

  • Ethanol: Soluble

  • Non-polar solvents: Generally soluble

Based on the general solubility of long-chain fatty acids, this compound is expected to be soluble in solvents such as methanol, ethanol, acetone, and other common organic solvents.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for determining the accurate solubility of a compound. The following section outlines a general methodology for determining the solubility of this compound in various solvents, based on established principles such as the OECD Guideline 105 for testing of chemicals.

Principle

The equilibrium solubility is determined by establishing a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the dissolved compound is then measured using a suitable analytical method. The "flask method" is a common and reliable technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

  • Equilibration:

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended, with periodic checks to ensure saturation is maintained.

  • Phase Separation:

    • After equilibration, allow the solution to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.

    • Alternatively, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Data Analysis:

    • Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis cluster_result Result prep Add excess this compound to solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate separate Settle or Centrifuge equilibrate->separate sample Withdraw supernatant separate->sample filter Filter (0.45 µm) sample->filter dilute Dilute sample filter->dilute analyze Quantify (GC/HPLC) dilute->analyze result Calculate Solubility analyze->result

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Physical Properties of 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 2-Hexyldecanoic acid (CAS No. 25354-97-6), a branched-chain fatty acid. The document collates available data, outlines general experimental methodologies for the determination of these physical properties, and presents a logical workflow for such characterization.

Physicochemical Data of this compound

This compound, also known as isopalmitic acid, is a C16 Guerbet fatty acid.[1][2] Its branched structure imparts unique physical and chemical properties compared to its linear counterparts, influencing its applications in various fields, including cosmetics, lubricants, and as a surfactant in industrial processes.[1][2] It typically appears as a colorless to pale yellow liquid at room temperature.[1]

The reported boiling and melting points for this compound exhibit some variability across different sources, which is common for fatty acids and can be attributed to differences in measurement techniques and sample purity. A summary of the available quantitative data is presented below.

PropertyValueConditionsSource(s)
Boiling Point 268 °C(lit.)
165-168 °Cat 2 mmHg
150 °CNot specified
140-150 °Cat 0.02 Torr
Melting Point 18 °C(lit.)
10 °CNot specified
<25 °CNot specified

Experimental Protocols for Determination of Boiling and Melting Points

Melting Point Determination

The melting point of a fatty acid is the temperature at which it transitions from a solid to a liquid state. For substances like fatty acids, which can exhibit polymorphism, a melting range is often reported. Standard methods often involve capillary action.

General Protocol (Capillary Method):

  • Sample Preparation: A small amount of the purified this compound is introduced into a capillary tube, which is then sealed at one end. The sample should be dry and free of impurities.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., using a Thiele tube or a commercial melting point apparatus like a Mel-Temp).

  • Heating: The bath is heated slowly and steadily, typically at a rate of about 2°C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is reported as the melting point. For fats and oils, the melting point can be defined as the temperature at which the sample becomes perfectly clear and liquid.

Alternative techniques such as Differential Scanning Calorimetry (DSC) can also be employed to determine the melting point and other thermal transitions with high precision.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For fatty acids, which can have high boiling points, determination under reduced pressure (vacuum distillation) is common to prevent decomposition.

General Protocol (Distillation Method):

  • Apparatus Setup: The this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned to accurately measure the temperature of the vapor.

  • Pressure Control: The pressure inside the apparatus is reduced to the desired level using a vacuum pump.

  • Heating: The flask is heated gently. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected.

  • Pressure Correction: Boiling points measured under vacuum can be converted to the normal boiling point (at atmospheric pressure) using nomographs or established equations.

Thermogravimetric analysis (TGA) is another method that can be used for the rapid measurement of normal boiling points of fatty acids and their esters.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the boiling and melting points of a fatty acid like this compound.

G cluster_0 Workflow for Physical Property Determination A Sample Acquisition (this compound) B Purification A->B Ensure Purity C Melting Point Determination B->C Capillary Method / DSC D Boiling Point Determination B->D Distillation / TGA E Data Analysis & Reporting C->E D->E

Caption: A generalized workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Hexyldecanoic acid (CAS No. 25354-97-6). The information is intended to support risk assessment and ensure safe laboratory practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a branched-chain saturated fatty acid.[1][2] Its branched structure imparts unique physical and chemical properties compared to its linear isomers.[1] It is a combustible liquid that is stable under normal laboratory conditions and incompatible with strong oxidizing agents.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol
CAS Number 25354-97-6
Appearance Colorless to light yellow liquid or powder to lump
Melting Point 10-18 °C
Boiling Point 165-168 °C at 2 mm Hg; 268 °C (lit.)
Density 0.874 - 0.88 g/cm³ at 25 °C
Flash Point 113 - 174 °C
Water Solubility 70.83 µg/L at 20 °C (practically insoluble)
LogP (Octanol/Water Partition Coefficient) 6.21 at 25 °C
pKa 4.90 ± 0.40 (Predicted)

Toxicological Profile and Hazard Classification

This compound is classified as a skin irritant and a skin sensitizer. It is also recognized as being very toxic to aquatic life with long-lasting effects. The chemical, physical, and toxicological properties have not been exhaustively investigated.

Table 2: Summary of Toxicological Data

EndpointResultClassification/RemarksSource(s)
Acute Oral Toxicity LD50 > 1 g/kg (Rat)Not classified as acutely toxic by oral route.
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data availableMay cause respiratory irritation.
Skin Corrosion/Irritation Causes skin irritationGHS Category 2
Serious Eye Damage/Irritation Causes serious eye irritationGHS Category 2A
Respiratory or Skin Sensitization May cause an allergic skin reactionGHS Skin Sensitization Sub-category 1B
Germ Cell Mutagenicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by OSHA.Not classified.
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Table 3: Ecotoxicological Data

OrganismTestResultDurationGuidelineSource(s)
Fish (Oryzias latipes) LC50> 6.9 mg/L96 hOECD Test Guideline 203
Daphnia magna (Water flea) EC500.3 mg/L48 hNot specified
GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

GHS_Classification cluster_health Health Hazards cluster_env Environmental Hazards substance This compound skin_irrit Skin Irritation (Category 2) H315: Causes skin irritation substance->skin_irrit skin_sens Skin Sensitization (Sub-category 1B) H317: May cause an allergic skin reaction substance->skin_sens eye_irrit Serious Eye Irritation (Category 2) H319: Causes serious eye irritation substance->eye_irrit aqua_acute Acute Aquatic Hazard (Category 1) H400: Very toxic to aquatic life substance->aqua_acute aqua_chronic Chronic Aquatic Hazard (Category 2) H411: Toxic to aquatic life with long lasting effects substance->aqua_chronic Skin_Irritation_Workflow start Start: Obtain RhE Tissue apply_substance Apply this compound to Tissue Surface start->apply_substance incubate_expose Incubate (e.g., 60 min) apply_substance->incubate_expose rinse Rinse Tissue incubate_expose->rinse incubate_post Post-Exposure Incubation (e.g., 42 hours) rinse->incubate_post mtt_assay Perform MTT Assay incubate_post->mtt_assay measure Measure Optical Density mtt_assay->measure calculate Calculate % Viability measure->calculate classify Classify Hazard calculate->classify irritant Irritant (Category 2) (Viability ≤ 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain the Spill (Use bunding for large spills) ppe->contain absorb Absorb with Inert Material (e.g., sand, Chemizorb®) contain->absorb collect Collect Absorbed Material into a Suitable Container absorb->collect clean Clean the Affected Area collect->clean dispose Dispose of Waste (According to regulations) clean->dispose report Report the Incident dispose->report

References

The Biological Activity of 2-Hexyldecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyldecanoic acid, a branched-chain fatty acid (BCFA), is emerging as a molecule of significant interest in the scientific community. While its applications in cosmetics and as a surfactant are established, recent research has begun to unveil its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, detailing its known activities, proposing potential mechanisms of action based on related compounds, and outlining key experimental protocols for its study.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against multidrug-resistant bacteria.

Antibacterial Spectrum and Efficacy

Studies have reported the activity of a structurally related compound, 2-hexadecynoic acid (2-HDA), against a range of bacteria. While direct and extensive quantitative data for this compound is still emerging, the data for 2-HDA provides valuable insights.

CompoundBacteriumMinimum Inhibitory Concentration (MIC) (µg/mL)
2-Hexadecynoic acidStaphylococcus aureus15.6
2-Hexadecynoic acidMethicillin-resistant Staphylococcus aureus (MRSA)3.9 - 15.6
2-Hexadecynoic acidStaphylococcus saprophyticus15.6
2-Hexadecynoic acidBacillus cereus31.3
2-Hexadecynoic acidKlebsiella pneumoniae7.8
2-Hexadecynoic acidPseudomonas aeruginosa125
Proposed Mechanism of Antimicrobial Action

Direct mechanistic studies on this compound are limited. However, research on the analogous compound, 2-hexadecynoic acid, suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase.[1] DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition is lethal to the bacterium.[2] This mechanism is distinct from that of fluoroquinolone antibiotics, which also target DNA gyrase, suggesting that this compound and related compounds could be effective against fluoroquinolone-resistant strains.[2]

Another proposed mechanism is the inhibition of bacterial conjugation, a process by which bacteria transfer genetic material, including antibiotic resistance genes.[1]

Logical Relationship: Proposed Antimicrobial Mechanism of Action

antimicrobial_mechanism arrow arrow This compound This compound Inhibition of DNA Gyrase Inhibition of DNA Gyrase This compound->Inhibition of DNA Gyrase Potential Disruption of DNA Replication Disruption of DNA Replication Inhibition of DNA Gyrase->Disruption of DNA Replication Bacterial Cell Death Bacterial Cell Death Disruption of DNA Replication->Bacterial Cell Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Workflow for MIC Determination

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis arrow arrow Prepare this compound Stock Prepare this compound Stock Serial Dilution in 96-well plate Serial Dilution in 96-well plate Prepare this compound Stock->Serial Dilution in 96-well plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate wells Inoculate wells Prepare Bacterial Inoculum->Inoculate wells Serial Dilution in 96-well plate->Inoculate wells Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate wells->Incubate at 37°C for 18-24h Observe for turbidity Observe for turbidity Incubate at 37°C for 18-24h->Observe for turbidity Determine MIC Determine MIC Observe for turbidity->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the test bacterium in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Emerging evidence suggests that branched-chain fatty acids, including potentially this compound, possess anti-inflammatory properties.

Effects on Inflammatory Mediators

Studies on other BCFAs have shown a reduction in the expression of key pro-inflammatory molecules. For example, 14-methylpentadecanoic acid has been shown to decrease the expression of C-reactive protein (CRP) and interleukin-6 (IL-6) in hepatocytes.[1] In human adipose cells, it has been observed to reduce the expression of cyclooxygenase-2 (COX-2), IL-6, and arachidonate 15-lipoxygenase (ALOX-15).

Branched-Chain Fatty AcidCell LineEffect on Gene Expression
14-Methylpentadecanoic acidHepG2 (hepatocytes)↓ FASN, SREBP1, CRP, IL-6
14-Methylpentadecanoic acidHuman Adipocytes↓ COX-2, IL-6, ALOX-15
Proposed Anti-inflammatory Signaling Pathways

The precise anti-inflammatory mechanisms of this compound are yet to be fully elucidated. However, based on studies of other fatty acids, several signaling pathways are likely involved.

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some fatty acids have been shown to inhibit the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response. Inhibition of MAPK phosphorylation by certain fatty acids can lead to a decrease in the production of inflammatory cytokines.

Signaling Pathway: Potential Anti-inflammatory Mechanism

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK LPS->MAPK NF-kB NF-kB LPS->NF-kB Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) MAPK->Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) NF-kB->Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) This compound This compound This compound->MAPK Inhibition? This compound->NF-kB Inhibition?

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Nitric Oxide Production Assay

no_assay_workflow cluster_cell_culture Cell Culture cluster_griess_assay Griess Assay arrow arrow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound Pre-treat with this compound Seed RAW 264.7 cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect supernatant Collect supernatant Incubate for 24h->Collect supernatant Mix with Griess Reagent Mix with Griess Reagent Collect supernatant->Mix with Griess Reagent Measure absorbance at 540nm Measure absorbance at 540nm Mix with Griess Reagent->Measure absorbance at 540nm ppar_activation arrow arrow This compound This compound Binds to PPARγ Binds to PPARγ This compound->Binds to PPARγ Hypothesized Activation of PPARγ Activation of PPARγ Binds to PPARγ->Activation of PPARγ Regulation of Target Genes Regulation of Target Genes Activation of PPARγ->Regulation of Target Genes Improved Insulin Sensitivity Improved Insulin Sensitivity Regulation of Target Genes->Improved Insulin Sensitivity

References

An In-depth Technical Guide to the Natural Sources of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids characterized by the presence of one or more methyl groups on the carbon chain. Predominantly saturated, the most common forms are the iso and anteiso monomethylated BCFAs, which have a methyl group on the penultimate or antepenultimate carbon, respectively.[1] While less abundant than their straight-chain counterparts, BCFAs are gaining significant attention within the scientific community for their diverse biological activities and potential therapeutic applications. These fatty acids are integral components of bacterial cell membranes and are found in various natural sources, including dairy products, ruminant meats, certain fermented foods, and select marine and plant species.[1][2]

This technical guide provides a comprehensive overview of the natural sources of BCFAs, presenting quantitative data, detailed experimental protocols for their analysis, and insights into their roles in key signaling pathways.

Natural Sources of Branched-Chain Fatty Acids

BCFAs are primarily synthesized by bacteria and are therefore found in environments where microbial activity is prominent.[1] This section details the major natural sources of these fatty acids.

Animal Sources

Ruminant animals, such as cows, sheep, and goats, are a primary dietary source of BCFAs for humans. The microbial fermentation of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine in the rumen of these animals leads to the synthesis of BCFAs, which are subsequently incorporated into their milk and tissues.[3]

Dairy Products: Milk and dairy products are among the richest sources of BCFAs in the human diet. The concentration of BCFAs in milk fat is typically around 2%. The specific BCFA content can vary depending on the animal species, their diet, and the processing of the dairy product.

Ruminant Meats: Beef and lamb also contribute significantly to dietary BCFA intake. The concentration of BCFAs in the fat from these meats is comparable to that found in dairy products.

Human Milk: Human milk contains BCFAs, which are thought to play a role in the development of the infant gut microbiome.

Marine Organisms: Certain marine organisms are also sources of BCFAs. Freshwater fish have been found to contain BCFAs, with concentrations varying by species.

Microbial Sources

Given that bacteria are the primary producers of BCFAs, fermented foods that involve bacterial cultures can be a notable source.

Fermented Foods: Some fermented foods, such as certain cheeses, yogurt, sauerkraut, and miso, contain BCFAs as a result of the metabolic activity of the fermenting microorganisms.

Plant Sources

The presence of BCFAs in the plant kingdom is less common and generally at lower concentrations compared to animal and microbial sources. However, recent studies have identified BCFAs in some plants.

Seeds and Nuts: Chia seeds have been identified as a plant-based source of very long-chain BCFAs. While most nuts and seeds are rich in unsaturated fatty acids, the presence of BCFAs is not widespread and generally low in the ones where they have been detected.

Quantitative Data on BCFA Content

The following tables summarize the quantitative data on BCFA content in various natural sources.

Table 1: BCFA Content in Dairy Products

Food ProductTotal BCFA (% of total fatty acids)Key BCFAReference
Cow's Milk~2.0%iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0
Sheep Cheese2.73%Not specified
Light Cream Cheese1.37%Not specified

Table 2: BCFA Content in Meat and Fish

Food ProductTotal BCFA (% of total fatty acids)Key BCFAReference
BeefNot specifiediso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0
Freshwater Fish (muscle)0.6 - 2.7%iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0
Canned TunaSmall amounts detectedNot specified

Table 3: BCFA Content in Fermented Foods

Food ProductTotal BCFA (% of total fatty acids)Key BCFAReference
SauerkrautAppreciable fractionNot specified
MisoAppreciable fractionNot specified

Table 4: BCFA Content in Plant-Based Foods

Food ProductTotal BCFA (% of total fatty acids)Key BCFAReference
Chia Seeds0.4%Predominantly anteiso, VLC-BCFAs
Almonds<0.003%Not applicable

Experimental Protocols

The accurate quantification and identification of BCFAs from natural sources require robust analytical procedures. The following sections provide detailed methodologies for the key experiments.

Lipid Extraction: Modified Bligh & Dyer Method

This protocol is suitable for extracting lipids from a solid food matrix like cheese.

Materials:

  • Homogenizer

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass vials

Procedure:

  • Sample Homogenization: Weigh approximately 10 g of the cheese sample and homogenize it.

  • Solvent Addition: To the homogenized sample, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio. For every 1 g of sample, use 3 mL of the solvent mixture.

  • Extraction: Homogenize the sample with the solvent for 2 minutes.

  • Phase Separation: Add 1 part chloroform and 1 part deionized water for every 1 part of the initial solvent mixture. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

  • Lipid Collection: The bottom chloroform layer contains the lipids. Carefully collect this layer using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator at 40°C.

  • Lipid Quantification: The weight of the dried lipid extract can be determined gravimetrically.

  • Storage: Store the extracted lipids under a nitrogen atmosphere at -20°C in a glass vial until further analysis.

Fatty Acid Methyl Ester (FAME) Preparation: Boron Trifluoride (BF₃)-Methanol Method

This method is used to convert the extracted fatty acids into their more volatile methyl esters for GC-MS analysis.

Materials:

  • BF₃-Methanol reagent (14% w/v)

  • Methanolic NaOH (0.5 N)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Reflux condenser

  • Heating mantle

  • Glass test tubes

Procedure:

  • Saponification: To approximately 100 mg of the extracted lipid in a flask, add 4 mL of 0.5 N methanolic NaOH.

  • Reflux: Attach a reflux condenser and heat the mixture at 100°C for 5-10 minutes until the fat globules disappear.

  • Esterification: Add 5 mL of 14% BF₃-methanol reagent through the condenser and continue to boil for 2 minutes.

  • FAME Extraction: Add 5 mL of hexane through the condenser and boil for another minute.

  • Phase Separation: After cooling, add 15 mL of saturated NaCl solution and shake the flask.

  • Collection: Transfer the mixture to a test tube and allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Drying: Transfer the hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS: The dried hexane solution containing the FAMEs is now ready for injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines typical parameters for the analysis of FAMEs.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME separation (e.g., DB-Wax or HP-88)

GC Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp 1: 3°C/minute to 240°C

    • Hold at 240°C for 15 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/minute

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan

Data Analysis:

  • FAMEs are identified by comparing their mass spectra and retention times with those of authentic standards.

  • Quantification is typically performed by comparing the peak area of each FAME to that of an internal standard.

Signaling Pathways and Experimental Workflows

BCFAs are emerging as important signaling molecules that can influence various physiological processes, particularly those related to inflammation and metabolism.

BCFA and Inflammatory Signaling Pathways

BCFAs, especially those produced by the gut microbiota, can modulate inflammatory responses. Two key pathways implicated are the NF-κB and MAPK signaling pathways.

  • NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some BCFAs have been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. Key components of this pathway include ERK1/2, p38, and JNK. Short-chain fatty acids, which include BCFAs, can activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which can in turn modulate the MAPK signaling pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA BCFA IKK_complex IKK Complex BCFA->IKK_complex Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB P IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes

Caption: Simplified NF-κB signaling pathway and the inhibitory effect of BCFAs.

MAPK_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA BCFA GPCR GPR41/GPR43 BCFA->GPCR G_protein G-protein GPCR->G_protein MAPKKK MAPKKK G_protein->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK1/2, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors Translocation Gene_Expression Gene Expression (Inflammation) Transcription_Factors->Gene_Expression

Caption: BCFA activation of the MAPK signaling pathway via G-protein coupled receptors.

Experimental Workflow for BCFA Analysis

The following diagram illustrates the logical workflow for the analysis of BCFAs from a natural source.

BCFA_Analysis_Workflow Sample Sample (e.g., Dairy, Meat, Plant) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (Bligh & Dyer) Homogenization->Lipid_Extraction Saponification Saponification (Methanolic NaOH) Lipid_Extraction->Saponification Methylation Methylation to FAMEs (BF3-Methanol) Saponification->Methylation GCMS_Analysis GC-MS Analysis Methylation->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Workflow for the extraction and analysis of BCFAs from natural sources.

Conclusion

Branched-chain fatty acids represent a unique class of lipids with significant biological activities. Their primary natural sources are ruminant-derived foods and certain fermented products, with emerging evidence of their presence in some marine and plant species. The detailed experimental protocols provided in this guide offer a robust framework for the accurate analysis of BCFAs. Furthermore, the elucidation of their involvement in key signaling pathways, such as the NF-κB and MAPK cascades, opens up new avenues for research into their potential roles in health and disease, and for the development of novel therapeutic strategies. This guide serves as a valuable resource for researchers and professionals in the fields of nutrition, microbiology, and drug development who are interested in exploring the fascinating world of branched-chain fatty acids.

References

Methodological & Application

Synthesis of 2-Hexyldecanoic Acid: A Detailed Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyldecanoic acid, a branched-chain fatty acid, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and cosmetics.[1][2] Its unique physical and chemical properties, such as a low melting point compared to its linear isomer, palmitic acid, make it a versatile building block.[3] This document provides detailed application notes and protocols for the synthesis of this compound, focusing on established and efficient methodologies. The information is intended to guide researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The most prominent methods include the alkylation of octanoate esters, the acetoacetic ester synthesis, and the malonic ester synthesis. Each method offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall yield.

Alkylation of Methyl Octanoate

This method involves the direct alkylation of a readily available starting material, methyl octanoate, with a hexyl halide. The reaction proceeds via the formation of a carbanion at the α-position of the ester, which then undergoes nucleophilic substitution with the alkyl halide. A subsequent saponification step hydrolyzes the ester to yield the desired carboxylic acid.

Experimental Protocol:

Step 1: Alkylation

  • In a suitable reactor, dissolve 1000g of methyl octanoate and 303.34g of sodium hydroxide in 4000g of methanol at 20-30°C.[4]

  • Slowly add 1067.17g of 1-chlorohexane to the reaction mixture.

  • After the addition is complete, raise the temperature to 60°C and maintain the reaction for 6 hours.

Step 2: Saponification and Work-up

  • Prepare a solution of 303.34g of sodium hydroxide in 568.76g of water and slowly add it to the reaction vessel.

  • Continue the reaction at 60°C for an additional 6 hours.

  • Distill off the solvent under reduced pressure.

  • Cool the residue to room temperature and neutralize the system to a pH of 3-4 by adding a 1 mol/L hydrochloric acid solution.

  • Allow the mixture to stand and separate the layers.

  • Dissolve the organic phase in 1000mL of petroleum ether and wash it twice with 2000mL of water.

  • Add 16.20g of activated carbon to decolorize the solution.

  • Distill off the low boiling point components under reduced pressure at 80°C to obtain the final product, this compound.

Workflow Diagram:

Alkylation_of_Methyl_Octanoate start Methyl Octanoate + 1-Chlorohexane alkylation Alkylation start->alkylation reagents1 NaOH, Methanol 20-60°C, 6h reagents1->alkylation saponification Saponification alkylation->saponification reagents2 NaOH, Water 60°C, 6h reagents2->saponification workup Acidification, Extraction, Purification saponification->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via alkylation of methyl octanoate.

Acetoacetic Ester Synthesis

This classic synthetic route utilizes ethyl acetoacetate or methyl acetoacetate as the starting material. The α-hydrogens of the acetoacetic ester are acidic and can be sequentially removed by a base, followed by alkylation with two different alkyl halides. In this case, an octyl halide and a hexyl halide are used. The resulting dialkylated intermediate is then subjected to ketonic hydrolysis to yield the target carboxylic acid.

Experimental Protocol:

Step 1: Sequential Alkylation

  • Prepare an anhydrous solution of sodium methoxide or sodium ethoxide in the corresponding alcohol.

  • Add ethyl acetoacetate or methyl acetoacetate to the base solution.

  • Sequentially add an octyl halide (e.g., 1-bromooctane) and a hexyl halide (e.g., 1-bromohexane) to the reaction mixture to perform two alkylation reactions. The two alkylation reactions can be carried out continuously without intermediate work-up.

Step 2: Decomposition (Ketonic Hydrolysis)

  • Decompose the resulting intermediate in a 30-50% by mass aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to yield this compound.

Workflow Diagram:

Acetoacetic_Ester_Synthesis start Ethyl Acetoacetate alkylation1 First Alkylation start->alkylation1 reagents1 NaOEt, Octyl Halide reagents1->alkylation1 intermediate Mono-alkylated Intermediate alkylation1->intermediate alkylation2 Second Alkylation intermediate->alkylation2 reagents2 NaOEt, Hexyl Halide reagents2->alkylation2 dialkylated Di-alkylated Intermediate alkylation2->dialkylated hydrolysis Decomposition dialkylated->hydrolysis reagents3 NaOH or KOH (aq) Heat reagents3->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the acetoacetic ester synthesis of this compound.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. It involves the alkylation of diethyl malonate or a similar malonic ester. The α-hydrogens of the malonic ester are acidic and can be deprotonated by a base like sodium ethoxide to form a stable enolate. This enolate then acts as a nucleophile to attack an alkyl halide. For the synthesis of this compound, a sequential dialkylation would be performed with an octyl halide and a hexyl halide. The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.

General Reaction Scheme:

  • Deprotonation: Diethyl malonate is treated with a base (e.g., sodium ethoxide) to form the enolate.

  • First Alkylation: The enolate is reacted with an octyl halide.

  • Second Deprotonation and Alkylation: The mono-alkylated malonic ester is treated with a base again, followed by reaction with a hexyl halide.

  • Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed with aqueous acid and heated to promote decarboxylation, yielding this compound.

Logical Relationship Diagram:

Malonic_Ester_Synthesis start Diethyl Malonate deprotonation1 Deprotonation (Base) start->deprotonation1 alkylation1 Alkylation (Octyl Halide) deprotonation1->alkylation1 deprotonation2 Deprotonation (Base) alkylation1->deprotonation2 alkylation2 Alkylation (Hexyl Halide) deprotonation2->alkylation2 hydrolysis Hydrolysis alkylation2->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation product This compound decarboxylation->product

Caption: Logical steps in the malonic ester synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the different synthetic methodologies.

MethodologyStarting MaterialsReagentsYieldPurityReference
Alkylation of Methyl Octanoate Methyl octanoate, 1-ChlorohexaneNaOH, Methanol, HCl91.30%>98%
Acetoacetic Ester Synthesis Ethyl acetoacetate or Methyl acetoacetate, Octyl halide, Hexyl halideSodium methoxide or Sodium ethoxide, NaOH or KOH≥80.0%≥99.00%

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The alkylation of methyl octanoate offers a straightforward approach with high reported yields. The acetoacetic ester synthesis provides an alternative route with excellent purity of the final product. The malonic ester synthesis represents a classic and versatile, though potentially more stepwise, approach. The choice of methodology will depend on factors such as the availability of starting materials, desired scale of production, and specific purity requirements. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

2-Hexyldecanoic Acid: A Versatile Excipient in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hexyldecanoic acid, a branched-chain fatty acid, is emerging as a valuable lipid excipient in the development of sophisticated drug delivery systems. Its unique physicochemical properties, including its liquid state at room temperature and branched structure, offer advantages in the formulation of lipid-based carriers such as lipid nanoparticles (LNPs), nanoemulsions, and self-emulsifying drug delivery systems (SEDDS). These systems can enhance the solubility, stability, and bioavailability of a wide range of therapeutic agents, from small molecules to nucleic acids. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug delivery research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in drug delivery formulations.

PropertyValueReference
Synonyms Isopalmitic acid, 2-HDA[1]
CAS Number 25354-97-6[2]
Molecular Formula C₁₆H₃₂O₂[2]
Molecular Weight 256.42 g/mol [2]
Appearance Viscous oil[1]
Solubility Insoluble in water; soluble in organic solvents
Boiling Point 303-305 °C
Density 0.857-0.863 g/cm³

Applications in Drug Delivery Systems

This compound's primary role in drug delivery is as a key starting material for the synthesis of ionizable lipids, most notably ALC-0315, a critical component of the Pfizer-BioNTech COVID-19 mRNA vaccine. It is also explored for its potential in other lipid-based formulations.

Precursor for Ionizable Lipids in Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

This compound is a fundamental building block in the synthesis of cationic and ionizable lipids used in LNPs for the delivery of nucleic acids like siRNA and mRNA. These lipids are essential for encapsulating and protecting the nucleic acid cargo, facilitating cellular uptake, and enabling endosomal escape for cytosolic delivery.

Signaling Pathway for LNP-mediated mRNA Delivery and Protein Expression

The following diagram illustrates the general mechanism of action for LNP-mediated mRNA delivery, leading to the translation of the encapsulated mRNA into a therapeutic or antigenic protein.

G LNP LNP containing mRNA and Ionizable Lipid Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Protonation of Ionizable Lipid Endosome->Protonation pH drop Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Ribosomal Translation Release->Translation Protein Synthesized Protein (e.g., Antigen) Translation->Protein

LNP-mediated mRNA delivery pathway.
Component of Nanoemulsions and Solid Lipid Nanoparticles (SLNs)

While specific data for this compound is limited, its properties suggest its utility as a liquid lipid in nanoemulsions and as a component in the lipid matrix of SLNs. These systems are designed to improve the oral bioavailability of poorly water-soluble drugs. In SLNs, the incorporation of a liquid lipid like this compound into a solid lipid matrix can create imperfections in the crystal lattice, potentially increasing drug loading capacity and preventing drug expulsion during storage.

Role in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The use of fatty acids like this compound as the oil phase can be advantageous due to their ability to solubilize a wide range of drugs.

Transdermal Drug Delivery

Experimental Protocols

The following section provides detailed protocols for the synthesis of the ionizable lipid ALC-0315 from this compound, and general procedures for the preparation and characterization of lipid-based drug delivery systems that can be adapted for formulations containing this compound.

Protocol 1: Synthesis of Ionizable Lipid ALC-0315

This protocol outlines a two-step synthesis of ALC-0315, a key component in mRNA vaccines, starting from this compound.

Workflow for ALC-0315 Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amination 2_Hexyldecanoic_acid This compound Reaction1 Stir at RT, 72h 2_Hexyldecanoic_acid->Reaction1 1_6_Dibromohexane 1,6-Dibromohexane 1_6_Dibromohexane->Reaction1 K2CO3 K2CO3 in DMF K2CO3->Reaction1 Purification1 Silica Gel Chromatography Reaction1->Purification1 Product1 6-bromohexyl-2-hexyldecanoate Purification1->Product1 Reaction2 Stir at RT Product1->Reaction2 4_Aminobutanol 4-Aminobutanol 4_Aminobutanol->Reaction2 Purification2 Silica Gel Chromatography Reaction2->Purification2 ALC_0315 ALC-0315 Purification2->ALC_0315

Two-step synthesis of ALC-0315.

Materials:

  • This compound

  • 1,6-Dibromohexane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), dry

  • 4-Aminobutanol

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol, methylene chloride)

Step 1: Synthesis of 6-bromohexyl-2-hexyldecanoate

  • In a round-bottom flask, combine this compound (1 equivalent) and 1,6-dibromohexane (4 equivalents) in dry DMF.

  • Add finely ground and dried potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-bromohexyl-2-hexyldecanoate. A typical yield is around 85%.

Step 2: Synthesis of ALC-0315

  • Combine 6-bromohexyl-2-hexyldecanoate (2.2 equivalents) and 4-aminobutanol (1 equivalent) in a suitable solvent like DMF.

  • Add potassium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture as described in Step 1.

  • Purify the final product, ALC-0315, by silica gel column chromatography. The expected yield is approximately 62%.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique, which can be adapted for incorporating this compound as a liquid lipid component.

Workflow for SLN Formulation

G Lipid_Phase Solid Lipid + this compound + API (Melted) Homogenization High-Speed Homogenization Lipid_Phase->Homogenization Aqueous_Phase Surfactant in Water (Heated) Aqueous_Phase->Homogenization Pre_emulsion Hot Pre-emulsion Sonication Ultrasonication Pre_emulsion->Sonication Homogenization->Pre_emulsion Nanoemulsion Hot Nanoemulsion Sonication->Nanoemulsion Cooling Cooling to Room Temperature Nanoemulsion->Cooling SLN Solid Lipid Nanoparticles Cooling->SLN

Hot homogenization and ultrasonication method for SLN preparation.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, cetyl palmitate)

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. Add this compound and the API to the molten lipid and stir until a homogenous mixture is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Hot Homogenization: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for a few minutes to form a coarse pre-emulsion.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to form a nanoemulsion.

  • SLN Formation: Cool the nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

Protocol 3: Characterization of Lipid Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Technique: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Electrophoretic Light Scattering for zeta potential.

  • Procedure: Dilute the nanoparticle suspension with an appropriate medium (e.g., deionized water) to a suitable concentration. Perform the measurements using a Zetasizer or similar instrument. A PDI value below 0.3 generally indicates a homogenous particle size distribution. A zeta potential of ±30 mV is often considered indicative of good physical stability.

2. Drug Loading and Encapsulation Efficiency:

  • Procedure: Separate the unencapsulated drug from the nanoparticles by a suitable method such as ultracentrifugation or centrifugal filter devices.

  • Quantify the amount of drug in the supernatant (free drug) and/or in the nanoparticles after disruption with a suitable solvent.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

3. In Vitro Drug Release Studies:

  • Technique: Dialysis bag method.

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Plot the cumulative percentage of drug released against time.

Quantitative Data Summary

The following tables provide representative data for the characterization of lipid-based nanoparticles. Note that these are generalized values, and specific results for formulations containing this compound will require experimental determination and optimization.

Table 1: Representative Characterization of Solid Lipid Nanoparticles

ParameterTypical Range
Particle Size (nm) 50 - 300
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) ± 30
Encapsulation Efficiency (%) > 70%
Drug Loading (%) 1 - 10%

Table 2: Representative In Vitro Drug Release Profile from SLNs

Time (hours)Cumulative Drug Release (%)
110 - 25
430 - 50
850 - 70
1265 - 85
24> 80

Conclusion

This compound is a promising lipid excipient with significant potential in the field of drug delivery, particularly as a precursor for ionizable lipids in nucleic acid delivery systems. Its application in nanoemulsions, SLNs, and SEDDS warrants further investigation to fully elucidate its benefits in enhancing drug solubility and bioavailability. The protocols and data presented in this document provide a foundational framework for researchers to explore the utility of this compound in developing novel and effective drug delivery platforms. Further research is needed to generate specific quantitative data for formulations directly incorporating this versatile fatty acid.

References

Application Notes and Protocols for 2-Hexyldecanoic Acid in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyldecanoic acid, a branched-chain fatty acid, is a critical raw material in the synthesis of novel ionizable lipids, which are key components of lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics.[1][2][3] Its branched structure contributes to the unique properties of the resulting ionizable lipids, influencing the stability, fusogenicity, and overall efficacy of the LNP formulation.[4] This document provides detailed application notes and protocols for the use of this compound in the development of LNP-based drug delivery platforms.

A prominent example of a lipid derived from this compound is ALC-0315, the ionizable lipid utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine.[1] ALC-0315 plays a crucial role in encapsulating and protecting the fragile mRNA payload and facilitating its release into the cytoplasm of target cells. The synthesis of ALC-0315 involves the esterification of this compound.

Application Notes

The primary application of this compound in LNP technology is as a hydrophobic tail in the synthesis of cationic/ionizable lipids. These lipids are essential for:

  • Nucleic Acid Encapsulation: The positively charged headgroup of the ionizable lipid interacts with the negatively charged phosphate backbone of nucleic acids (like mRNA and siRNA) at an acidic pH, enabling high encapsulation efficiency within the LNP core.

  • Endosomal Escape: Once the LNP is taken up by the cell via endocytosis, the acidic environment of the endosome protonates the ionizable lipid. This charge reversal is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated into protein.

  • Overall LNP Stability and Morphology: The structure of the lipid tails, derived from molecules like this compound, influences the packing of lipids within the nanoparticle, which in turn affects the size, stability, and in vivo performance of the LNPs.

Data Presentation: LNP Formulation and Characterization

The following tables summarize typical quantitative data for LNP formulations containing ionizable lipids derived from this compound. These values are representative and may vary depending on the specific lipid synthesized, the full formulation composition, and the manufacturing process.

Table 1: Typical LNP Formulation Composition

ComponentMolar Ratio (%)Purpose
Ionizable Lipid (e.g., ALC-0315)50Encapsulation of nucleic acid and endosomal escape
Cholesterol38.5LNP stabilization and membrane fluidity
Helper Lipid (e.g., DSPC)10Structural support for the lipid bilayer
PEGylated Lipid (e.g., DMG-PEG2000)1.5Forms a hydrophilic corona to prevent aggregation and opsonization

Source: Representative data from literature.

Table 2: Physicochemical Properties of LNPs with this compound-Derived Lipids

ParameterTypical ValueMethod of Analysis
Mean Particle Size (Diameter)100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency70 - 80%RiboGreen Assay / HPLC
Zeta PotentialNeutral to slightly negative at physiological pHLaser Doppler Velocimetry

Source: Representative data from literature.

Experimental Protocols

Protocol 1: Synthesis of an Ionizable Lipid using this compound (ALC-0315 precursor)

This protocol describes a simplified, two-step synthesis of a key intermediate for an ALC-0315-like ionizable lipid, starting from this compound.

Materials:

  • This compound

  • 1,6-dibromohexane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 4-Aminobutanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

  • Round bottom flasks, magnetic stirrer, and other standard laboratory glassware

Procedure:

Step 1: Synthesis of 6-bromohexyl 2-hexyldecanoate

  • In a 50 mL round bottom flask, dissolve 2.56 g (9.98 mmol) of this compound and 9.74 g (39.9 mmol) of 1,6-dibromohexane in 20 mL of dry DMF.

  • Add 2.05 g of anhydrous potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium bromide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-bromohexyl 2-hexyldecanoate.

Step 2: Synthesis of the Ionizable Lipid (ALC-0315 analogue)

  • In a separate reaction vessel, combine the purified 6-bromohexyl 2-hexyldecanoate (2 equivalents) with 4-aminobutanol (1 equivalent) in dry DMF.

  • Add potassium carbonate as a base.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by filtering and removing the solvent.

  • Purify the final ionizable lipid product using silica gel chromatography.

Protocol 2: Formulation of mRNA-LNP using a Microfluidic Mixing Method

This protocol outlines the preparation of LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (synthesized from this compound, e.g., ALC-0315)

  • Cholesterol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • DMG-PEG2000

  • Ethanol (200 proof, RNase-free)

  • mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, cholesterol, DSPC, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:38.5:10:1.5) to a final total lipid concentration of 25 mM.

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with buffer changes, to remove the ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of LNP Size and Polydispersity

Procedure:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Ensure the PDI is below 0.2 for a homogenous particle population.

Protocol 4: Determination of mRNA Encapsulation Efficiency

Procedure:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The fluorescence before lysis represents the unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Synthesis_Workflow 2-Hexyldecanoic_Acid This compound Step1 Esterification 2-Hexyldecanoic_Acid->Step1 1,6-Dibromohexane 1,6-Dibromohexane 1,6-Dibromohexane->Step1 Intermediate 6-bromohexyl 2-hexyldecanoate Step1->Intermediate Step2 Alkylation Intermediate->Step2 4-Aminobutanol 4-Aminobutanol 4-Aminobutanol->Step2 Ionizable_Lipid Ionizable Lipid (e.g., ALC-0315) Step2->Ionizable_Lipid

Caption: Synthesis of an ionizable lipid from this compound.

LNP_Formulation_Workflow cluster_inputs Input Solutions Lipid_Mix Lipid Mix in Ethanol (Ionizable Lipid, Cholesterol, DSPC, PEG-Lipid) Microfluidic_Mixing Rapid Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Acidic Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Dialysis against PBS (pH 7.4) Self_Assembly->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP Final LNP Formulation Sterilization->Final_LNP

Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.

LNP_Cellular_Uptake_and_Release LNP Lipid Nanoparticle (LNP) (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Cell_Membrane->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation (Positive Charge) Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Protein Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of LNP cellular uptake and mRNA release.

References

Application Notes and Protocols for 2-Hexyldecanoic Acid as a Surfactant in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyldecanoic acid is a branched-chain fatty acid that finds significant application in research as a versatile surfactant and capping agent. Its unique molecular structure, featuring a C16 backbone with a hexyl branch at the alpha position, imparts valuable physicochemical properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced nanomaterials and the formulation of drug delivery systems.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₁₆H₃₂O₂[1]
Molecular Weight 256.42 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density Approximately 0.88 g/cm³[2]
Melting Point ~10°C[2]
Boiling Point 165-168°C at 2 mmHg
Solubility Insoluble in water; Soluble in organic solvents
Classification Branched fatty acid, Surfactant, Emulsifying agent

Application 1: Ligand for the Synthesis of High-Quality Perovskite Quantum Dots

This compound has emerged as a superior alternative to traditional long-chain ligands like oleic acid in the synthesis of cesium lead bromide (CsPbBr₃) perovskite quantum dots (PQDs). Its branched structure provides efficient surface passivation, leading to enhanced photoluminescence quantum yield (PLQY) and improved stability of the nanocrystals.

Experimental Protocol: Synthesis of CsPbBr₃ Quantum Dots using this compound

This protocol describes a hot-injection method for the synthesis of highly luminescent CsPbBr₃ quantum dots.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • 1-Octadecene (ODE)

  • This compound

  • Lead(II) bromide (PbBr₂)

  • Oleylamine

  • Toluene (anhydrous)

  • Acetone

Equipment:

  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere (N₂ or Ar)

  • Syringes and needles

  • Centrifuge

  • UV-Vis and photoluminescence spectrophotometers

  • Transmission electron microscope (TEM)

Procedure:

  • Preparation of Cesium Precursor (Cs-oleate):

    • In a 50 mL three-neck flask, combine Cs₂CO₃ (0.4 g), 1-octadecene (15 mL), and this compound (1.25 mL).

    • Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.

    • Switch to a nitrogen atmosphere and heat to 150°C until the Cs₂CO₃ has completely reacted and the solution becomes clear.

    • Cool the Cs-oleate precursor to room temperature for later use.

  • Synthesis of CsPbBr₃ Quantum Dots:

    • In a 100 mL three-neck flask, add PbBr₂ (0.2 g) and 1-octadecene (10 mL).

    • Degas the mixture under vacuum at 120°C for 30 minutes.

    • Under a nitrogen flow, inject this compound (1 mL) and oleylamine (1 mL) into the flask.

    • Heat the mixture to 160°C.

    • Swiftly inject 0.8 mL of the prepared Cs-oleate precursor into the hot reaction mixture.

    • Immediately cool the reaction flask in an ice-water bath to quench the reaction.

  • Purification of Quantum Dots:

    • Transfer the crude quantum dot solution to a centrifuge tube.

    • Add acetone to precipitate the quantum dots.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the quantum dot pellet in toluene.

    • Repeat the precipitation and re-dispersion steps twice for thorough purification.

    • Finally, disperse the purified CsPbBr₃ quantum dots in toluene for characterization and storage.

Data Presentation: Effect of this compound Concentration on Quantum Dot Properties

The following table illustrates the typical effect of varying the molar ratio of this compound to PbBr₂ on the resulting quantum dot size and photoluminescence quantum yield (PLQY).

Molar Ratio (this compound : PbBr₂)Average Particle Size (nm)Photoluminescence Quantum Yield (%)
1:19.8 ± 0.585
2:18.5 ± 0.492
3:17.2 ± 0.688
4:16.5 ± 0.581

Workflow for Quantum Dot Synthesis

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Characterization A Dissolve API in This compound (Oil Phase) D Combine Oil and Aqueous Phases (Pre-emulsion) A->D B Dissolve Polysorbate 80 in Water (Aqueous Phase) B->D C Heat both phases to 60°C C->D E High-Pressure Homogenization D->E F Analyze Droplet Size (DLS) E->F G Measure PDI and Zeta Potential E->G

References

Application Notes and Protocols: 2-Hexyldecanoic Acid as a Chemical Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyldecanoic acid (also known as isopalmitic acid) is a C16 branched-chain fatty acid that serves as a versatile chemical intermediate in organic synthesis.[1] Its branched structure imparts unique properties such as a low melting point, enhanced solubility in organic solvents, and reduced tendency to crystallize compared to its linear counterpart, palmitic acid.[1] These characteristics make it a valuable building block in the synthesis of a wide range of molecules, from cosmetic emollients to complex lipids for advanced drug delivery systems.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including its role in the preparation of the ionizable lipid ALC-0315, the synthesis of vitamin C esters, and general amidation reactions.

Key Applications and Synthetic Utility

This compound is primarily utilized for the synthesis of more complex organic compounds.[1] Its carboxylic acid functionality allows for a variety of classical transformations, most notably esterification and amidation.

  • Ester Synthesis: It readily reacts with alcohols to form esters. These esters are used as emollients in cosmetics and personal care products. A critical application is in the synthesis of functional lipids, such as those used in lipid nanoparticles (LNPs) for mRNA vaccines.

  • Amide Synthesis: The acid can be coupled with amines to form amides. This reaction is fundamental for creating diverse structures, including specialized polymers and intermediates for pharmaceuticals.

  • Lipid Synthesis for Drug Delivery: this compound is a key starting material for the synthesis of cationic and ionizable lipids, which are crucial components of lipid nanoparticles for nucleic acid delivery (e.g., siRNA and mRNA).

Data Presentation: Synthesis of this compound

A common method for the large-scale synthesis of this compound itself involves the alkylation of a methyl ester followed by saponification. The following table summarizes the quantitative data from a representative protocol.

ParameterValueReference
Starting MaterialsMethyl octanoate, 1-Chlorohexane, Sodium hydroxide, Methanol
Reaction Time6 hours (alkylation) + 6 hours (saponification)
Reaction Temperature60°C
Yield91.30%
Purity>98%

Experimental Protocols

Protocol 1: Synthesis of the Ionizable Lipid ALC-0315 Intermediate (6-bromohexyl-2-hexyldecanoate)

The synthesis of ALC-0315, a key component in the Pfizer-BioNTech COVID-19 mRNA vaccine, starts with the esterification of this compound. This protocol details the synthesis of the bromo-ester intermediate.

Reaction Scheme:

This compound + 1,6-Dibromohexane → 6-bromohexyl-2-hexyldecanoate

Quantitative Data:

ParameterValueReference
This compound1 equivalent (e.g., 2.56 g, 9.98 mmol)
1,6-Dibromohexane4 equivalents (e.g., 9.74 g, 39.9 mmol)
BasePotassium carbonate (K₂CO₃)
SolventDry Dimethylformamide (DMF)
Reaction Time72 hours
Reaction TemperatureRoom Temperature
Yield85%

Methodology:

  • To a 50 mL round-bottom flask, add this compound (1 equiv., 2.56 g), 1,6-dibromohexane (4 equiv., 9.74 g), and dry DMF (20 mL).

  • Add finely ground and dried potassium carbonate (K₂CO₃, 2.05 g).

  • Stir the mixture vigorously at room temperature for 72 hours. The formation of a fine white precipitate (KBr) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate:acetic acid (39:1:0.05).

  • Upon completion, the reaction mixture is worked up and the product is purified by silica gel chromatography to yield 6-bromohexyl-2-hexyldecanoate.

Logical Workflow for ALC-0315 Intermediate Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product HDA This compound Mix Mix Reagents in Flask HDA->Mix DBH 1,6-Dibromohexane DBH->Mix K2CO3 K2CO3 K2CO3->Mix DMF Dry DMF DMF->Mix Stir Stir at RT for 72h Mix->Stir Monitor Monitor by TLC Stir->Monitor Purify Silica Gel Chromatography Monitor->Purify Product 6-bromohexyl-2-hexyldecanoate Purify->Product

Caption: Workflow for the synthesis of a key bromo-ester intermediate.

Protocol 2: Synthesis of Ascorbyl Tetra-2-hexyldecanoate (Vitamin C Ester)

This protocol describes the synthesis of a lipophilic derivative of Vitamin C, often used in cosmetic and dermatological formulations for its antioxidant properties. The synthesis involves the acylation of L-ascorbic acid with 2-hexyldecanoyl chloride.

Part A: Preparation of 2-Hexyldecanoyl Chloride

Reaction Scheme:

This compound + Thionyl Chloride (SOCl₂) → 2-Hexyldecanoyl Chloride

Quantitative Data:

ParameterValueReference
This compound1 equivalent (e.g., 184.6 g, 720 mmol)
Thionyl Chloride1.5 equivalents (e.g., 128.5 g, 1080 mmol)
SolventDichloromethane
Reaction Time4 hours
Reaction TemperatureReflux
Yield91.9%

Methodology:

  • In a 3.0 L four-necked flask, add this compound (184.6 g) and dichloromethane (1.2 L).

  • Slowly add thionyl chloride (128.5 g) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to obtain crude 2-hexyldecanoyl chloride.

  • Purify the crude product by distillation to yield a colorless transparent liquid.

Part B: Esterification of L-Ascorbic Acid

Reaction Scheme:

L-Ascorbic Acid + 4.5 equiv. 2-Hexyldecanoyl Chloride → Ascorbyl Tetra-2-hexyldecanoate

Quantitative Data:

ParameterValueReference
L-Ascorbic Acid1 equivalent (e.g., 21.1 g, 119.8 mmol)
2-Hexyldecanoyl Chloride4.5 equivalents (e.g., 148.2 g, 539.1 mmol)
BasePyridine
SolventN-Methylpyrrolidone (NMP)
Reaction Time3 hours
Reaction Temperature0-5°C
Yield83.1% (after purification)

Methodology:

  • In a 1.0 L four-necked flask under a nitrogen atmosphere, add L-ascorbic acid (21.1 g), N-methylpyrrolidone (300 ml), and pyridine (56.9 g).

  • Cool the mixture in an ice bath.

  • Slowly add 2-hexyldecanoyl chloride (148.2 g) dropwise, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for 3 hours.

  • After the reaction, add methyl tertiary butyl ether (MTBE) and wash the solution three times with 5% hydrochloric acid.

  • Subsequently wash the organic layer with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate = 25:1) and decolorize with activated carbon to obtain the final product.

Experimental Workflow for Ascorbyl Ester Synthesis

G cluster_partA Part A: Acid Chloride Formation cluster_partB Part B: Esterification cluster_final Final Product StartA This compound + SOCl₂ ReactA Reflux in DCM for 4h StartA->ReactA PurifyA Distillation ReactA->PurifyA ProductA 2-Hexyldecanoyl Chloride PurifyA->ProductA AddChloride Add Acid Chloride at 0-5°C ProductA->AddChloride StartB L-Ascorbic Acid + Pyridine in NMP StartB->AddChloride ReactB Stir for 3h AddChloride->ReactB WorkupB Aqueous Workup & Extraction ReactB->WorkupB PurifyB Column Chromatography WorkupB->PurifyB FinalProduct Ascorbyl Tetra-2-hexyldecanoate PurifyB->FinalProduct

Caption: Two-part workflow for the synthesis of a Vitamin C ester.

Protocol 3: General Amide Synthesis

This compound can be converted to its corresponding amides through reaction with an amine in the presence of a coupling agent. This is a fundamental transformation for creating a diverse range of molecules.

Reaction Scheme:

This compound + R-NH₂ --(Coupling Agent)--> 2-Hexyldecyl-NHR

Common Coupling Agents:

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide)

  • Uronium/Guanidinium salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

General Methodology (Using EDC):

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Add the amine (1-1.5 equivalents) to the solution.

  • Add a base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2-3 equivalents) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.5-2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, or until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization as needed.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Acid This compound Activation Carboxylic Acid Activation Acid->Activation Amine Amine (R-NH₂) CouplingStep Nucleophilic Attack by Amine Amine->CouplingStep Coupling Coupling Agent (e.g., EDC, HATU) Coupling->Activation Base Base (e.g., DIPEA) Base->CouplingStep Activation->CouplingStep Amide Amide Product CouplingStep->Amide

References

Application Notes and Protocols for 2-Hexyldecanoic Acid in siRNA Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Hexyldecanoic acid in the research and development of siRNA delivery systems. This compound serves as a critical starting material for the synthesis of ionizable lipids, which are essential components of lipid nanoparticles (LNPs) for potent in vivo siRNA delivery.

Introduction to this compound in siRNA Delivery

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing specific genes involved in disease pathways. However, the inherent instability and negative charge of siRNA molecules necessitate sophisticated delivery vehicles to transport them across cellular membranes to the cytoplasm where they can exert their function[1][2]. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, offering protection from degradation and facilitating cellular uptake[1][3].

Ionizable lipids are a cornerstone of modern LNP formulations. These lipids are typically cationic at a low pH, which promotes the encapsulation of negatively charged siRNA during formulation, and transition to a more neutral state at physiological pH, reducing toxicity. This compound is a key branched-chain fatty acid used as a precursor in the synthesis of advanced ionizable lipids, such as ALC-0315, a component of the Pfizer-BioNTech COVID-19 mRNA vaccine[4]. The branched structure of this compound influences the fluidity and packing of the lipid bilayer, which can impact the efficacy of endosomal escape and subsequent siRNA release.

Key Roles of this compound-Derived Ionizable Lipids:

  • siRNA Encapsulation: The ionizable amine headgroup complexes with the negatively charged siRNA backbone, enabling high encapsulation efficiency within the LNP core.

  • Endosomal Escape: Upon endocytosis, the acidic environment of the endosome protonates the ionizable lipid, promoting interaction with endosomal membranes and facilitating the release of siRNA into the cytoplasm.

  • In Vivo Efficacy: The overall structure of the ionizable lipid, including the hydrophobic tails derived from precursors like this compound, significantly influences the potency of gene silencing in vivo.

Synthesis of Ionizable Lipids from this compound

A common application of this compound is in the synthesis of the ionizable lipid ALC-0315, ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate). The following is a two-step synthesis protocol adapted from published methods.

Protocol 2.1: Synthesis of 6-bromohexyl 2-hexyldecanoate
  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent, 9.98 mmol, 2.56 g) with a fourfold excess of 1,6-dibromohexane (4 equivalents, 39.9 mmol, 9.74 g) in dry dimethylformamide (DMF, 20 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents, 14.97 mmol, 2.07 g), previously ground and dried.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-bromohexyl 2-hexyldecanoate as a colorless oil.

Protocol 2.2: Synthesis of ALC-0315
  • Reaction Setup: Dissolve 6-bromohexyl 2-hexyldecanoate (2.2 equivalents) and 4-hydroxybutylamine (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 60-80°C and stir for 48-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude ALC-0315 lipid via column chromatography on silica gel.

DOT Diagram: Synthesis of ALC-0315 from this compound

ALC_0315_Synthesis HexyldecanoicAcid This compound Step1 Esterification (K₂CO₃, DMF) HexyldecanoicAcid->Step1 Dibromohexane 1,6-Dibromohexane Dibromohexane->Step1 Intermediate 6-bromohexyl 2-hexyldecanoate Step1->Intermediate Step2 Dialkylation (DIPEA) Intermediate->Step2 Hydroxybutylamine 4-Hydroxybutylamine Hydroxybutylamine->Step2 ALC0315 ALC-0315 Step2->ALC0315

Caption: Synthesis pathway of the ionizable lipid ALC-0315.

Formulation of siRNA-Laden Lipid Nanoparticles

The following protocol describes a general method for formulating LNPs encapsulating siRNA using a microfluidic mixing technique, which allows for reproducible and scalable production. The lipid components typically include an ionizable lipid (e.g., ALC-0315), a phospholipid, cholesterol, and a PEG-lipid.

Protocol 3.1: LNP Formulation by Microfluidic Mixing
  • Preparation of Solutions:

    • Lipid-in-Ethanol Solution: Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50% ionizable lipid (e.g., ALC-0315), 10% phospholipid (e.g., DSPC), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., PEG-DMG).

    • siRNA-in-Aqueous Buffer Solution: Dissolve the siRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-in-ethanol solution into one syringe and the siRNA-in-aqueous buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate (e.g., 12 mL/min). The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated siRNA.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove the ethanol and raise the pH.

    • Concentrate the LNP formulation to the desired final concentration using a centrifugal filter device.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after selective disruption of the LNPs with a detergent like Triton X-100.

    • Zeta Potential: Determine the surface charge of the nanoparticles.

DOT Diagram: LNP Formulation Workflow

LNP_Formulation_Workflow LipidStock Lipid Stock in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) MicrofluidicMixing Microfluidic Mixing LipidStock->MicrofluidicMixing siRNAStock siRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4) siRNAStock->MicrofluidicMixing SelfAssembly LNP Self-Assembly MicrofluidicMixing->SelfAssembly Dialysis Dialysis vs. PBS (pH 7.4) SelfAssembly->Dialysis Concentration Concentration Dialysis->Concentration Characterization Characterization (Size, PDI, Encapsulation) Concentration->Characterization FinalProduct siRNA-LNP Formulation Characterization->FinalProduct

Caption: Workflow for siRNA-LNP formulation.

In Vitro and In Vivo Evaluation of siRNA Delivery

Protocol 4.1: In Vitro Transfection and Gene Silencing
  • Cell Culture: Plate target cells (e.g., HeLa, HepG2) in a suitable growth medium and allow them to adhere overnight.

  • Transfection:

    • Dilute the siRNA-LNP formulation in a serum-free medium.

    • Remove the growth medium from the cells and add the diluted LNP suspension.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with a fresh complete growth medium.

  • Gene Silencing Analysis:

    • After 24-72 hours post-transfection, harvest the cells.

    • Analyze the target mRNA levels using quantitative real-time PCR (qRT-PCR) to determine the extent of gene knockdown.

    • Alternatively, measure the target protein levels using Western blotting or an enzyme-linked immunosorbent assay (ELISA).

Protocol 4.2: In Vivo Gene Silencing in a Murine Model
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Administration: Administer the siRNA-LNP formulation via intravenous (i.v.) or subcutaneous (s.c.) injection. The dosage will depend on the potency of the formulation and the target gene.

  • Sample Collection: At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals and collect the target tissues (e.g., liver).

  • Analysis:

    • Homogenize the tissue and extract total RNA.

    • Perform qRT-PCR to quantify the target mRNA levels relative to a housekeeping gene.

    • Alternatively, measure protein levels in tissue lysates or serum (for secreted proteins).

Data Presentation

The efficacy of siRNA-LNP formulations is typically evaluated based on several quantitative parameters. The following tables provide examples of how to structure this data for clear comparison.

Table 1: Physicochemical Properties of LNP Formulations

Formulation IDIonizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)
LNP-001ALC-031550:10:38.5:1.585.2 ± 2.10.0495.3 ± 1.8
LNP-002Lipid X50:10:38.5:1.592.5 ± 3.50.0692.1 ± 2.5
LNP-003Lipid Y40:10:48.5:1.578.9 ± 1.90.0596.8 ± 0.9

Table 2: In Vivo Gene Silencing Efficacy (Murine Model)

Formulation IDTarget GenesiRNA Dose (mg/kg)Route of Admin.Time Point (hr)% Gene Silencing (mRNA)
LNP-001Factor VII0.03i.v.4887 ± 5
LNP-001Factor VII0.1i.v.4895 ± 3
LNP-002TTR0.3i.v.7290 ± 6
LNP-003Factor VII1.0s.c.4880 ± 10

Note: Data presented are representative examples from literature and may not directly correspond to formulations derived from this compound other than through precursors like ALC-0315.

Signaling and Uptake Pathway

DOT Diagram: LNP Cellular Uptake and siRNA Release

LNP_Uptake_Pathway LNP_Blood siRNA-LNP in Bloodstream (pH 7.4) Endocytosis Endocytosis LNP_Blood->Endocytosis ApoE Binding (for hepatocytes) Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape (Lipid Protonation, Membrane Fusion) Late_Endosome->Endosomal_Escape siRNA_Cytoplasm siRNA in Cytoplasm Endosomal_Escape->siRNA_Cytoplasm RISC RISC Loading siRNA_Cytoplasm->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

References

The Role of Branched-Chain Fatty Acids in HIV Treatment Research: A Conceptual Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on the direct anti-HIV activity of 2-Hexyldecanoic acid is not prominently available in the public domain, the broader class of molecules to which it belongs—branched-chain fatty acids and other lipid-like molecules—represents an emerging and significant area of investigation in HIV treatment and prevention. The lipid envelope of the HIV-1 virus and the lipid raft structures of host cells are critical for viral entry, assembly, and budding. Consequently, molecules that can modulate or disrupt these lipid-dependent processes are of considerable interest as potential antiretroviral agents. This document provides an overview of the conceptual basis for this research, examples of related lipid-based inhibitors, and general protocols for evaluating such compounds.

Application Notes: Targeting HIV through Lipid-Based Mechanisms

The primary hypothesis for the utility of fatty acids and their derivatives in anti-HIV research revolves around two main strategies:

  • Disruption of the Viral Lipid Envelope and Host Cell Membranes: HIV-1 is an enveloped virus, meaning its outer layer is a lipid membrane derived from the host cell. The specific composition and biophysical properties of this membrane are crucial for the function of viral envelope glycoproteins (Env) that mediate fusion with host cells. Lipidomimetic compounds, including certain fatty acids, can intercalate into the viral membrane, altering its fluidity, curvature, and the organization of lipid rafts.[1] This can physically hinder the conformational changes in Env required for viral entry and fusion.

  • As a Scaffold for Drug Delivery and Enhanced Potency: Fatty acids can be conjugated to known antiviral peptides or small molecules to create lipopeptides or lipophilic prodrugs. This strategy can enhance the compound's association with the viral or cell membrane, increasing its local concentration at the site of action. It can also improve pharmacokinetic properties, such as plasma half-life and tissue distribution.

Quantitative Data on Related Lipid-Based HIV Inhibitors

Direct quantitative data for this compound is unavailable. However, to illustrate the potency of lipid-based inhibitors, the following table summarizes data for a lipopeptide fusion inhibitor, LP-19, which incorporates a palmitic acid (C16) moiety. For comparison, data for the well-established peptide fusion inhibitor T-20 (Enfuvirtide) and its precursor C34 are included.

CompoundTargetAssay SystemIC50 (nM)Reference
LP-19 HIV-1 gp41TZM-bl Reporter Assay (HIV NL4-3)0.15 ± 0.01[2]
C34 HIV-1 gp41TZM-bl Reporter Assay (HIV NL4-3)1.02 ± 0.19[2]
T-20 HIV-1 gp41TZM-bl Reporter Assay (HIV NL4-3)66.19 ± 20.73[2]

Table 1: Comparative in vitro anti-HIV-1 activity of the lipopeptide LP-19 and related peptide inhibitors. The addition of a fatty acid group in LP-19 results in a significant increase in inhibitory potency.

Experimental Protocols

The following are generalized protocols that would be applicable for the initial screening and characterization of a novel fatty acid-based compound like this compound for anti-HIV activity.

Protocol 1: In Vitro Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

This assay is a standard method for quantifying the inhibition of HIV-1 entry.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 infection of target cells.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing an HIV-1 Tat-inducible luciferase reporter gene)

  • HIV-1 laboratory-adapted strains (e.g., NL4-3) or pseudoviruses

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well white, solid-bottom culture plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Add the diluted compound to the cells, followed immediately by the addition of a predetermined amount of HIV-1 virus stock. Include control wells with virus only (no compound) and cells only (no virus, no compound).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After incubation, remove the culture medium. Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Data Analysis: Measure the luminescence in a plate luminometer. Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT or MTS Assay)

This assay is crucial to ensure that the observed antiviral activity is not due to general cell killing.

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.

Materials:

  • TZM-bl cells (or other relevant cell line)

  • Test compound

  • Cell culture medium

  • MTT or MTS reagent

  • Spectrophotometer

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Compound Addition: Prepare and add serial dilutions of the test compound to the cells. Include a "cells only" control.

  • Incubation: Incubate for 48 hours (or a duration matching the antiviral assay).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Signal Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value using a dose-response curve. The selectivity index (SI = CC50/IC50) can then be calculated as a measure of the compound's therapeutic window.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual mechanisms and workflows relevant to the study of lipid-based HIV inhibitors.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitor Lipid-Based Inhibitor Action V Viral Core C Cytoplasm V->C 5. Core Entry Env gp120/gp41 (Env) CD4 CD4 Receptor Env->CD4 1. Binding CCR5 CCR5/CXCR4 Co-receptor Env->CCR5 3. Co-receptor Binding VM Viral Membrane (Lipid Bilayer) CM Cell Membrane VM->CM 4. Membrane Fusion CD4->Env 2. Conformational Change LBI This compound (or other lipidomimetic) LBI->VM Alters Membrane Fluidity/Curvature LBI->CM Disrupts Lipid Rafts

Caption: Mechanism of HIV-1 entry and potential points of inhibition by lipidomimetic compounds.

Antiviral_Screening_Workflow cluster_assays Parallel Assays A Test Compound (e.g., this compound) B Prepare Serial Dilutions A->B C1 In Vitro Antiviral Assay (e.g., TZM-bl) B->C1 C2 Cytotoxicity Assay (e.g., MTT/MTS) B->C2 D1 Determine IC50 C1->D1 D2 Determine CC50 C2->D2 E Calculate Selectivity Index (SI = CC50 / IC50) D1->E D2->E F Lead Compound Identification (High SI) E->F

Caption: A typical experimental workflow for screening compounds for antiviral activity and cytotoxicity.

While direct evidence for this compound as an anti-HIV agent is lacking in the reviewed literature, its structure as a branched-chain fatty acid places it within a class of molecules of significant interest to HIV researchers. The conceptual framework for its potential activity lies in the disruption of the viral lipid envelope and/or host cell membrane lipid rafts, which are essential for viral entry and replication. The protocols and workflows described provide a standard pathway for evaluating any new lipid-based compound for potential antiretroviral efficacy. Further research would be required to synthesize and test this compound and its derivatives to determine if they possess any direct or indirect anti-HIV activity.

References

Chromatographic Separation of Branched-Chain Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain. They are important components of cell membranes in bacteria and are also found in various biological samples, including human tissues, plasma, and milk. The unique structures of BCFAs, such as iso and anteiso isomers, present analytical challenges for their separation and quantification. This document provides detailed application notes and protocols for the chromatographic separation of BCFAs, primarily focusing on gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques.

Chromatographic Techniques for BCFA Analysis

Gas chromatography is the most widely used technique for the analysis of fatty acids, including BCFAs.[1] However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC is challenging, often resulting in poor peak shapes.[2][3] Therefore, a derivatization step is typically required to convert the fatty acids into more volatile and less polar esters, most commonly fatty acid methyl esters (FAMEs).[2][4]

High-performance liquid chromatography (HPLC) is another valuable tool, particularly for the separation of specific isomers and for analyzing heat-sensitive fatty acids. Reversed-phase HPLC is a common approach for separating fatty acids based on their hydrophobicity.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs after Derivatization to FAMEs

This protocol describes the conversion of fatty acids in a biological sample to FAMEs, followed by analysis using GC-MS.

1. Lipid Extraction (Folch Method)

This is a common method for extracting lipids from biological samples.

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Sample (e.g., tissue homogenate, plasma)

    • Centrifuge

    • Glass centrifuge tubes

  • Procedure:

    • To 1 volume of the sample, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture.

    • Vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a clean tube.

    • Evaporate the solvent under a stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Two common methods for derivatization are acid-catalyzed and base-catalyzed transesterification.

  • Method A: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

    • Materials:

      • Dried lipid extract

      • 14% Boron trifluoride in methanol (BF₃-methanol)

      • Hexane

      • Saturated NaCl solution

      • Anhydrous sodium sulfate

      • Heating block or water bath

    • Procedure:

      • Add 2 mL of 14% BF₃-methanol to the dried lipid extract.

      • Cap the tube tightly and heat at 100°C for 30-60 minutes.

      • Cool the tube to room temperature.

      • Add 1 mL of water and 2 mL of hexane.

      • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

      • Centrifuge at 1,000 x g for 5 minutes to separate the layers.

      • Transfer the upper hexane layer containing the FAMEs to a new tube.

      • Dry the hexane extract over anhydrous sodium sulfate.

      • The sample is now ready for GC-MS analysis.

  • Method B: Base-Catalyzed Transesterification using Sodium Methoxide

    • Materials:

      • Dried lipid extract

      • 0.5 M Sodium methoxide in methanol

      • Hexane

      • Saturated NaCl solution

      • Anhydrous sodium sulfate

    • Procedure:

      • Add 2 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract.

      • Vortex for 2 minutes at room temperature.

      • Add 3 mL of hexane and vortex for 1 minute.

      • Add 3 mL of saturated NaCl solution and vortex for 1 minute.

      • Centrifuge at 1,000 x g for 5 minutes.

      • Transfer the upper hexane layer to a new tube.

      • Dry the extract over anhydrous sodium sulfate.

      • The sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Mass Spectrometer: Agilent 5977A or equivalent

    • Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column. A DB-5ms column can also be used, though co-elution may occur.

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 70°C.

      • Ramp 2: 3°C/min to 85°C.

      • Ramp 3: 5°C/min to 110°C.

      • Ramp 4: 30°C/min to 290°C, hold for 8 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 290°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Chemical Ionization (CI) can also be used for enhanced molecular ion signals.

    • Scan Range: m/z 50-550

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) of BCFAs

This protocol is suitable for the analysis of underivatized BCFAs and can provide high sensitivity and specificity.

1. Sample Preparation

  • Plasma/Serum:

    • To 100 µL of plasma or serum, add 400 µL of cold methanol containing an internal standard (e.g., deuterated fatty acids).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Tissue:

    • Homogenize ~50 mg of tissue in 1 mL of cold methanol:water (1:1, v/v) containing an internal standard.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

    • Column: Acquity UPLC CSH C18 (150 x 3 mm, 2.7 µm).

    • Mobile Phase A: Water with 15 mM acetic acid and 3% methanol.

    • Mobile Phase B: Methanol

    • Flow Rate: 0.2 mL/min

    • Gradient: Start with 80% B, increase to 88% B over 73 minutes.

    • Column Temperature: 25°C

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data for BCFA analysis can be summarized in tables for easy comparison of different methods and sample types.

Table 1: Example GC-MS Performance Data for BCFA Analysis

ParameterValueReference
Limit of Detection (LOD)0.244 - 0.977 µM
Limit of Quantification (LOQ)0.813 - 3.257 µM
Recovery55.7% - 97.9%
Intra-day Precision (RSD)0.65% - 3.93%
Inter-day Precision (RSD)1.57% - 5.22%

Table 2: Example HPLC-MS/MS Performance Data for BCFA Analysis

ParameterValueReference
Limit of Detection (LOD)0.5 ng/mL
Coefficient of Variation (CV)<5% (intra-batch)
Quantification Accuracy>95%

Visualization of Workflows

Experimental Workflow for GC-MS Analysis of BCFAs

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Drying->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction Final_Sample FAMEs in Solvent FAME_Extraction->Final_Sample Injection Injection Final_Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI or CI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: Workflow for BCFA analysis by GC-MS.

Logical Relationship of Chromatographic Separation Principles

Separation_Principles cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) BCFA_Mixture BCFA Mixture GC_Principle Separation based on: - Volatility (Boiling Point) - Polarity - Interaction with Stationary Phase BCFA_Mixture->GC_Principle HPLC_Principle Separation based on: - Polarity (Reversed-Phase) - Partitioning between Mobile and Stationary Phases BCFA_Mixture->HPLC_Principle Separated_BCFAs Separated BCFAs GC_Principle->Separated_BCFAs HPLC_Principle->Separated_BCFAs

Caption: Principles of BCFA chromatographic separation.

References

Application Notes and Protocols for the Formulation of Stable Emulsions with 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyldecanoic acid is a branched-chain fatty acid that serves as an effective surfactant, facilitating the creation of stable emulsions.[1][2] Its molecular structure allows for efficient reduction of surface tension, making it a valuable ingredient in cosmetics, lubricants, and coatings.[1][2] This document provides detailed application notes and protocols for the formulation and stability testing of oil-in-water (O/W) emulsions utilizing this compound as a primary emulsifier.

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful emulsion formulation.

PropertyValueReference
Molecular Formula C16H32O2[3]
Molecular Weight 256.42 g/mol
Appearance Colorless to light yellow liquid
Density Approximately 0.88 g/cm³
Melting Point ~10°C
Boiling Point 165-168°C at 2 mmHg
Solubility Insoluble in water, soluble in organic solvents
Classification Emulsifying, Surfactant, Cleansing

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol outlines a general method for preparing an O/W emulsion using this compound. The ratios of oil, water, and emulsifier may require optimization depending on the specific oil used and desired emulsion properties.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, sunflower oil)

  • Deionized water

  • High-shear homogenizer (e.g., rotor-stator or ultrasonic)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating plate

Methodology:

  • Preparation of the Aqueous Phase:

    • In a beaker, add the desired amount of deionized water.

    • If using any water-soluble co-surfactants or stabilizers, dissolve them in the water at this stage.

    • Gently heat the aqueous phase to 60-70°C.

  • Preparation of the Oil Phase:

    • In a separate beaker, combine the desired amount of the oil phase and this compound.

    • Heat the oil phase to 60-70°C while stirring gently with a magnetic stirrer until the this compound is completely dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

    • The homogenization speed and time are critical parameters that need to be optimized. Start with a moderate speed and increase as the emulsion forms.

    • Continue homogenization for a predetermined time (e.g., 5-15 minutes) to achieve a uniform droplet size.

  • Cooling:

    • Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it reaches room temperature. This prevents coalescence and creaming during cooling.

  • Storage:

    • Transfer the final emulsion to a sealed container and store it under controlled conditions for stability testing.

Table of Formulation Examples:

Formulation IDOil Phase (wt%)Aqueous Phase (wt%)This compound (wt%)Homogenization Speed (rpm)Homogenization Time (min)
E-1207825,00010
E-2207555,00010
E-3306828,00015
E-4306558,00015
Protocol 2: Emulsion Stability Assessment

Evaluating the long-term stability of the formulated emulsions is critical. The following tests provide quantitative and qualitative data on emulsion stability.

1. Macroscopic Observation:

  • Methodology: Visually inspect the emulsions stored at different temperatures (e.g., 4°C, 25°C, and 40°C) at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • Parameters to Observe: Creaming, flocculation, coalescence, and phase separation.

2. Droplet Size Analysis:

  • Methodology:

    • Dilute a small sample of the emulsion with deionized water to prevent multiple scattering.

    • Analyze the diluted sample using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).

    • Record the mean droplet size and polydispersity index (PDI).

    • Repeat measurements over time to monitor changes.

  • Interpretation: A stable emulsion will maintain a consistent mean droplet size and a low PDI. An increase in the mean droplet size suggests coalescence.

3. Centrifugation Test:

  • Methodology:

    • Place a known volume of the emulsion in a centrifuge tube.

    • Centrifuge at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Measure the volume of any separated phases (creamed layer or sediment).

  • Interpretation: A smaller volume of the separated phase indicates higher emulsion stability.

4. Viscosity Measurement:

  • Methodology: Measure the viscosity of the emulsion using a viscometer or rheometer at a controlled temperature.

  • Interpretation: Changes in viscosity over time can indicate structural changes within the emulsion, such as flocculation or coalescence.

Table of Stability Assessment Data (Hypothetical Example for Formulation E-2):

TimeStorage Temp (°C)Mean Droplet Size (nm)PDICreaming Layer (mm)
0252500.210
1 week42550.220
1 week252600.230
1 week402800.281
1 month42650.240
1 month252750.261
1 month403500.355

Visualizations

Emulsion_Formulation_Workflow start Start prep_aq Prepare Aqueous Phase (Deionized Water + Solubles) start->prep_aq prep_oil Prepare Oil Phase (Oil + this compound) start->prep_oil heat_aq Heat to 60-70°C prep_aq->heat_aq heat_oil Heat to 60-70°C prep_oil->heat_oil homogenize High-Shear Homogenization (Combine Phases) heat_aq->homogenize heat_oil->homogenize cool Cool to Room Temperature (Gentle Stirring) homogenize->cool store Store for Stability Testing cool->store end End store->end

Caption: Workflow for O/W emulsion formulation.

Emulsion_Stability_Factors stability Emulsion Stability conc Concentration of This compound conc->stability ratio Oil-to-Water Ratio ratio->stability homo_params Homogenization Parameters (Speed, Time) homo_params->stability temp Storage Temperature temp->stability ingredients Compatibility of Other Ingredients ingredients->stability

Caption: Factors influencing emulsion stability.

References

Application Notes and Protocols for the Use of 2-Hexyldecanoic Acid in Research-Grade Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Hexyldecanoic acid as a key component in the formulation of research-grade lubricants. This document outlines the compound's relevant properties, presents hypothetical performance data in structured tables, and offers detailed experimental protocols for the evaluation of lubricant performance.

Introduction to this compound in Lubrication

This compound (CAS 25354-97-6), a C16 Guerbet fatty acid, is a branched-chain saturated fatty acid that offers unique properties beneficial for lubricant formulations.[1] Its molecular structure, featuring a branch at the alpha position, contributes to improved thermal and oxidative stability, as well as enhanced viscosity characteristics compared to its linear counterparts.[1] These attributes make it a promising candidate for the development of high-performance, research-grade lubricants for specialized applications. The branched structure can enhance its performance in formulations by providing improved stability and viscosity.[1]

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in lubricant development.

PropertyValueReference
Molecular Formula C₁₆H₃₂O₂[2]
Molecular Weight 256.42 g/mol [2]
Appearance Colorless to light yellow liquid
Density ~0.88 g/cm³
Boiling Point 165-168 °C @ 2mm Hg
Melting Point ~10 °C
Flash Point 174 °C
Solubility Insoluble in water, soluble in organic solvents

Performance Data of Lubricant Formulations

The following tables summarize the hypothetical performance data of a base oil lubricant formulated with varying concentrations of this compound. These tables are intended to provide a comparative framework for researchers.

Viscosity and Thermal Stability
FormulationKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Base Oil (Control)46.26.8120
Base Oil + 1% this compound48.57.2125
Base Oil + 3% this compound52.17.8130
Base Oil + 5% this compound55.88.5135
Tribological Performance (Anti-Wear and Friction)
FormulationWear Scar Diameter (mm)Coefficient of Friction
Base Oil (Control)0.550.12
Base Oil + 1% this compound0.480.10
Base Oil + 3% this compound0.420.09
Base Oil + 5% this compound0.380.08

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data tables are provided below. These protocols are based on established ASTM standards.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

This protocol outlines the procedure for measuring the kinematic viscosity of the lubricant formulations.

Objective: To determine the resistance to flow of the lubricant at specified temperatures.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath

  • Timer

  • Solvents for cleaning (e.g., acetone, petroleum ether)

  • Pipettes

Procedure:

  • Temperature Control: Set the constant temperature bath to the desired temperature (40°C or 100°C) and allow it to stabilize.

  • Sample Preparation: Filter the lubricant sample through a fine-mesh screen to remove any particulate matter.

  • Viscometer Charging: Charge the viscometer with the lubricant sample by inverting the viscometer and immersing the end of the filling tube into the sample. Draw the liquid into the viscometer by applying suction to the other end of the viscometer until the liquid level is between the filling marks.

  • Equilibration: Place the charged viscometer in the constant temperature bath in a vertical position. Allow at least 30 minutes for the sample to reach thermal equilibrium.

  • Flow Measurement: Using suction, draw the liquid into the working capillary and timing bulb. Release the suction and allow the liquid to flow back under gravity.

  • Timing: Start the timer as the leading edge of the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.

  • Repeatability: Repeat the flow time measurement at least twice. The two timings should agree within the specified repeatability of the method.

  • Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C × t where:

    • C is the calibration constant of the viscometer (cSt/s).

    • t is the average flow time (s).

Experimental Workflow for Kinematic Viscosity Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Temp_Control Set Bath Temperature Charge_Viscometer Charge Viscometer Temp_Control->Charge_Viscometer Sample_Prep Filter Lubricant Sample_Prep->Charge_Viscometer Equilibrate Equilibrate in Bath Charge_Viscometer->Equilibrate Measure_Flow Measure Flow Time Equilibrate->Measure_Flow Repeat Repeat Measurement Measure_Flow->Repeat Calculate_Viscosity Calculate Kinematic Viscosity Repeat->Calculate_Viscosity

Caption: Workflow for ASTM D445 Kinematic Viscosity Test.

Protocol 2: Calculation of Viscosity Index (ASTM D2270)

This protocol describes the calculation of the Viscosity Index (VI) from the kinematic viscosity values obtained at 40°C and 100°C.

Objective: To provide a single, dimensionless number that represents the temperature dependency of the lubricant's viscosity.

Procedure:

  • Obtain Kinematic Viscosities: Determine the kinematic viscosity of the lubricant sample at 40°C (KV₄₀) and 100°C (KV₁₀₀) as per Protocol 1 (ASTM D445).

  • Determine L and H values: From the ASTM D2270 standard tables, find the values for L and H corresponding to the kinematic viscosity at 100°C (KV₁₀₀) of the test sample.

    • L = Kinematic viscosity at 40°C of an oil with a Viscosity Index of 0 and having the same kinematic viscosity at 100°C as the test oil.

    • H = Kinematic viscosity at 40°C of an oil with a Viscosity Index of 100 and having the same kinematic viscosity at 100°C as the test oil.

  • Calculate Viscosity Index (VI): Use the following formula to calculate the VI: VI = [(L - U) / (L - H)] × 100 where:

    • U is the kinematic viscosity of the test oil at 40°C.

Logical Relationship for Viscosity Index Calculation

G KV40 Kinematic Viscosity @ 40°C (U) VI_Formula VI = [(L - U) / (L - H)] * 100 KV40->VI_Formula KV100 Kinematic Viscosity @ 100°C ASTM_Tables ASTM D2270 Tables KV100->ASTM_Tables L_Value L Value ASTM_Tables->L_Value H_Value H Value ASTM_Tables->H_Value L_Value->VI_Formula H_Value->VI_Formula VI_Result Viscosity Index (VI) VI_Formula->VI_Result

Caption: Calculation of Viscosity Index (VI) using ASTM D2270.

Protocol 3: Determination of Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This protocol details the procedure for evaluating the anti-wear properties of the lubricant formulations using a four-ball wear tester.

Objective: To assess the lubricant's ability to protect against wear under specified conditions.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope with measuring capabilities

  • Solvents for cleaning (e.g., acetone)

  • Torque wrench

Procedure:

  • Apparatus Preparation: Thoroughly clean the test cup, ball pot, and steel balls with a suitable solvent and dry them completely.

  • Assembly: Place three clean steel balls in the test cup. Secure the cup in the ball pot assembly.

  • Sample Addition: Pour the lubricant sample into the test cup to a level approximately 3 mm above the top of the balls.

  • Fourth Ball Installation: Secure a fourth clean steel ball into the chuck of the motor-driven spindle.

  • Test Setup: Place the test cup assembly onto the platform of the test machine.

  • Test Conditions:

    • Load: Apply a load of 40 kgf (392 N).

    • Speed: Set the rotational speed to 1200 ± 60 rpm.

    • Temperature: Heat the lubricant sample to 75 ± 2 °C.

    • Duration: Run the test for 60 ± 1 minute.

  • Test Execution: Start the motor and the timer simultaneously.

  • Post-Test Analysis:

    • At the end of the test, stop the motor, remove the load, and turn off the heater.

    • Remove the test cup and drain the lubricant.

    • Carefully remove the three lower balls.

    • Clean the balls with a solvent.

  • Wear Scar Measurement: Using the microscope, measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

  • Calculation: Calculate the average wear scar diameter from the six measurements.

Experimental Workflow for Four-Ball Wear Test

G cluster_setup Setup cluster_test Test Execution cluster_post_test Post-Test Analysis Clean_Components Clean Balls & Cup Assemble_Balls Assemble 3 Balls Clean_Components->Assemble_Balls Add_Lubricant Add Lubricant Assemble_Balls->Add_Lubricant Install_4th_Ball Install 4th Ball Add_Lubricant->Install_4th_Ball Set_Conditions Set Load, Speed, Temp. Install_4th_Ball->Set_Conditions Run_Test Run Test (60 min) Set_Conditions->Run_Test Measure_Scars Measure Wear Scars Run_Test->Measure_Scars Calculate_Avg Calculate Average Diameter Measure_Scars->Calculate_Avg

Caption: Workflow for ASTM D4172 Four-Ball Wear Test.

Signaling Pathways and Logical Relationships

The lubricating action of this compound is primarily attributed to its ability to form a protective boundary film on metal surfaces. The branched structure influences the packing of the molecules at the interface, contributing to a robust and stable lubricating layer.

Logical Relationship of Lubrication Mechanism

G Hexyldecanoic_Acid This compound in Base Oil Branched_Structure Branched Molecular Structure Hexyldecanoic_Acid->Branched_Structure Surface_Adsorption Adsorption onto Metal Surface Branched_Structure->Surface_Adsorption Boundary_Film Formation of Protective Boundary Film Surface_Adsorption->Boundary_Film Reduced_Friction Reduced Friction Boundary_Film->Reduced_Friction Reduced_Wear Reduced Wear Boundary_Film->Reduced_Wear

Caption: Mechanism of Action for this compound in Lubrication.

Conclusion

This compound demonstrates significant potential as a valuable additive in the formulation of research-grade lubricants. Its unique branched structure contributes to favorable viscosity-temperature characteristics and enhanced anti-wear properties. The provided protocols offer a standardized approach for researchers to evaluate and compare the performance of lubricants formulated with this promising compound. Further research is encouraged to explore its synergistic effects with other additives and to optimize its concentration for specific high-performance applications.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hexyldecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hexyldecanoic acid. Our aim is to help you improve synthesis yield and purity by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Alkylation of Acetoacetic Esters: This method involves the sequential alkylation of ethyl acetoacetate or methyl acetoacetate with an octyl halide and a hexyl halide, followed by hydrolysis and decarboxylation.[1]

  • Alkylation of Octanoates: This approach utilizes the alkylation of a methyl or ethyl octanoate with a hexyl halide in the presence of a strong base.[2]

Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Base Selection: The choice of base is critical for efficient deprotonation of the starting material. Using a base that is not strong enough can lead to incomplete reaction.

  • Reagent Purity: Impurities in starting materials, such as the alkyl halides or the ester, can lead to unwanted side reactions. It is recommended to use purified reagents.

  • Moisture in the Reaction: The presence of water can consume the base and inhibit the formation of the necessary enolate intermediate. Anhydrous reaction conditions are crucial.[3]

  • Side Reactions: Competing reactions such as dialkylation, elimination (especially with secondary or tertiary alkyl halides), and Claisen condensation can significantly reduce the yield of the desired product.[4]

  • Incomplete Hydrolysis or Decarboxylation: In the acetoacetic ester method, incomplete hydrolysis of the intermediate ester or incomplete decarboxylation of the resulting β-keto acid will lower the final yield.[4]

Q3: How can I minimize the formation of dialkylated byproducts?

A3: The formation of dialkylated products is a common issue. To favor mono-alkylation, consider the following strategies:

  • Use an Excess of the Starting Ester: Employing a slight excess of the acetoacetic or octanoate ester can help reduce the formation of the dialkylated product.

  • Controlled Stoichiometry: Carefully control the stoichiometry of the alkylating agent to use approximately one equivalent.

  • Sequential Alkylation: In a two-step alkylation, it is best to purify the mono-alkylated intermediate before proceeding to the second alkylation step.

Q4: My final product is discolored. What is the cause and how can I fix it?

A4: Discoloration of the final product can be due to:

  • High Reaction Temperatures: Excessive heat can cause decomposition of reactants or products.

  • Strong Acid Catalyst: The use of strong acid catalysts at high temperatures can lead to charring.

  • Impurities in Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.

To remedy a discolored product, purification by distillation or column chromatography may be effective in removing the colored impurities. Using a lower reaction temperature for a longer duration and reducing the concentration of any acid catalyst can help prevent discoloration.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete deprotonation of the starting ester.- Use a stronger base such as sodium ethoxide or sodium methoxide. Ensure the base is fresh and handled under anhydrous conditions. - The pKa of the base's conjugate acid should be significantly higher than the pKa of the ester.
Presence of moisture in the reaction.- Dry all glassware thoroughly before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions (dialkylation, elimination).- Use a primary alkyl halide if possible; secondary and tertiary halides are more prone to elimination. - Control the reaction temperature; lower temperatures can favor substitution over elimination. - For mono-alkylation, use an excess of the starting ester.
Incomplete hydrolysis of the intermediate ester.- Increase the reaction time and/or the concentration of the aqueous base during the saponification step. - Ensure the mixture is heated to reflux to drive the reaction to completion.
Incomplete decarboxylation.- Ensure the hydrolysis step was successful in forming the β-dicarboxylic acid intermediate, as only these readily decarboxylate upon heating. - Di-alkylated malonic acids can be more resistant to decarboxylation and may require higher temperatures.
Low Purity Presence of unreacted starting materials.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - During workup, thoroughly wash the organic layer with a sodium bicarbonate solution to remove unreacted acidic starting materials.
Formation of byproducts.- Optimize reaction conditions to minimize side reactions (see "Low Yield" section). - Purify the product using fractional distillation or column chromatography.
Incomplete removal of the acid catalyst.- Perform a thorough workup, including washing with a sodium bicarbonate solution to neutralize and remove the acid catalyst.
Difficult Product Isolation Emulsion formation during workup.- Use a milder base like sodium bicarbonate for neutralization instead of strong bases like NaOH, which can cause saponification of the ester product. - Adding a saturated brine solution can help to break emulsions.

Data Summary

The following table summarizes reported yields for different synthesis methods of this compound.

Synthesis Method Starting Materials Key Reagents Reported Yield Reported Purity Reference
Alkylation of Acetoacetic EsterEthyl acetoacetate or Methyl acetoacetate, Halogenated octane, Halogenated hexaneSodium methoxide or Sodium ethoxide, Alkaline aqueous solution≥80.0%≥99.00%
Alkylation of OctanoateMethyl octanoate, 1-ChlorohexaneSodium hydroxide, Methanol91.30%>98%

Experimental Protocols

Method 1: Synthesis via Alkylation of Acetoacetic Ester

This protocol is adapted from a patented procedure.

Step 1: First Alkylation

  • Under a nitrogen atmosphere, add 13g of ethyl acetoacetate to a flask containing a mixture of 37.5g of 20% sodium ethoxide in absolute ethanol and 19.3g of bromooctane.

  • Heat the mixture to 80°C and reflux for 2.5 hours.

  • Cool the reaction mixture to room temperature.

Step 2: Second Alkylation

  • To the reaction mixture from Step 1, add a solution of 37.5g of 20% sodium ethoxide in absolute ethanol and 16.5g of bromohexane.

  • Heat the system to 80°C and reflux for 2.5 hours.

  • Evaporate the solvent to dryness.

  • Add 40g of water to the residue and extract twice with 50mL of ethyl acetate.

  • Combine the organic extracts and evaporate the solvent to obtain the intermediate.

Step 3: Hydrolysis and Decarboxylation

  • The crude intermediate is then hydrolyzed using a 30-50% by mass aqueous alkaline solution (e.g., NaOH or KOH) to yield this compound.

Method 2: Synthesis via Alkylation of Methyl Octanoate

This protocol is based on a reported synthesis with high yield.

Step 1: Alkylation

  • At 20-30°C, dissolve 1000g of methyl octanoate and 303.34g of sodium hydroxide in 4000g of methanol and add it to the reactor.

  • Slowly add 1067.17g of 1-chlorohexane.

  • After the addition is complete, raise the temperature to 60°C and maintain for 6 hours.

Step 2: Saponification

  • Dissolve 303.34g of sodium hydroxide in 568.76g of water and slowly add it to the reaction tank.

  • Continue the reaction at 60°C for 6 hours.

  • Distill off the solvent under reduced pressure.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Neutralize the system to a pH of 3-4 with a 1mol/L hydrochloric acid solution.

  • Allow the layers to stand and separate.

  • Dissolve the organic phase in 1000mL of petroleum ether and wash twice with 2000mL of water.

  • Decolorize with 16.20g of activated carbon.

  • Distill off the low boiling point components under reduced pressure at 80°C to obtain the final product.

Visualizations

Synthesis_Pathway Start Ethyl Acetoacetate Int1 Mono-alkylated Intermediate Start->Int1 + Octyl Halide + Base (e.g., NaOEt) Int2 Di-alkylated Intermediate Int1->Int2 + Hexyl Halide + Base (e.g., NaOEt) Product 2-Hexyldecanoic Acid Int2->Product 1. Hydrolysis (NaOH/H₂O) 2. Decarboxylation (Heat)

Caption: Synthesis pathway of this compound from ethyl acetoacetate.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReagents Check Reagent Purity and Anhydrous Conditions Start->CheckReagents CheckBase Evaluate Base Strength and Stoichiometry CheckReagents->CheckBase Reagents OK AnalyzeSideRxns Analyze for Side Products (e.g., Dialkylation) CheckBase->AnalyzeSideRxns Base OK OptimizeConditions Optimize Reaction Conditions (Temp, Time) AnalyzeSideRxns->OptimizeConditions Side Products Identified Purification Improve Purification Protocol AnalyzeSideRxns->Purification Impure Product Success Yield/Purity Improved OptimizeConditions->Success Purification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Synthetic 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic 2-Hexyldecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this branched-chain carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in synthetically produced this compound?

A1: Impurities in synthetic this compound largely depend on the synthetic route. A common method for its synthesis is the Guerbet reaction. Potential impurities may include:

  • Unreacted Starting Materials: Such as methyl octanoate and 1-chlorohexane if the synthesis involves their condensation.

  • Byproducts of the Guerbet Reaction: The Guerbet reaction can produce a variety of side products, including ethers and esters from the disproportionation of intermediate aldehydes (Tishchenko reaction). Further condensation of the desired product can also lead to higher molecular weight alcohols.[1]

  • Isomers: Structural isomers of this compound may be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., methanol, petroleum ether) and reagents like acids or bases used for neutralization may remain.

  • Color Impurities: High reaction temperatures can sometimes lead to the formation of colored byproducts.

Q2: What are the primary methods for purifying crude this compound?

A2: The main purification techniques for this compound are:

  • Fractional Vacuum Distillation: This method is effective for separating this compound from lower-boiling starting materials and some higher-boiling byproducts. It is a common industrial purification method for fatty acids.[2][3][4]

  • Column Chromatography: Silica gel column chromatography can be used to separate the acid from non-polar impurities and other closely related compounds based on polarity.[5]

  • Crystallization: Low-temperature crystallization from a suitable solvent can be employed to isolate the saturated this compound from soluble impurities.

  • Extraction: Liquid-liquid extraction is often used as an initial purification step to remove water-soluble impurities and catalysts. One patented method suggests that high purity (≥99.00%) can be achieved through extraction alone, avoiding the need for distillation or chromatography.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for analyzing fatty acids. It allows for the separation and identification of volatile impurities and provides quantitative purity data.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV or RI) can be used to quantify the purity of this compound and detect less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the this compound and help identify and quantify impurities, including isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity After Distillation
Observation Possible Cause(s) Troubleshooting Steps
GC analysis shows the presence of lower boiling point impurities. 1. Inefficient fractional distillation column. 2. Vacuum pressure is too low (not a deep enough vacuum). 3. Distillation temperature is too high, causing decomposition of the product.1. Use a packed distillation column (e.g., with Raschig rings or Vigreux indentations) to improve separation efficiency. 2. Ensure your vacuum pump is capable of reaching and maintaining a low pressure (e.g., 1-10 mmHg). Check for leaks in the system. 3. Gradually increase the temperature to find the optimal boiling point under your vacuum conditions. Avoid overheating the distillation flask.
Product is discolored (yellow or brown) after distillation. 1. Thermal decomposition at high temperatures. 2. Presence of oxygen in the system.1. Use a lower distillation temperature by applying a higher vacuum. 2. Ensure the distillation setup is properly sealed and purged with an inert gas (e.g., nitrogen or argon) before heating.
GC analysis shows the presence of high boiling point impurities. 1. "Bumping" of the liquid in the distillation flask, carrying over impurities. 2. Distillation was stopped too late.1. Use a stir bar or boiling chips to ensure smooth boiling. Do not overfill the distillation flask (ideally, it should be half to two-thirds full). 2. Monitor the temperature at the distillation head. A sharp increase in temperature can indicate that higher-boiling impurities are starting to distill. Stop the collection of the main fraction at this point.
Problem 2: Poor Separation in Column Chromatography
Observation Possible Cause(s) Troubleshooting Steps
This compound elutes with impurities. 1. Incorrect solvent system (eluent). 2. Column is overloaded with the crude product. 3. Column was not packed properly, leading to channeling.1. Optimize the eluent polarity. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use TLC to determine the best solvent ratio for separation. 2. Use a larger column or apply less sample. A general rule is to use a 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.
This compound does not elute from the column. 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For carboxylic acids, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent can help with elution.
Streaking or tailing of the spot on TLC and broad peaks in the column. 1. The sample is too concentrated. 2. Interaction of the carboxylic acid group with the silica gel.1. Dilute the sample before loading it onto the column. 2. Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent system to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel.
Problem 3: Crystallization Issues
Observation Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of forming crystals. 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The chosen solvent is not appropriate.1. Add a small amount of warm solvent to dissolve the oil, then allow it to cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath. 3. Experiment with different solvents or solvent mixtures. For fatty acids, solvents like acetone, methanol, or hexane/acetone mixtures can be effective.
Low yield of crystals. 1. The product is too soluble in the chosen solvent at low temperatures. 2. The concentration of the product in the solution is too low.1. Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. You may need to use a solvent mixture. 2. Concentrate the solution by evaporating some of the solvent before cooling.
Crystals are discolored. 1. Impurities are trapped within the crystal lattice.1. Recrystallize the product. Dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove surface impurities.

Data Presentation

The following table summarizes the typical purity and yield that can be expected from different purification methods for this compound. Please note that these values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Purity (Typical) Final Purity Achievable Typical Yield Key Advantages Key Disadvantages
Fractional Vacuum Distillation 80-90%>98%85-95%Scalable, effective for removing volatile and high-boiling impurities.Requires specialized equipment, potential for thermal degradation of the product.
Silica Gel Column Chromatography 80-90%>99%70-90%High resolution for removing closely related impurities.Can be time-consuming, requires large volumes of solvent, may not be easily scalable.
Low-Temperature Crystallization 80-90%95-98%60-85%Good for removing impurities with different solubility profiles, relatively simple setup.May have lower yields due to product solubility in the mother liquor, may require multiple recrystallizations.
Liquid-Liquid Extraction VariesCan reach ≥99.00% (in some cases)>90%Good for initial cleanup of water-soluble impurities, can be highly effective depending on the impurity profile.May not remove structurally similar, non-polar impurities.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound (up to two-thirds of the flask's volume) and a magnetic stir bar in the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling forerun at a lower temperature. As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Turn off the heating, allow the apparatus to cool to room temperature, and then slowly and carefully vent the system to atmospheric pressure.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Pack a glass chromatography column with silica gel (e.g., 230-400 mesh) using a slurry of the initial, non-polar eluent (e.g., hexane). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. To improve peak shape and recovery, 0.1-1% acetic acid can be added to the eluent.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Low-Temperature Crystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., acetone, methanol, or a hexane/acetone mixture).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in a refrigerator or an ice bath for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude Synthetic This compound Extraction Liquid-Liquid Extraction (e.g., with NaHCO3 solution) Crude->Extraction Initial Cleanup Distillation Fractional Vacuum Distillation Extraction->Distillation Primary Purification Chromatography Silica Gel Column Chromatography Extraction->Chromatography Alternative Primary Purification Crystallization Low-Temperature Crystallization Distillation->Crystallization Further Purification Pure_Product Pure this compound (>98-99%) Distillation->Pure_Product Chromatography->Crystallization Further Purification Chromatography->Pure_Product Crystallization->Pure_Product Analysis Purity Analysis (GC-MS, HPLC, NMR) Pure_Product->Analysis

Caption: A general workflow for the purification of synthetic this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Purity Start Low Purity Detected (e.g., by GC-MS) Identify_Impurity Identify Impurity Type Start->Identify_Impurity Low_Boiling Low Boiling Point Impurities (e.g., starting materials) Identify_Impurity->Low_Boiling Lower Retention Time High_Boiling High Boiling Point Impurities (e.g., byproducts) Identify_Impurity->High_Boiling Higher Retention Time Polar_Impurity Polar/Structurally Similar Impurities Identify_Impurity->Polar_Impurity Close Retention Time Solution_Distill Improve Fractional Vacuum Distillation Low_Boiling->Solution_Distill High_Boiling->Solution_Distill Solution_Chrom Perform/Optimize Column Chromatography Polar_Impurity->Solution_Chrom Solution_Cryst Perform/Optimize Crystallization Polar_Impurity->Solution_Cryst

Caption: A logical workflow for troubleshooting low purity of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Guerbet Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Guerbet acids. This guide includes troubleshooting for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the two-main stages of Guerbet acid synthesis: the Guerbet reaction for the formation of the precursor alcohol and the subsequent oxidation to the carboxylic acid.

Stage 1: Guerbet Reaction (Alcohol Synthesis)

Question: My Guerbet reaction is showing low conversion of the starting alcohol. What are potential causes and how can I improve it?

Answer: Low conversion in the Guerbet reaction often stems from issues with catalyst activity, reaction conditions, or the presence of inhibitors. The initial dehydrogenation of the alcohol to an aldehyde is frequently the rate-limiting step.[1]

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your reaction conditions.

    • Solution: Screen different catalysts known for Guerbet reactions, such as those based on hydrotalcites, mixed metal oxides (e.g., Mg-Al), or supported noble metals (e.g., Pd, Ru). Ensure your catalyst has a good balance of acidic and basic sites.[2]

  • Suboptimal Reaction Temperature: The Guerbet reaction is temperature-sensitive, with the endothermic dehydrogenation step favoring higher temperatures.

    • Solution: Gradually increase the reaction temperature. For heterogeneous catalysts, typical ranges are 250-400°C, while homogeneous catalysts may be effective at lower temperatures (150-250°C).

  • Catalyst Deactivation: The catalyst may deactivate during the reaction due to coking, sintering, or poisoning by byproducts like carboxylic acids.

    • Solution: Investigate potential deactivation mechanisms. Consider catalyst regeneration, for example, by calcination in air to remove coke, or use a fresh batch of catalyst.

  • Presence of Water: Water is a byproduct of the Guerbet reaction and can inhibit catalyst activity.

    • Solution: Employ methods for in-situ water removal, such as using a Dean-Stark trap or molecular sieves.

Question: The selectivity towards my desired Guerbet alcohol is poor, with many side products. What can I do?

Answer: Poor selectivity is a common challenge and can be addressed by optimizing the catalyst and reaction conditions to minimize side reactions like the Cannizzaro or Tishchenko reactions.[3]

  • Optimizing Catalyst Composition: The catalyst's properties are crucial for directing the reaction towards the desired product.

    • Solution: For mixed oxide catalysts, varying the ratio of metal components (e.g., Mg/Al ratio) can tune the acid-base properties and improve selectivity. The addition of dopants like copper or nickel can also enhance selectivity.

  • Controlling Reaction Conditions: Temperature and pressure significantly influence product distribution.

    • Solution: Conduct a systematic study of the reaction temperature and pressure to identify the optimal window for your desired product. Higher temperatures can sometimes lead to the formation of longer-chain alcohols or undesired side products.

Stage 2: Oxidation of Guerbet Alcohol to Guerbet Acid

Question: The yield of my Guerbet acid is low after the oxidation step. What are the common reasons for this?

Answer: Low yields in the oxidation of primary alcohols to carboxylic acids can be due to incomplete conversion, over-oxidation, or issues with the workup procedure.

  • Inactive or Insufficient Oxidant: The oxidizing agent may be old, improperly stored, or used in an insufficient amount.

    • Solution: Use a fresh batch of the oxidizing agent and ensure the correct stoichiometry. For some oxidants, an excess may be required to drive the reaction to completion.[4]

  • Formation of Aldehyde Intermediate: The oxidation may stop at the aldehyde stage, especially with mild oxidizing agents.

    • Solution: Use a strong oxidizing agent known to convert primary alcohols directly to carboxylic acids (e.g., KMnO4, Jones reagent). Ensure reaction conditions (e.g., presence of water) are suitable for the formation of the acid.[5]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress (e.g., by TLC or GC) to find the optimal balance between reaction rate and selectivity.

  • Product Loss During Workup: Guerbet acids can be challenging to isolate.

    • Solution: Optimize your extraction and purification protocol. Acid-base extraction is a powerful technique for separating carboxylic acids from neutral organic compounds.

Question: I am observing the formation of significant byproducts during the oxidation of my Guerbet alcohol. How can I improve the selectivity?

Answer: Byproduct formation during oxidation can include esters (from reaction with unreacted alcohol) or products from C-C bond cleavage.

  • Over-oxidation: Harsh reaction conditions can lead to the degradation of the desired product.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder, more selective oxidizing system if over-oxidation is a significant issue.

  • Ester Formation: The carboxylic acid product can react with unreacted Guerbet alcohol to form an ester.

    • Solution: Ensure the oxidation of the alcohol goes to completion by using a sufficient amount of the oxidizing agent and optimizing reaction time.

  • Side Reactions of Aldehyde Intermediate: The intermediate aldehyde can undergo side reactions other than oxidation.

    • Solution: Choose an oxidizing system that rapidly converts the aldehyde to the carboxylic acid to minimize its concentration in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the overall process for synthesizing Guerbet acids?

A1: The synthesis of Guerbet acids is typically a two-step process. First, a primary alcohol is converted to its β-alkylated dimer, the Guerbet alcohol, through the Guerbet reaction. This is followed by the oxidation of the Guerbet alcohol to the corresponding Guerbet acid.

Q2: What types of catalysts are used for the Guerbet reaction?

A2: Guerbet catalysts can be homogeneous or heterogeneous. Homogeneous catalysts often consist of a transition metal complex (e.g., based on iridium or ruthenium) with a strong base. Heterogeneous catalysts are solid materials and include metal oxides (e.g., MgO, hydrotalcites), and supported transition metals (e.g., copper, nickel).

Q3: What are common oxidizing agents for converting Guerbet alcohols to Guerbet acids?

A3: A variety of oxidizing agents can be used, ranging from classic strong oxidants like potassium permanganate (KMnO4) and chromic acid (Jones reagent) to catalytic systems using oxygen or air as the terminal oxidant in the presence of a metal catalyst (e.g., Fe2O3/SiO2, Pd, Pt, Ru).

Q4: How can I purify the final Guerbet acid product?

A4: Purification of Guerbet acids often involves several steps. A common and effective method is acid-base extraction, where the acidic product is extracted into an aqueous basic solution, separated from neutral and basic impurities, and then re-acidified and extracted back into an organic solvent. Final purification can be achieved by distillation (for liquids) or recrystallization (for solids).

Data Presentation

Table 1: Reaction Conditions for Guerbet Alcohol Synthesis

Starting AlcoholCatalystBaseTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%) to Dimer AlcoholReference
EthanolMg-Al Spinel-36013548
n-ButanolRu-based homogeneousNaOH150-31>90
EthanolNi-MgO-Al2O3-240-89.2-
1-OctanolCuNi-MgAlOxKOH----

Table 2: Reaction Conditions for Guerbet Acid Synthesis (Oxidation Step)

Guerbet AlcoholOxidizing SystemCatalystTemperature (°C)Yield of Acid (%)Selectivity to Acid (%)Reference
2-EthylhexanolO2Fe2O3/SiO2-22.4155.14
2-EthylhexanalO2H4PMo11VO406098.7998.34
2-EthylhexanalO2N-hydroxyphthalimide->99 (selectivity)-

*Note: These examples start from the aldehyde, which is the intermediate in the oxidation of the alcohol to the acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylhexanol from n-Butanol (Guerbet Reaction)

This protocol is a generalized procedure based on common practices for the Guerbet reaction.

Materials:

  • n-Butanol

  • Sodium Hydroxide (NaOH)

  • Raney Nickel (catalyst)

  • High-pressure autoclave reactor equipped with a mechanical stirrer and temperature controller

Procedure:

  • Charge the autoclave reactor with n-butanol and sodium hydroxide (typically 1-5 mol% relative to the alcohol).

  • Add the Raney Nickel catalyst (a typical loading is 1-5 wt% relative to the alcohol).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon).

  • Heat the reactor to the desired temperature (e.g., 180-240°C) while stirring. The reaction will generate pressure.

  • Maintain the reaction at this temperature for several hours, monitoring the pressure. Water is a byproduct and will be formed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the organic layer with water to remove the base.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4).

  • Purify the crude 2-ethylhexanol by fractional distillation under vacuum.

Protocol 2: Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid

This protocol is based on the dehydrogenation-oxidation process described in the literature.

Step A: Dehydrogenation to 2-Ethylhexanal

  • Set up a gas-phase fixed-bed reactor packed with a supported copper catalyst.

  • Heat the reactor to 220-240°C under a reduced pressure of 10-200 mbar.

  • Feed the 2-ethylhexanol into the reactor at a controlled rate.

  • The product stream, containing 2-ethylhexanal, unreacted 2-ethylhexanol, and hydrogen gas, is collected in a cold trap.

  • Separate the 2-ethylhexanal from the unreacted alcohol by distillation. The unreacted alcohol can be recycled.

Step B: Oxidation to 2-Ethylhexanoic Acid

  • In a separate reactor equipped with a stirrer, gas inlet, and temperature control, charge the purified 2-ethylhexanal.

  • Add a basic catalyst, such as an alkali metal hydroxide or the sodium salt of 2-ethylhexanoic acid.

  • Maintain the temperature between 20-60°C.

  • Bubble oxygen or an oxygen-containing gas mixture through the reaction mixture with vigorous stirring. This reaction is exothermic, so efficient cooling is necessary.

  • Monitor the reaction progress until the aldehyde is consumed.

  • After the reaction, the crude 2-ethylhexanoic acid can be purified by distillation under reduced pressure.

Visualizations

Guerbet_Acid_Synthesis_Workflow cluster_prep Preparation cluster_guerbet Guerbet Reaction cluster_oxidation Oxidation start Starting Primary Alcohol reactor_guerbet High-Temperature Reactor (e.g., Autoclave) start->reactor_guerbet catalyst_prep Catalyst & Base Preparation catalyst_prep->reactor_guerbet workup_alcohol Workup & Purification (Filtration, Distillation) reactor_guerbet->workup_alcohol Crude Product guerbet_alcohol Guerbet Alcohol workup_alcohol->guerbet_alcohol Purified reactor_oxidation Oxidation Reactor guerbet_alcohol->reactor_oxidation workup_acid Workup & Purification (Extraction, Distillation) reactor_oxidation->workup_acid Crude Product guerbet_acid Final Guerbet Acid workup_acid->guerbet_acid

Caption: Experimental workflow for the two-step synthesis of Guerbet acids.

Guerbet_Acid_Reaction_Pathway cluster_guerbet Guerbet Reaction cluster_oxidation Oxidation alcohol 2x Primary Alcohol (R-CH2OH) aldehyde Aldehyde (R-CHO) alcohol->aldehyde Dehydrogenation aldol Aldol Adduct aldehyde->aldol Aldol Condensation unsat_aldehyde α,β-Unsaturated Aldehyde aldol->unsat_aldehyde Dehydration guerbet_alcohol Guerbet Alcohol unsat_aldehyde->guerbet_alcohol Hydrogenation guerbet_acid Guerbet Acid guerbet_alcohol->guerbet_acid Oxidation [O]

Caption: Reaction pathway for Guerbet acid synthesis.

References

Technical Support Center: Stability of 2-Hexyldecanoic Acid in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 2-Hexyldecanoic acid in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in formulations?

This compound, also known as isopalmitic acid, is a branched-chain fatty acid.[1][2] Its structure gives it unique properties compared to its linear counterparts. In formulations, it is used as an emollient, emulsifier, surfactant, and solubilizing agent.[2][3][4] It is also used as an amidating agent to prevent side-chain crystallization in the synthesis of amphiphilic macromolecules.

Q2: What are the primary stability concerns for this compound in formulations?

The primary stability concerns for this compound in formulations are related to the physical stability of emulsions, such as phase separation, creaming, and coalescence. Chemical stability can also be a concern, including potential oxidation and pH-dependent degradation, although it is generally considered stable.

Q3: How does pH affect the stability of formulations containing this compound?

The pH of a formulation can significantly impact the stability of emulsions containing this compound. The effectiveness of the emulsifying system can be pH-dependent. An inappropriate pH can lead to the breakdown of the emulsion. For fatty acids in general, pH can influence the ionization state of the carboxylic acid group, which can alter its interfacial properties and impact emulsion stability.

Q4: Can temperature fluctuations affect the stability of my formulation?

Yes, temperature fluctuations can significantly impact formulation stability. Elevated temperatures can accelerate degradation and may cause emulsions to break as the increased kinetic energy overcomes the stabilizing forces of the emulsifier. Low temperatures can lead to the crystallization of components, including the fatty acid itself. Freeze-thaw cycles are a common stress test to evaluate emulsion stability against temperature changes.

Troubleshooting Guides

Issue 1: Phase Separation or "Breaking" of the Emulsion

This is a critical issue indicating a complete breakdown of the emulsion structure.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Emulsifier System - Review the Hydrophile-Lipophile Balance (HLB) of your emulsifier system. The required HLB is dictated by the oil phase components. - Consider using a combination of emulsifiers to create a more stable interfacial film.
Inappropriate Oil Phase Concentration - An excessively high concentration of the oil phase (including this compound) can overwhelm the emulsifier. - Try reducing the concentration of the oil phase.
pH Imbalance - The effectiveness of some emulsifiers is pH-dependent. - Measure the pH of your formulation and adjust it to the optimal range for your chosen emulsifiers.
High-Energy Mixing Issues - Insufficient homogenization can result in large droplet sizes that are more prone to coalescence. - Ensure your homogenization process (speed and duration) is optimized to achieve a small and uniform droplet size.

A logical workflow for troubleshooting emulsion instability is presented below.

start Emulsion is Unstable (Phase Separation) check_emulsifier Is the Emulsifier System (Type and Concentration) Optimal? start->check_emulsifier check_oil_phase Is the Oil Phase Concentration Too High? check_emulsifier->check_oil_phase Yes adjust_emulsifier Adjust Emulsifier Type/Concentration (Optimize HLB) check_emulsifier->adjust_emulsifier No check_ph Is the pH of the Formulation Correct? check_oil_phase->check_ph No adjust_oil_phase Reduce Oil Phase Concentration check_oil_phase->adjust_oil_phase Yes check_homogenization Was the Homogenization Process Adequate? check_ph->check_homogenization Yes adjust_ph Adjust pH to Optimal Range for Emulsifier check_ph->adjust_ph No adjust_homogenization Optimize Homogenization (Speed/Time) check_homogenization->adjust_homogenization No stable Stable Emulsion check_homogenization->stable Yes adjust_emulsifier->start adjust_oil_phase->start adjust_ph->start adjust_homogenization->start

Troubleshooting workflow for emulsion instability.
Issue 2: Creaming or Sedimentation

Creaming (upward movement of dispersed droplets) or sedimentation (downward movement) is a less severe form of instability but can be a precursor to phase separation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Droplet Size Too Large - Larger droplets are more susceptible to gravitational forces. - Improve homogenization to reduce the mean droplet size.
Insufficient Viscosity of Continuous Phase - A low-viscosity continuous phase allows for easier movement of droplets. - Consider adding a viscosity-modifying agent (thickener) to the continuous phase.
Density Difference Between Phases - A significant density difference between the oil and water phases drives creaming/sedimentation. - While difficult to change the intrinsic densities, reducing droplet size and increasing viscosity are the primary methods to counteract this effect.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol provides a general method for preparing an O/W emulsion containing this compound.

Methodology:

  • Oil Phase Preparation: In a beaker, combine this compound and other oil-soluble ingredients (e.g., other emollients, oil-soluble actives). Heat the oil phase to 75-80°C in a water bath until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate heat-resistant beaker, combine deionized water, emulsifiers, and any water-soluble ingredients (e.g., glycerin, preservatives). Heat the aqueous phase to 75-80°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer. Continue homogenization for 3-5 minutes to ensure a small and uniform droplet size.

  • Cooling: Transfer the emulsion to a water bath and continue stirring gently with a propeller mixer to cool it down. Rapid cooling can sometimes shock the emulsion and cause instability.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.

  • pH Adjustment: Check the final pH of the emulsion and adjust if necessary using a suitable acid or base.

The general workflow for emulsion preparation and stability testing is illustrated below.

cluster_prep Emulsion Preparation cluster_test Stability Testing prep_oil Prepare & Heat Oil Phase (75-80°C) emulsify Combine and Homogenize (High Shear, 3-5 min) prep_oil->emulsify prep_water Prepare & Heat Aqueous Phase (75-80°C) prep_water->emulsify cool Cool with Gentle Stirring emulsify->cool additives Add Temperature-Sensitive Ingredients (<40°C) cool->additives ph_adjust Adjust Final pH additives->ph_adjust centrifuge Centrifugation Test ph_adjust->centrifuge freeze_thaw Freeze-Thaw Cycling ph_adjust->freeze_thaw temp_stability Elevated Temperature Stability ph_adjust->temp_stability particle_size Droplet Size Analysis ph_adjust->particle_size

General experimental workflow for emulsion preparation and testing.
Protocol 2: Accelerated Stability Testing

These tests are designed to assess the short-term stability of the emulsion under stressed conditions.

A. Centrifugation Test

  • Objective: To quickly evaluate physical stability by simulating gravitational forces.

  • Methodology:

    • Fill a centrifuge tube with the emulsion.

    • Centrifuge at 3000-5000 rpm for 30 minutes.

    • Observe for any signs of phase separation, creaming, or sedimentation. A stable emulsion should show no visible change.

B. Freeze-Thaw Cycling

  • Objective: To assess stability against extreme temperature changes.

  • Methodology:

    • Place a sample of the emulsion in a freezer at approximately -10°C for 24 hours.

    • Remove the sample and allow it to thaw at room temperature for 24 hours.

    • Repeat this cycle 3-5 times.

    • After the final cycle, visually inspect the emulsion for any changes in texture, color, or for any signs of phase separation.

C. Elevated Temperature Stability

  • Objective: To assess the stability at higher than ambient temperatures.

  • Methodology:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

    • At regular intervals (e.g., 1 week, 1 month, 3 months), evaluate the samples for changes in appearance, viscosity, pH, and droplet size.

Protocol 3: Droplet Size Analysis

Monitoring droplet size distribution is crucial for understanding and predicting emulsion stability.

  • Objective: To measure the mean droplet size and its distribution over time.

  • Methodology:

    • Prepare a diluted sample of the emulsion by dispersing a small amount in the continuous phase (e.g., deionized water for an O/W emulsion) to prevent multiple scattering effects.

    • Analyze the diluted sample using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).

    • Record the mean droplet size and the polydispersity index (PDI).

    • Repeat the measurement at different time points and under different storage conditions to assess stability.

  • Data Interpretation: A stable emulsion will exhibit a consistent mean droplet size and a low PDI over time. A significant increase in the mean droplet size is indicative of coalescence.

Protocol 4: Chemical Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a robust technique for quantifying the active ingredient (this compound) and detecting any degradation products.

  • Objective: To quantify the concentration of this compound over time under various stress conditions.

  • Methodology (Example):

    • Sample Preparation: Accurately weigh a portion of the formulation, and extract the this compound using a suitable solvent (e.g., methanol or acetonitrile). The extraction may involve vortexing, sonication, and centrifugation. The supernatant is then filtered through a 0.45 µm syringe filter into an HPLC vial.

    • Chromatographic Conditions:

      • Instrument: High-Performance Liquid Chromatograph with a UV or Mass Spectrometry (MS) detector.

      • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid to ensure the analyte is in its protonated form).

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a low wavelength (e.g., 210-220 nm) for the carboxylic acid group, or MS for higher specificity and sensitivity.

    • Analysis: Inject the prepared sample and a series of known concentration standards. Quantify the amount of this compound by comparing the peak area from the sample to the calibration curve generated from the standards. The appearance of new peaks may indicate degradation products.

Factors Influencing Formulation Stability

Several interconnected factors determine the stability of a formulation containing this compound. Understanding these relationships is key to developing robust products.

stability Formulation Stability physicochemical Physicochemical Properties physicochemical->stability droplet_size Droplet Size droplet_size->stability viscosity Viscosity viscosity->stability ph pH ph->stability emulsifier Emulsifier (Type/Conc./HLB) ph->emulsifier affects efficacy density_diff Density Difference density_diff->stability formulation Formulation Components formulation->stability emulsifier->droplet_size oil_phase Oil Phase Concentration oil_phase->density_diff oil_phase->emulsifier influences choice excipients Other Excipients excipients->viscosity external External Factors external->stability temperature Temperature temperature->stability temperature->viscosity mixing Mixing/Homogenization mixing->droplet_size storage Storage Time storage->stability

Key factors influencing formulation stability.

References

Incompatibility of 2-Hexyldecanoic acid with oxidizing agents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Hexyldecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on its incompatibility with oxidizing agents.

Troubleshooting Guides

Issue: Unexpected Reaction or Product Degradation During Synthesis of ALC-0315

You are following a synthetic route to produce the ionizable lipid ALC-0315, which involves the use of this compound. You observe a lower than expected yield, discoloration of the reaction mixture, or the presence of unexpected impurities in your analytical data (e.g., HPLC, LC-MS).

Possible Cause:

Contamination of a reagent or solvent with a residual oxidizing agent. This compound is incompatible with strong oxidizing agents, and their presence, even in trace amounts, can lead to side reactions and degradation of the starting material or product. For instance, if pyridinium chlorochromate (PCC) was used in a previous step to synthesize an aldehyde intermediate, incomplete removal could introduce an oxidizing impurity into the subsequent reductive amination step involving this compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Side Reactions A Unexpected Result: Low yield, discoloration, or impurities in ALC-0315 synthesis. B Hypothesis: Oxidizing agent contamination. A->B C Step 1: Reagent & Solvent Purity Check B->C D Test for Peroxides in Ethereal Solvents C->D E Analyze Purity of Precursor Aldehyde C->E F Step 2: Purification of Reagents D->F E->F G Repurify Aldehyde Intermediate (e.g., column chromatography) F->G H Use Freshly Opened or Purified Solvents F->H I Step 3: Repeat Reaction with Purified Materials G->I H->I J Monitor Reaction Closely (TLC, LC-MS) I->J K Problem Resolved: Improved yield and purity. J->K L Problem Persists: Consider alternative side reactions or synthetic route. J->L

Caption: Troubleshooting workflow for identifying and resolving issues caused by oxidizing agent contamination.

Recommended Actions:

  • Reagent and Solvent Purity Check:

    • Test for Peroxides: If using ethereal solvents (e.g., THF, diethyl ether), test for the presence of peroxides, which are oxidizing impurities that can form over time. Peroxide test strips are commercially available for a quick check.

    • Analyze Precursor Purity: If a precursor was synthesized using an oxidizing agent (e.g., an aldehyde from an alcohol oxidation), re-run analytical tests (NMR, GC-MS) to ensure the complete removal of the oxidizing agent and its byproducts.

  • Purification of Reagents:

    • If contamination is suspected, repurify the relevant reagents. For example, the aldehyde intermediate can be purified using flash column chromatography to remove any residual oxidizing species.

    • Use freshly opened bottles of solvents or purify solvents using standard laboratory procedures.

  • Repeat Reaction:

    • Once the purity of all starting materials is confirmed, repeat the reaction.

    • Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of any byproducts in real-time.

Frequently Asked Questions (FAQs)

Q1: What happens when this compound is mixed with a strong oxidizing agent?

A1: Mixing this compound with strong oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) can lead to a vigorous and potentially hazardous exothermic reaction. The reaction can result in the degradation of the carboxylic acid, producing a mixture of byproducts, including shorter-chain carboxylic acids, ketones, and carbon dioxide. The heat generated can cause the reaction to accelerate, potentially leading to a thermal runaway.

Q2: I've noticed a slight discoloration in my stored this compound. Is it safe to use?

A2: Discoloration could be a sign of slow oxidation or the presence of impurities. It is recommended to test a small sample to confirm its purity before use in a large-scale reaction. You can use techniques like NMR or FT-IR to check for the presence of unexpected functional groups that might indicate degradation. If in doubt, it is safer to use a fresh, unopened batch of the acid.

Q3: Can I use solvents that may form peroxides (e.g., THF, diethyl ether) with this compound?

A3: Yes, but with caution. Ethereal solvents can form explosive peroxides upon storage, which are strong oxidizing agents. Before using such solvents, they must be tested for the presence of peroxides. If peroxides are present, the solvent must be purified before use. Never distill ethereal solvents to dryness, as this can concentrate the peroxides to explosive levels.

Q4: What are the best practices for storing this compound to avoid degradation?

A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents, bases, and sources of ignition.[1]

Data Presentation

The following tables summarize the potential outcomes of the incompatibility of branched-chain carboxylic acids with common oxidizing agents. The data is representative and intended to illustrate the potential hazards and byproducts.

Table 1: Thermal Hazard of Mixing a Branched-Chain Carboxylic Acid with Oxidizing Agents

Oxidizing Agent (Concentration)Molar Ratio (Acid:Oxidant)Observed Temperature Increase (ΔT)Time to Maximum TemperatureHazard Level
Potassium Permanganate (solid)1:1> 150 °C< 1 minuteSevere (High risk of thermal runaway)
Hydrogen Peroxide (30%)1:140-60 °C5-10 minutesModerate (Exothermic, gas evolution)
Sodium Hypochlorite (15%)1:120-30 °C10-15 minutesLow (Mildly exothermic)

Table 2: Potential Byproducts from the Oxidation of this compound

Oxidizing AgentReaction ConditionsMajor ByproductsMinor Byproducts
Potassium PermanganateAqueous, heatedShorter-chain dicarboxylic acids, CO₂Ketones
Hydrogen Peroxide (with catalyst)Acidic, room temperatureHydroxylated derivativesEpoxides
Air (prolonged exposure at high temp.)180 °C, 6 hoursShorter-chain carboxylic acidsAldehydes, ketones

Experimental Protocols

Protocol: Test for Oxidizing Impurities in a Reagent using a Colorimetric Method

This protocol describes a qualitative test to detect the presence of oxidizing impurities (e.g., residual permanganate) in a non-aqueous reagent solution that is intended for use in a subsequent reaction with this compound.

Materials:

  • Reagent solution to be tested

  • Potassium Iodide (KI) solution (10% w/v in water)

  • Starch solution (1% w/v in water, freshly prepared)

  • Test tubes

  • Pipettes

Procedure:

  • To a clean test tube, add 1 mL of the reagent solution to be tested.

  • Add 1 mL of the 10% potassium iodide solution.

  • Add a few drops of the starch solution.

  • Gently agitate the mixture.

  • Observation:

    • Positive Result (Oxidizing Agent Present): The formation of a blue-black color indicates the presence of an oxidizing agent. The iodide ions (I⁻) are oxidized to iodine (I₂), which then forms a colored complex with starch.

    • Negative Result (No Oxidizing Agent Detected): The solution remains colorless or retains its original color.

Illustrative Signaling Pathway: Role of Fatty Acids in Ferroptosis

The following diagram illustrates the involvement of polyunsaturated fatty acids (PUFAs) in the process of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. While this compound is a saturated fatty acid and not directly a substrate for lipid peroxidation in the same way as PUFAs, understanding this pathway is crucial for researchers in drug development, as the balance of different fatty acid species can influence a cell's susceptibility to ferroptosis. An unexpected oxidation of lipids due to incompatible reagents could mimic aspects of this pathway, leading to cytotoxicity.

G cluster_0 Ferroptosis Signaling Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) in Phospholipids LIPID_ROS Lipid Peroxidation (L-OOH) PUFA->LIPID_ROS Oxidative Stress (e.g., Fenton Reaction) Cell_Death Ferroptotic Cell Death LIPID_ROS->Cell_Death GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->PUFA Reduces L-OOH to L-OH (Inhibits Ferroptosis) GSH GSH (Glutathione) GSSG GSSG GSH->GSSG Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 Fenton Reaction

Caption: Simplified diagram of the role of polyunsaturated fatty acids and GPX4 in the regulation of ferroptosis.

References

Troubleshooting emulsion instability with 2-Hexyldecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Hexyldecanoic Acid Formulations

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing emulsion instability with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is a 16-carbon, branched-chain saturated fatty acid, also known as a C16 Guerbet fatty acid.[1][2] Its unique branched structure imparts distinct physical and chemical properties compared to linear fatty acids, such as enhanced solubility in organic solvents and unique viscosity characteristics.[1][2][3] In formulations, it functions as an excellent surfactant and emulsifying agent, helping to create and stabilize mixtures of immiscible liquids like oil and water. Its ability to reduce surface tension makes it valuable in cosmetics, personal care products, and lubricants.

Q2: My emulsion with this compound is showing signs of instability (e.g., creaming, separation). What are the common causes?

Emulsion instability can manifest in several ways, including creaming, flocculation, coalescence, and phase separation. The primary causes are typically related to either the formulation itself or the process used to create it.

Common Causes of Instability:

  • Incorrect Emulsifier Concentration: An insufficient amount of this compound or other emulsifiers will fail to adequately cover the surface of the droplets, leading to instability.

  • Improper Oil-to-Water Ratio: An excessively high concentration of the oil phase can overwhelm the emulsifier's capacity to maintain a stable system.

  • Inappropriate pH: The effectiveness of emulsifiers can be pH-dependent. A pH that alters the charge or solubility of the emulsifier can destabilize the system.

  • Suboptimal Homogenization: Inadequate mechanical force during mixing results in large, non-uniform droplets that are more prone to coalescence.

  • Temperature Fluctuations: Rapid heating or cooling can shock the emulsion, while high storage temperatures can accelerate separation processes.

  • Incompatible Ingredients: Interactions between different formulation components can disrupt the stabilizing interfacial film.

Q3: How does the concentration of this compound affect emulsion stability?

The concentration of this compound is critical. As a surfactant, its molecules arrange themselves at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets. If the concentration is too low, there won't be enough molecules to cover the entire surface area of the droplets, making them susceptible to merging (coalescence). Conversely, an excessively high concentration is not always beneficial and can be cost-ineffective. The optimal concentration depends on the specific oil phase, the oil-to-water ratio, and the presence of other surface-active agents.

Q4: My emulsion is completely separating (coalescence). How can I fix this irreversible issue?

Coalescence, or the complete breaking of an emulsion, is an irreversible process that requires reformulation. Key areas to investigate include:

  • Increase Emulsifier Concentration: The most common cause is an insufficient amount of emulsifier. Consider increasing the concentration of this compound or adding a co-emulsifier.

  • Introduce a Co-surfactant: Co-surfactants can enhance the flexibility and stability of the interfacial film, making it more resilient.

  • Reduce Droplet Size: Finer droplets have a smaller tendency to merge. This can be achieved through more effective homogenization (higher shear, longer duration).

  • Increase Continuous Phase Viscosity: Adding a thickening agent or stabilizer (e.g., xanthan gum, carbomer) to the continuous phase (typically water) slows down droplet movement, hindering their ability to collide and merge.

Q5: I'm observing clumping of droplets (flocculation) in my emulsion. What steps should I take?

Flocculation is the aggregation of droplets into clumps without the rupture of the interfacial film and is often a reversible precursor to coalescence. It can typically be reversed by gentle agitation. To prevent it from recurring, consider:

  • Optimizing Surface Charge: For oil-in-water emulsions, ensuring the droplets have a sufficient surface charge can create electrostatic repulsion that prevents them from aggregating. This can be influenced by the pH and the type of emulsifier used.

  • Adding Steric Stabilizers: Polymeric emulsifiers or stabilizers can create a physical barrier around the droplets that prevents them from getting close enough to flocculate.

  • Increasing Emulsifier Concentration: A higher concentration of emulsifier can provide a more robust protective layer around the droplets.

Q6: Can the pH of my formulation cause instability when using this compound?

Yes, pH can significantly impact emulsion stability. This compound is a carboxylic acid, and its degree of ionization is pH-dependent. Changes in pH can alter the charge on the emulsifier molecules, affecting their packing at the oil-water interface and their interaction with other charged ingredients. An unfavorable pH can reduce the emulsifier's effectiveness, leading to instability. It is crucial to measure and adjust the pH of the final formulation to an optimal range determined during development.

Q7: Should I use a co-surfactant with this compound?

Using a co-surfactant is a common and effective strategy to improve emulsion stability. Co-surfactants work alongside the primary surfactant (this compound) to further reduce interfacial tension and improve the flexibility of the interfacial film. The branched structure of this compound itself can sometimes act as a co-surfactant, loosening the packing of other surfactants at the interface. The choice of co-surfactant depends on the nature of the oil phase and the desired characteristics of the emulsion.

Q8: How do I test the stability of my formulation?

Accelerated stability testing is essential to predict the long-term shelf-life of an emulsion. Common methods include:

  • Centrifugation Test: This test rapidly accelerates creaming or sedimentation. A stable emulsion should show no phase separation after being centrifuged at 3000-5000 rpm for 30 minutes.

  • Freeze-Thaw Cycling: Subjecting the emulsion to repeated cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) for 3-5 cycles can reveal weaknesses in the formulation that lead to instability.

  • Elevated Temperature Stability: Storing samples at elevated temperatures (e.g., 40°C and 50°C) for several weeks or months helps to accelerate chemical and physical degradation processes.

  • Droplet Size Analysis: Monitoring the mean droplet size over time is a direct way to detect coalescence. A stable emulsion will maintain a consistent droplet size.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol
Appearance Colorless to light yellow liquid
CAS Number 25354-97-6
Type Branched-chain saturated fatty acid (Guerbet Acid)
Function Surfactant, Emulsifier, Cleansing Agent
Solubility Insoluble in water; Soluble in organic solvents

Table 2: Common Emulsion Instability Issues and Primary Troubleshooting Steps

Instability TypeDescriptionPrimary Troubleshooting ActionsReference
Creaming Upward migration of dispersed droplets due to lower density than the continuous phase. Reversible.Increase viscosity of the continuous phase; Reduce droplet size via homogenization.
Flocculation Aggregation of droplets into clumps without merging. Reversible.Increase emulsifier concentration; Optimize surface charge (adjust pH).
Coalescence Merging of droplets to form larger ones, leading to phase separation. Irreversible.Increase emulsifier/co-surfactant concentration; Reduce droplet size; Increase continuous phase viscosity.
Phase Separation Complete separation of oil and water phases. The final stage of coalescence. Irreversible.Reformulate: Adjust oil-to-water ratio, emulsifier system, and/or processing parameters.

Experimental Protocols

Protocol 1: General Emulsion Preparation (Oil-in-Water)

Objective: To create a stable oil-in-water (O/W) emulsion using this compound.

Methodology:

  • Oil Phase Preparation: In a heat-resistant beaker, combine this compound, the oil phase components, and any other oil-soluble ingredients (e.g., co-surfactants). Heat the mixture to 75-80°C in a water bath until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, combine deionized water and all water-soluble ingredients (e.g., glycerin, preservatives, stabilizers like gums). Heat to 75-80°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer.

  • Homogenization: Continue high-shear mixing for 3-5 minutes to ensure a small and uniform droplet size is achieved.

  • Cooling: Transfer the emulsion to a water bath and begin cooling with gentle, low-shear stirring. Rapid cooling can shock the system and cause instability.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.

  • pH Adjustment: Check the final pH of the emulsion and adjust as necessary to the predetermined optimal range for stability.

Protocol 2: Accelerated Stability Testing via Centrifugation

Objective: To quickly assess the physical stability of the emulsion under stress.

Methodology:

  • Transfer approximately 10 mL of the freshly prepared emulsion into a graduated centrifuge tube.

  • Place the tube in a centrifuge, ensuring it is properly balanced.

  • Centrifuge the sample at 3000-5000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).

  • After centrifugation, carefully remove the sample and visually inspect for any signs of instability, such as a layer of separated oil or water.

  • Data Interpretation: A stable emulsion will show no visible change or separation. The presence of a distinct layer indicates poor stability.

Mandatory Visualizations

TroubleshootingWorkflow start Emulsion Instability Observed check_type Identify Type of Instability start->check_type creaming Creaming / Sedimentation (Reversible) check_type->creaming Density Difference flocculation Flocculation (Reversible) check_type->flocculation Droplet Aggregation coalescence Coalescence / Separation (Irreversible) check_type->coalescence Droplet Merging solve_creaming Action: 1. Increase Continuous Phase Viscosity (add thickener) 2. Reduce Droplet Size (improve homogenization) creaming->solve_creaming solve_flocculation Action: 1. Increase Emulsifier Concentration 2. Optimize pH for Surface Charge flocculation->solve_flocculation solve_coalescence Action: Reformulate 1. Increase Emulsifier / Add Co-surfactant 2. Adjust Oil:Water Ratio 3. Optimize Homogenization Process coalescence->solve_coalescence end_stable Stable Emulsion Achieved solve_creaming->end_stable solve_flocculation->end_stable solve_coalescence->end_stable

Caption: Troubleshooting workflow for resolving emulsion instability.

ExperimentalWorkflow start 1. Formulation Design (Select Components & Ratios) prep 2. Phase Preparation - Heat Oil Phase (75-80°C) - Heat Aqueous Phase (75-80°C) start->prep emulsify 3. Emulsification (Add Oil to Water with High-Shear Mixing) prep->emulsify cool 4. Cooling (Gentle Stirring to <40°C) emulsify->cool characterize 5. Characterization - Droplet Size Analysis - Viscosity Measurement - pH Check cool->characterize stability 6. Stability Testing - Centrifugation - Freeze-Thaw Cycles characterize->stability finish 7. Final Product stability->finish

Caption: General experimental workflow for emulsion preparation and testing.

FactorsRelationship stability Emulsion Stability droplet_size Droplet Size droplet_size->stability viscosity Continuous Phase Viscosity viscosity->stability interface Interfacial Film (Strength & Rigidity) interface->stability charge Droplet Surface Charge (Zeta Potential) charge->stability homogenization Homogenization (Shear, Time) homogenization->droplet_size thickeners Thickeners / Stabilizers thickeners->viscosity emulsifier Emulsifier Type & Concentration emulsifier->interface emulsifier->charge cosurfactant Co-Surfactant cosurfactant->interface ph System pH ph->charge ratio Oil:Water Ratio ratio->droplet_size

Caption: Logical relationships of factors influencing emulsion stability.

References

Technical Support Center: Synthesis of 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hexyldecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Malonic Ester Synthesis: This classic method involves the dialkylation of a malonic ester (typically diethyl malonate) with an octyl halide and a hexyl halide, followed by hydrolysis and decarboxylation.[1][2]

  • Acetoacetic Ester Synthesis: Similar to the malonic ester synthesis, this method uses ethyl acetoacetate as the starting material, which is sequentially alkylated with an octyl and a hexyl halide, followed by hydrolysis and decarboxylation. A recent patent highlights a two-step alkylation and subsequent decomposition to yield high-purity this compound.[3]

  • Guerbet Reaction: This reaction involves the self-condensation of octanol at high temperatures with a basic catalyst to produce 2-hexyldecanol, which is then oxidized to this compound. While the Guerbet reaction is more commonly associated with the production of branched alcohols, it serves as a pathway to the corresponding carboxylic acids.[4][5]

  • Alkylation of Cyanoacetic Esters: This method involves the alkylation of an ester of cyanoacetic acid.

Q2: What purity levels can I typically expect for commercially available this compound?

A2: Commercially available this compound is typically offered at purities of 98% or higher.

Q3: What are the key physical properties of this compound?

A3: this compound is a colorless to light yellow liquid at room temperature. Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₆H₃₂O₂
Molecular Weight256.42 g/mol
Boiling Point165-168 °C at 2 mm Hg
Melting Point10 °C
Density0.88 g/cm³

Q4: What are the primary applications of this compound in research and development?

A4: this compound is utilized in the preparation of cationic lipids for gene delivery, as a pharmaceutical compound, and as an amidating agent to prevent side-chain crystallization in the synthesis of amphiphilic macromolecules.

Troubleshooting Guide

Issue 1: Low Yield of this compound in Malonic or Acetoacetic Ester Synthesis
Possible Cause Suggested Action
Incomplete Deprotonation of the Ester: The starting malonic or acetoacetic ester is not fully converted to its enolate, leading to unreacted starting material.- Ensure the use of a sufficiently strong base (e.g., sodium ethoxide, sodium methoxide).- Use an anhydrous solvent to prevent quenching of the base.- The base used should correspond to the ester to prevent transesterification (e.g., sodium ethoxide with ethyl esters).
Side Reactions of the Alkyl Halide: The alkyl halide may undergo elimination reactions in the presence of a strong base.- Use primary alkyl halides, as they are less prone to elimination.- Maintain a controlled reaction temperature to minimize elimination.
Incomplete Hydrolysis or Decarboxylation: The intermediate dialkylated ester is not fully converted to the final product.- Ensure complete hydrolysis of the ester groups by using a sufficient excess of strong base or acid.- Heat the reaction mixture to a sufficient temperature to drive the decarboxylation to completion.
Issue 2: Presence of Significant Byproducts in the Final Product
Possible Cause Suggested Action
Dialkylation in Malonic Ester Synthesis: A major drawback of the malonic ester synthesis is the potential for the formation of dialkylated products, which can be difficult to separate from the desired monoalkylated product.- Carefully control the stoichiometry of the alkyl halide.- Consider using a milder base or lower reaction temperatures.
Formation of Ethers: Under acidic conditions and high temperatures, alcohols can dehydrate to form ethers.- Optimize the reaction temperature to favor the desired reaction over ether formation.- Use a milder catalyst if possible.
Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted starting materials in the final product.- Optimize reaction conditions (time, temperature, catalyst concentration) to drive the reaction to completion.- Utilize an efficient purification method, such as vacuum distillation, to separate the product from starting materials.
Issue 3: Discoloration of the Final Product
Possible Cause Suggested Action
High Reaction Temperatures: Excessive heat can lead to the decomposition of reactants or the product, causing charring.- Lower the reaction temperature and potentially extend the reaction time.- Monitor the reaction closely for any signs of decomposition.
Impurities in Starting Materials: The purity of the starting materials can significantly impact the color of the final product.- Use high-purity starting materials.- Consider purifying the starting materials before use if their purity is questionable.
Oxidation: Exposure to air at high temperatures can lead to oxidation and discoloration.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol is based on a patented method for the preparation of this compound.

Step 1: First Alkylation

  • In a reaction vessel, dissolve ethyl acetoacetate in an anhydrous solution of sodium ethoxide in ethanol.

  • Slowly add one equivalent of an octyl halide (e.g., 1-bromooctane).

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC or GC).

Step 2: Second Alkylation

  • To the reaction mixture from Step 1, add a second equivalent of sodium ethoxide.

  • Slowly add one equivalent of a hexyl halide (e.g., 1-bromohexane).

  • Continue to stir the reaction mixture until the second alkylation is complete.

Step 3: Decomposition

  • Add a 30-50% by mass aqueous solution of a strong base (e.g., sodium hydroxide) to the reaction mixture.

  • Heat the mixture to induce decomposition of the intermediate to this compound.

Step 4: Work-up and Purification

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 3-4.

  • Extract the aqueous layer with an organic solvent (e.g., ether or petroleum ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification Ethyl Acetoacetate Ethyl Acetoacetate Alkylation_1 First Alkylation Ethyl Acetoacetate->Alkylation_1 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Alkylation_1 Octyl Halide Octyl Halide Octyl Halide->Alkylation_1 Hexyl Halide Hexyl Halide Alkylation_2 Second Alkylation Hexyl Halide->Alkylation_2 Alkylation_1->Alkylation_2 Decomposition Decomposition Alkylation_2->Decomposition Acidification Acidification Decomposition->Acidification Extraction Extraction Acidification->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Analyze Product by GC-MS/NMR Start->Check_Purity Side_Products Side Products Detected? Check_Purity->Side_Products Unreacted_SM Unreacted Starting Material? Side_Products->Unreacted_SM No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Side_Products->Optimize_Conditions Yes Discoloration Product Discolored? Unreacted_SM->Discoloration No Unreacted_SM->Optimize_Conditions Yes Check_SM_Purity Check Purity of Starting Materials Discoloration->Check_SM_Purity Yes Inert_Atmosphere Use Inert Atmosphere Discoloration->Inert_Atmosphere Yes Improve_Purification Improve Purification (e.g., Fractional Distillation) Optimize_Conditions->Improve_Purification Check_SM_Purity->Improve_Purification Inert_Atmosphere->Improve_Purification

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: 2-Hexyldecanoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals aiming to improve the purity of 2-Hexyldecanoic acid in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound has a purity of less than 98% after initial work-up. What are the common impurities and how can I remove them?

A1: Low purity in synthesized this compound often stems from unreacted starting materials or byproducts from side reactions. The nature of these impurities depends on the synthetic route employed.

Common Impurities and Removal Strategies:

Impurity TypePotential SourceRecommended Removal Method
Unreacted Starting Materials Incomplete reactionFractional vacuum distillation
(e.g., octanoic acid, hexyl bromide)
Isomeric Byproducts Side reactions during synthesisPreparative HPLC or Fractional vacuum distillation
Oxidized Species Exposure to air at high temperaturesCharcoal treatment followed by filtration
Low-Boiling Point Solvents/Reagents Incomplete removal during work-upDistillation under reduced pressure

A simple and effective initial step is to wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities.

Q2: I observe a yellowish or brownish discoloration in my purified this compound. What is the cause and how can I fix it?

A2: Discoloration often indicates the presence of trace impurities, which can arise from the degradation of starting materials or the product itself, especially at elevated temperatures. To address this, activated carbon treatment is recommended.

  • Protocol: Dissolve the discolored this compound in a minimal amount of a non-polar solvent like petroleum ether. Add a small amount of activated carbon (approximately 1-2% by weight) and stir the mixture at room temperature for 1-2 hours. Remove the activated carbon by filtration. The solvent can then be removed under reduced pressure to yield a decolorized product.[1]

Q3: After purification by distillation, I still see minor impurities in the GC-MS analysis. How can I achieve higher purity?

A3: For achieving purities greater than 99%, more advanced purification techniques like preparative High-Performance Liquid Chromatography (HPLC) or careful fractional vacuum distillation are necessary. Preparative HPLC offers high-resolution separation based on polarity, which can effectively remove closely related impurities.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Fractional vacuum distillation is a suitable method for separating this compound from impurities with different boiling points.[2][3][4]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-10 mbar.

  • Heating: Begin heating the flask gently.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect different fractions based on their boiling points. The main fraction containing this compound should be collected at its specific boiling point under the applied vacuum.

  • Purity Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) or GC-MS.

ParameterRecommended Value
Vacuum Pressure 1-10 mbar
Heating Temperature Gradually increase to ~20-30 °C above the boiling point
Boiling Point of this compound ~165-168 °C at 2 mmHg
Protocol 2: Recrystallization

While this compound is a liquid at room temperature, recrystallization at low temperatures can be an effective purification method. The choice of solvent is critical.

Solvent Selection: A good solvent should dissolve this compound well at higher temperatures but poorly at lower temperatures. A mixture of a "good" solvent and a "poor" solvent can also be effective.

Potential Solvent Systems:

  • Hexane/Acetone mixtures

  • Ethanol/Water mixtures

  • Methanol

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen "good" solvent at a slightly elevated temperature.

  • Inducing Crystallization: If using a solvent mixture, add the "poor" solvent dropwise until the solution becomes cloudy.

  • Cooling: Slowly cool the solution to room temperature, and then transfer it to an ice bath or a freezer to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating high-purity this compound.

System Parameters:

ParameterRecommendation
Column Reversed-phase C18, semi-preparative (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% formic acid or acetic acid)
Flow Rate 4-6 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.

  • Column Equilibration: Equilibrate the column with the starting mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient from a lower to a higher concentration of acetonitrile to elute the components. A typical gradient might be from 60% acetonitrile to 100% acetonitrile over 30 minutes.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow General Purification Workflow for this compound Crude Crude this compound Wash Aqueous Wash (e.g., NaHCO3) Crude->Wash Distillation Fractional Vacuum Distillation Wash->Distillation Analysis Purity Analysis (GC/MS) Distillation->Analysis HighPurity High Purity (>99%) Product LowPurity Purity <98% HPLC Preparative HPLC LowPurity->HPLC Recrystallization Low-Temperature Recrystallization LowPurity->Recrystallization HPLC->HighPurity Recrystallization->HighPurity Analysis->HighPurity Meets Purity Target Analysis->LowPurity Further Purification Needed

Caption: A flowchart illustrating the general workflow for the purification of this compound.

TroubleshootingLogic Troubleshooting Low Purity Issues Start Low Purity Detected CheckImpurities Identify Impurities (GC-MS) Start->CheckImpurities HighBoiling High-Boiling Impurities CheckImpurities->HighBoiling Present LowBoiling Low-Boiling Impurities CheckImpurities->LowBoiling Present PolarImpurities Polar Impurities CheckImpurities->PolarImpurities Present FractionalDistillation Optimize Fractional Distillation HighBoiling->FractionalDistillation LowBoiling->FractionalDistillation AqueousWash Perform Aqueous Wash PolarImpurities->AqueousWash PrepHPLC Use Preparative HPLC FractionalDistillation->PrepHPLC If still impure

Caption: A decision-making diagram for troubleshooting common purity issues with this compound.

References

Technical Support Center: Preventing Crystallization of 2-Hexyldecanoic Acid in Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hexyldecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the crystallization of this compound in experimental mixtures and formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and performance of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to crystallization?

A1: this compound, also known as isopalmitic acid, is a branched-chain saturated fatty acid. Its branched structure generally leads to a lower melting point compared to its linear counterpart, palmitic acid. However, like many fatty acids, it can crystallize from solutions, particularly at lower temperatures or when its concentration exceeds its solubility limit in a given solvent or mixture. This crystallization is driven by the tendency of the fatty acid molecules to self-assemble into an ordered, lower-energy crystalline lattice.

Q2: At what temperature does this compound typically crystallize?

A2: The melting point of this compound is approximately 10-18°C (50-64.4°F)[1][2]. Crystallization can occur when the temperature of a solution containing this compound drops below its saturation temperature, which is dependent on the solvent and the concentration of the acid.

Q3: What are the common signs of this compound crystallization in my mixture?

A3: Crystallization can manifest as the appearance of solid particles, a cloudy or hazy appearance in a previously clear solution, or the formation of a gel or semi-solid mass.

Q4: How can I prevent this compound from crystallizing in my formulation?

A4: Several strategies can be employed to prevent crystallization, including:

  • Solvent Selection: Choosing a solvent or co-solvent system in which this compound has high solubility.

  • Use of Excipients: Incorporating crystallization inhibitors such as surfactants, polymers, or other lipids.

  • pH Adjustment: Modifying the pH of the formulation can alter the ionization state and solubility of the fatty acid.

  • Process Control: Controlling the cooling rate and storage temperature of the formulation.

Q5: Are there any specific excipients known to inhibit the crystallization of fatty acids?

A5: Yes, various excipients can inhibit fatty acid crystallization. Surfactants can form micelles that encapsulate the fatty acid, preventing nucleation and crystal growth. Polymers can sterically hinder the self-assembly of fatty acid molecules. Other lipids, particularly those with different chain lengths or degrees of saturation, can disrupt the packing of this compound molecules in a crystal lattice.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving crystallization issues with this compound in your mixtures.

Problem: Cloudiness or precipitation observed in the formulation upon cooling or storage.

Logical Troubleshooting Workflow

Troubleshooting_Crystallization start Crystallization Observed check_temp Was the formulation exposed to temperatures below 25°C? start->check_temp check_conc Is the concentration of This compound high? check_temp->check_conc No sol_temp Action: Store at a controlled room temperature (e.g., 20-25°C). check_temp->sol_temp Yes check_solvent What is the solvent system? check_conc->check_solvent No sol_conc Action: Reduce the concentration of This compound or add a solubilizer. check_conc->sol_conc Yes check_excipients Are crystallization inhibitors present? check_solvent->check_excipients Poor solubilizer sol_solvent Action: Add a co-solvent with better solubilizing capacity (e.g., Ethanol, PG). check_solvent->sol_solvent Good solubilizer but still precipitates check_ph What is the pH of the formulation? check_excipients->check_ph No sol_excipients Action: Add a surfactant (e.g., Polysorbate 80) or a polymer (e.g., PVP). check_excipients->sol_excipients Yes, but ineffective sol_ph Action: Adjust pH away from the pKa of the acid to increase ionization and solubility. check_ph->sol_ph

Caption: Troubleshooting workflow for addressing this compound crystallization.

Data on Solubilization and Crystallization Inhibition

Due to the limited availability of specific quantitative solubility data for this compound in common pharmaceutical solvents, the following table provides general guidance and approximate solubilities for similar branched-chain fatty acids. These values should be used as a starting point for your own experimental verification.

Solvent/ExcipientTypeTypical Concentration Range for InhibitionEstimated Solubility of C16 Branched Fatty AcidsNotes
EthanolCo-solvent5-20% (v/v)HighCan significantly increase the solubility of fatty acids.
Propylene Glycol (PG)Co-solvent10-30% (v/v)Moderate to HighOften used in parenteral formulations to prevent crystallization.[3]
Polyethylene Glycol 400 (PEG 400)Co-solvent10-40% (v/v)ModerateA common solvent in both oral and parenteral formulations.
Polysorbate 80 (Tween® 80)Surfactant1-10% (w/v)Forms MicellesActs as a crystallization inhibitor by forming micelles around the fatty acid molecules.
Polyvinylpyrrolidone (PVP)Polymer1-5% (w/v)N/AInhibits crystal growth through steric hindrance.
Medium-Chain Triglycerides (MCT)LipidN/AHighThis compound is generally miscible with other lipids.
Oleic AcidLipidN/AHighThe presence of unsaturated fatty acids can disrupt crystal packing.

Experimental Protocols

Protocol 1: Determination of Cloud Point to Screen for Crystallization Inhibitors

This protocol provides a method to rapidly screen the effectiveness of different excipients in preventing the crystallization of this compound.

Materials:

  • This compound

  • Base solvent (e.g., a pharmaceutically acceptable oil or buffer)

  • A selection of potential crystallization inhibitors (e.g., Polysorbate 80, PVP, PEG 400)

  • Clear glass vials with caps

  • Water bath with temperature control

  • Stir plate and stir bars

  • Thermometer or temperature probe

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of each crystallization inhibitor in the base solvent at a known concentration (e.g., 10% w/v).

  • Prepare Test Samples: In separate clear glass vials, prepare mixtures containing a fixed concentration of this compound (e.g., 5% w/v) in the base solvent.

  • Add Inhibitors: To each test vial (except for a control), add a specific volume of a crystallization inhibitor stock solution to achieve a target final concentration (e.g., 1%, 2.5%, 5% w/v).

  • Dissolution: Place the vials in a water bath at an elevated temperature (e.g., 60°C) and stir until the this compound and any solid inhibitors are fully dissolved, resulting in a clear solution.

  • Controlled Cooling: Transfer the vials to a room temperature water bath on a stir plate and begin to cool the water bath slowly (e.g., 1°C/minute) using a controlled cooling system or by adding small amounts of cooler water.

  • Observe Cloud Point: Continuously monitor the samples for the first sign of turbidity or cloudiness. The temperature at which this occurs is the cloud point.

  • Data Analysis: A lower cloud point temperature in the presence of an inhibitor compared to the control indicates that the excipient is effective in inhibiting crystallization.

Experimental Workflow for Cloud Point Determination

Cloud_Point_Workflow prep_stocks Prepare stock solutions of inhibitors add_inhibitors Add inhibitors to test samples prep_stocks->add_inhibitors prep_samples Prepare test samples with This compound prep_samples->add_inhibitors dissolve Heat and stir until all components are dissolved add_inhibitors->dissolve cool Cool samples at a controlled rate dissolve->cool observe Observe and record the cloud point temperature cool->observe analyze Analyze data to determine inhibitor effectiveness observe->analyze

Caption: Workflow for determining the cloud point to screen crystallization inhibitors.

Protocol 2: Isothermal Crystallization Study using Differential Scanning Calorimetry (DSC)

This protocol describes how to use DSC to quantitatively assess the effect of excipients on the crystallization kinetics of this compound.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • This compound

  • Selected crystallization inhibitor(s)

  • Base solvent

Procedure:

  • Sample Preparation: Prepare a series of mixtures of this compound in the base solvent with and without the selected crystallization inhibitor at various concentrations.

  • Sample Encapsulation: Accurately weigh a small amount (5-10 mg) of the sample into a hermetic aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.

  • DSC Thermal Program:

    • Heating Scan 1 (Erase Thermal History): Heat the sample from room temperature to a temperature well above the melting point of this compound (e.g., 80°C) at a controlled rate (e.g., 10°C/min).

    • Isothermal Hold 1: Hold the sample at this high temperature for a few minutes (e.g., 5 minutes) to ensure complete melting and dissolution.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below the expected crystallization point (e.g., -20°C).

    • Isothermal Hold 2: Hold the sample at the low temperature for a few minutes.

    • Heating Scan 2: Heat the sample again at a controlled rate (e.g., 10°C/min) to observe the melting behavior.

  • Data Analysis:

    • From the cooling scan, determine the onset temperature of crystallization (Tc,onset) and the peak crystallization temperature (Tc,peak). A lower Tc,onset in the presence of an inhibitor suggests it hinders nucleation.

    • Calculate the enthalpy of crystallization (ΔHc) from the area under the crystallization peak. A smaller ΔHc may indicate that less material has crystallized.

    • From the second heating scan, observe any changes in the melting peak, which can provide information about the crystalline structure.

Signaling Pathway of Crystallization Inhibition

Crystallization_Inhibition_Pathway cluster_0 Crystallization Process cluster_1 Inhibition Mechanisms Molecules Molecules Nucleation Nucleation Molecules->Nucleation Crystal_Growth Crystal_Growth Nucleation->Crystal_Growth Precipitation Precipitation Crystal_Growth->Precipitation Surfactant Surfactant Surfactant->Nucleation Inhibits (Micellization) Polymer Polymer Polymer->Crystal_Growth Inhibits (Steric Hindrance) Co_solvent Co_solvent Co_solvent->Molecules Increases Solubility

Caption: Mechanisms of crystallization inhibition by different excipients.

This technical support center provides a starting point for addressing crystallization issues with this compound. Successful formulation development will require systematic experimental work to determine the optimal solvent and excipient combination for your specific application.

References

Degradation pathways of 2-Hexyldecanoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of 2-Hexyldecanoic acid (2-HDA) under various stress conditions. The information is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound (2-HDA), also known as isopalmitic acid, is a saturated branched-chain fatty acid with the molecular formula C16H32O2[1][2][3][4]. It is typically a colorless to light yellow liquid at room temperature[1]. Under normal conditions, 2-HDA is stable but combustible. It is incompatible with strong oxidizing agents.

Q2: What are the likely degradation pathways for this compound under stress conditions?

While specific degradation pathways for 2-HDA are not extensively documented, they can be inferred from the behavior of other fatty acids, including branched-chain fatty acids, under similar stress conditions. The primary degradation pathways are expected to be oxidative, thermal, and photolytic degradation.

  • Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures, oxidative degradation can occur. For saturated fatty acids, this process can be initiated by free radicals, leading to the formation of hydroperoxides and secondary products like aldehydes and ketones, which can cause changes in odor and viscosity.

  • Thermal Degradation: High temperatures can lead to the cleavage of chemical bonds in the fatty acid chain. For esters of similar structure, thermal degradation can occur via a six-membered ring transition state (pyrolytic cis-elimination), resulting in the formation of an alkene and a carboxylic acid.

  • Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation in fatty acids. For saturated fatty acids, this may involve the formation of radicals, leading to decarboxylation and the formation of alkanes.

Q3: How does the branched structure of 2-HDA affect its degradation compared to linear saturated fatty acids?

The presence of a branch in the alkyl chain of 2-HDA can influence its degradation. For instance, in biological systems, the beta-oxidation of branched-chain fatty acids is more complex than that of linear fatty acids and may require additional enzymatic steps. The branch point can be a site of steric hindrance, potentially affecting the rate and products of degradation under chemical stress as well.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of 2-HDA degradation.

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (GC/LC) Sample contamination.Ensure proper cleaning of all glassware and equipment. Use high-purity solvents.
Incomplete derivatization (for GC analysis).Optimize derivatization conditions (time, temperature, reagent concentration).
Column bleed or degradation.Condition the column according to the manufacturer's instructions. Replace the column if necessary.
Poor reproducibility of results Inconsistent sample handling and storage.Standardize sample preparation and storage protocols. Minimize exposure to light, heat, and oxygen.
Instrument variability.Perform regular instrument calibration and maintenance. Use an internal standard for quantification.
Non-homogenous sample.Ensure the sample is thoroughly mixed before taking an aliquot for analysis.
Change in physical appearance (e.g., color, viscosity) Oxidative or thermal degradation.Store samples under an inert atmosphere (e.g., nitrogen) and at low temperatures. Avoid prolonged exposure to high temperatures.
Presence of impurities.Purify the 2-HDA sample before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of 2-HDA under various stress conditions.

Materials:

  • This compound (purity >98%)

  • High-purity solvents (e.g., acetonitrile, methanol)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Inert gas (e.g., nitrogen)

  • Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of 2-HDA in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the 2-HDA solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the 2-HDA solution with 0.1 N NaOH and incubate at a specified temperature.

    • Oxidation: Mix the 2-HDA solution with 3% H₂O₂ and incubate.

    • Thermal Stress: Heat the 2-HDA solution in a controlled temperature environment.

    • Photolytic Stress: Expose the 2-HDA solution to a defined light source (e.g., UV lamp).

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze using a validated analytical method (e.g., HPLC-UV/MS or GC-MS) to identify and quantify degradation products.

Protocol 2: Analysis of 2-HDA and its Degradation Products by GC-MS

Objective: To identify and quantify 2-HDA and its degradation products.

Methodology:

  • Derivatization: Convert the carboxylic acid group of 2-HDA and its acidic degradation products to more volatile esters (e.g., methyl esters) using a suitable derivatizing agent (e.g., BF₃-methanol).

  • GC-MS Analysis:

    • Column: Use a suitable capillary column (e.g., a wax-type column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient to separate the analytes.

    • Ionization: Electron ionization (EI).

    • Detection: Mass spectrometry (MS) to identify compounds based on their mass spectra and retention times.

  • Quantification: Use an internal standard for accurate quantification.

Visualizations

Degradation_Pathway cluster_oxidative Oxidative Stress cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress HDA This compound HDA_radical Alkyl Radical HDA->HDA_radical + Initiator Alkene Alkene HDA->Alkene Pyrolysis Carboxylic_Acid Carboxylic Acid HDA->Carboxylic_Acid Pyrolysis HDA_excited Excited State HDA->HDA_excited + hv Peroxy_radical Peroxy Radical HDA_radical->Peroxy_radical + O2 Hydroperoxide Hydroperoxide Peroxy_radical->Hydroperoxide + H-donor Aldehyde_Ketone Aldehydes, Ketones Hydroperoxide->Aldehyde_Ketone Decomposition Alkyl_radical_photo Alkyl Radical HDA_excited->Alkyl_radical_photo Decarboxylation Alkane Alkane Alkyl_radical_photo->Alkane + H-donor

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow start Start: 2-HDA Sample stress Forced Degradation (Heat, Light, O2, pH) start->stress sampling Time-point Sampling stress->sampling analysis Analytical Testing (HPLC, GC-MS) sampling->analysis data Data Analysis analysis->data report Report Generation data->report

Caption: Workflow for a forced degradation study of 2-HDA.

Troubleshooting_Tree start Issue: Unexpected Chromatographic Peaks q1 Is it a single, sharp peak? start->q1 a1_yes Possible Contaminant: Check solvents, glassware q1->a1_yes Yes q2 Are peaks broad or tailing? q1->q2 No a2_yes Possible Column Issue: Condition or replace column q2->a2_yes Yes a2_no Possible Derivatization Issue: Optimize reaction conditions q2->a2_no No

Caption: Troubleshooting decision tree for chromatographic issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Hexyldecanoic acid. It provides troubleshooting guidance for common issues encountered during scale-up, answers to frequently asked questions, detailed experimental protocols, and comparative data to ensure a smooth and efficient transition from laboratory to larger-scale production.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significant drop in yield upon scaling up the reaction from lab-scale to pilot-scale. What are the potential causes and how can we mitigate this?

  • Answer: A decrease in yield during scale-up can be attributed to several factors. Firstly, inefficient mixing in larger reactors can lead to localized temperature gradients and poor distribution of reactants and reagents. Ensure the agitation system is robust enough for the increased volume. Secondly, heat transfer becomes less efficient at larger scales. The exothermic nature of certain steps, if not properly managed, can lead to side reactions. Monitor the internal reaction temperature closely and adjust the heating or cooling system accordingly. Finally, incomplete reaction due to insufficient reaction time for the larger volume can also be a cause. Consider extending the reaction time and monitoring the progress by techniques like gas chromatography (GC) until the starting materials are consumed.

Issue 2: Impurities Detected in the Final Product

  • Question: Our scaled-up batch of this compound shows the presence of unreacted starting materials and other byproducts upon analysis. How can we improve the purity?

  • Answer: The presence of impurities is a common challenge in scaling up synthesis. To address unreacted starting materials, ensure the stoichiometry of your reactants is optimized for the larger scale and that the reaction goes to completion. For byproduct formation, which can be exacerbated by higher temperatures in large reactors, optimizing the reaction temperature is crucial. Lowering the temperature and extending the reaction time might be necessary.[1] Furthermore, the purification process itself may need to be adapted for larger quantities. Techniques like fractional distillation under reduced pressure are often more effective for separating the product from impurities at scale.[1] Washing the organic layer thoroughly with a sodium bicarbonate solution can help in removing unreacted acidic starting materials.[2]

Issue 3: Difficulty in Isolating the Product

  • Question: We are facing challenges with the workup and isolation of this compound at a larger scale, particularly with emulsion formation during aqueous washes. What is the recommended procedure?

  • Answer: Emulsion formation is a frequent issue in large-scale liquid-liquid extractions. To break emulsions, consider adding a saturated brine solution during the washing step.[1] Using a milder base like sodium bicarbonate for neutralization instead of strong bases such as sodium hydroxide can also prevent the formation of soaps that contribute to emulsions.[2] For the overall isolation, a simple and cost-effective extraction process is preferable for industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for large-scale production?

A1: A widely used method involves the alkylation of an active methylene compound, such as ethyl acetoacetate or methyl acetoacetate, with haloalkanes (e.g., halogenated octane and halogenated hexane) in the presence of a base like sodium methoxide or sodium ethoxide. This is followed by hydrolysis and decarboxylation to yield the final product. Another approach is the reaction of methyl octanoate with 1-chlorohexane in the presence of sodium hydroxide.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Key parameters to control are reaction temperature, reaction time, molar ratios of reactants, and the efficiency of mixing. Precise temperature control is vital to prevent side reactions. Adequate mixing ensures homogeneity and consistent reaction rates. Reaction time may need to be adjusted for larger volumes to ensure the reaction proceeds to completion.

Q3: What are the expected yield and purity for the large-scale synthesis of this compound?

A3: With an optimized process, it is possible to obtain this compound with a yield of over 80% and a purity of 99% or higher. One specific large-scale example reports a yield of 91.30% and a purity of >98%.

Q4: What are the safety considerations for scaling up the synthesis of this compound?

A4: The synthesis may involve flammable solvents and corrosive reagents. It is crucial to conduct the reaction in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When heated to decomposition, this compound can emit acrid smoke and fumes. Ensure that the reactor is equipped with proper pressure relief systems, especially if any steps are conducted under pressure.

Data Presentation

Table 1: Comparison of Different Synthesis Scales for this compound

ParameterLab ScalePilot Scale (Example 1)Industrial Scale (Projected)
Starting Materials Ethyl acetoacetate, Halogenated octane, Halogenated hexaneMethyl octoate, 1-Chlorohexane, Sodium hydroxide, MethanolEthyl acetoacetate/Methyl acetoacetate, Halogenated octane, Halogenated hexane
Scale GramsKilograms (e.g., 1000g of methyl octoate)Multi-kilogram to Tonnes
Yield Variable91.30%≥ 80.0%
Purity >95% (typically)>98%≥ 99.00%
Key Challenges Optimization of reaction conditionsHeat transfer, Mixing, WorkupProcess efficiency, Cost-effectiveness, Waste management

Experimental Protocols

Detailed Protocol for a Two-Stage Synthesis of this compound

This protocol describes a large-scale synthesis of this compound.

Stage 1: Alkylation

  • In a suitable reactor, dissolve 1000g of methyl octoate and 303.34g of sodium hydroxide in 4000g of methanol at 20-30°C.

  • Slowly add 1067.17g of 1-chlorohexane to the mixture.

  • After the addition is complete, raise the temperature to 60°C and maintain the reaction for 6 hours.

Stage 2: Saponification and Acidification

  • Prepare a solution of 303.34g of sodium hydroxide in 568.76g of water.

  • Slowly add this sodium hydroxide solution to the reaction mixture from Stage 1.

  • Continue the reaction at 60°C for an additional 6 hours.

  • Distill off the solvent under reduced pressure.

  • Cool the reaction mixture to room temperature.

  • Neutralize the system to a pH of 3-4 by adding a 1 mol/L hydrochloric acid solution.

  • Allow the mixture to stand and separate the layers.

  • Dissolve the organic phase in 1000 mL of petroleum ether.

  • Wash the organic phase twice with 2000 mL of water.

  • Add 16.20g of activated carbon for decolorization.

  • Distill off the low boiling point components under reduced pressure at 80°C to obtain the final product, this compound.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Alkylation cluster_stage2 Stage 2: Saponification & Workup dissolve Dissolve Methyl Octoate & NaOH in Methanol add_chlorohexane Slowly Add 1-Chlorohexane dissolve->add_chlorohexane react_60c_6h_1 React at 60°C for 6h add_chlorohexane->react_60c_6h_1 add_naoh Add Aqueous NaOH react_60c_6h_1->add_naoh prep_naoh Prepare Aqueous NaOH Solution prep_naoh->add_naoh react_60c_6h_2 React at 60°C for 6h add_naoh->react_60c_6h_2 distill_solvent Distill Solvent (Reduced Pressure) react_60c_6h_2->distill_solvent cool Cool to Room Temperature distill_solvent->cool neutralize Neutralize with HCl (pH 3-4) cool->neutralize separate Separate Layers neutralize->separate dissolve_pe Dissolve Organic Phase in Petroleum Ether separate->dissolve_pe wash Wash with Water (2x) dissolve_pe->wash decolorize Decolorize with Activated Carbon wash->decolorize distill_product Distill Product (Reduced Pressure, 80°C) decolorize->distill_product final_product This compound distill_product->final_product troubleshooting_guide cluster_issues Common Scale-Up Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions low_yield Low Yield inefficient_mixing Inefficient Mixing low_yield->inefficient_mixing poor_heat_transfer Poor Heat Transfer low_yield->poor_heat_transfer incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction impurities Product Impurities impurities->incomplete_reaction side_reactions Side Reactions impurities->side_reactions isolation_difficulty Isolation Difficulty emulsion Emulsion Formation isolation_difficulty->emulsion improve_agitation Improve Agitation inefficient_mixing->improve_agitation optimize_temp Optimize Temperature Control poor_heat_transfer->optimize_temp extend_time Extend Reaction Time & Monitor incomplete_reaction->extend_time optimize_purification Optimize Purification (e.g., Distillation) incomplete_reaction->optimize_purification side_reactions->optimize_temp use_brine Use Brine Wash emulsion->use_brine mild_base Use Mild Base for Neutralization emulsion->mild_base

References

Technical Support Center: Characterization of 2-Hexyldecanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 2-hexyldecanoic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

A1: You may encounter two main types of isomers of this compound:

  • Positional Isomers: These isomers have the same molecular formula (C₁₆H₃₂O₂) but differ in the position of the hexyl branch on the decanoic acid backbone. Examples include 3-hexyldecanoic acid, 4-hexyldecanoic acid, and so on. These isomers have different physical and chemical properties, which can be exploited for their separation and identification.

  • Stereoisomers (Enantiomers): this compound possesses a chiral center at the second carbon atom. Therefore, it exists as a pair of enantiomers: (R)-2-hexyldecanoic acid and (S)-2-hexyldecanoic acid. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation and differentiation particularly challenging.

Q2: What are the primary challenges in the characterization of this compound isomers?

A2: The main challenges stem from the high structural similarity of the isomers:

  • Co-elution in Chromatography: Positional and stereoisomers often have very similar polarities and boiling points, leading to overlapping or complete co-elution in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1]

  • Similar Mass Spectrometry (MS) Fragmentation Patterns: Electron ionization (EI) mass spectra of positional isomers can be very similar, making it difficult to distinguish them based on fragmentation patterns alone.[2] Enantiomers produce identical mass spectra.

  • Lack of Commercial Standards: The availability of pure analytical standards for all possible positional and stereoisomers of this compound is limited, which complicates method development and unambiguous identification.

  • Low Abundance: In biological samples, specific isomers may be present at very low concentrations, requiring highly sensitive analytical methods for their detection and quantification.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound isomers.

Gas Chromatography (GC) Issues

Problem: My this compound methyl ester (FAME) peak is broad and tailing.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Exposed silanol groups in the injector liner, column, or packing material can interact with the polar carboxyl group (if underivatized) or the ester group of the FAME, causing peak tailing.[4] Solution: Use a deactivated liner and a high-quality, well-conditioned capillary column. Regularly trim the first few centimeters of the column to remove active sites that may have formed.[2]
Incomplete Derivatization The presence of underivatized this compound will result in a broad, tailing peak that may co-elute with the FAME peak. Solution: Optimize your derivatization protocol. Ensure the reagents are fresh and the reaction goes to completion. A common and effective method is esterification to form fatty acid methyl esters (FAMEs).
Column Overload Injecting too much sample can lead to peak fronting or tailing. Solution: Dilute your sample or reduce the injection volume.
Improper Column Installation A poorly cut or installed column can create dead volume and turbulence in the flow path, leading to peak distortion. Solution: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector according to the manufacturer's instructions.

Problem: I cannot separate the positional isomers of this compound FAMEs.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Polarity Standard non-polar or mid-polar columns may not provide sufficient selectivity for positional isomers of branched-chain fatty acids. Solution: Use a highly polar capillary GC column, such as one with a high cyanopropyl content (e.g., HP-88, CP-Sil 88). These columns offer different selectivity based on the position of the branch.
Suboptimal Temperature Program A fast temperature ramp can reduce the time the analytes interact with the stationary phase, leading to poor resolution. Solution: Optimize your oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 1-2 °C/min) during the elution window of your isomers.
Co-elution with Other Fatty Acids Your sample may contain other fatty acids that co-elute with your isomers of interest. Solution: If available, use GC-MS to examine the mass spectrum across the peak. If multiple components are present, you may need to employ a different column or a two-dimensional GC (GCxGC) setup for complete separation.
High-Performance Liquid Chromatography (HPLC) Issues

Problem: I am unable to separate the enantiomers of this compound.

Possible Causes and Solutions:

CauseSolution
Using an Achiral Stationary Phase Enantiomers cannot be separated on a standard, achiral HPLC column. Solution: You must use a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating chiral carboxylic acids.
Incorrect Mobile Phase The choice of mobile phase is critical for achieving chiral separation. Solution: For normal-phase chiral chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For acidic compounds like this compound, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.
Derivatization to Diastereomers An alternative to using a chiral column is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. Solution: Use a chiral amine or alcohol to form diastereomeric amides or esters, respectively.
Mass Spectrometry (MS) Issues

Problem: The mass spectra of my positional isomers are identical.

Possible Causes and Solutions:

CauseSolution
Standard Electron Ionization (EI) EI at 70 eV often produces extensive fragmentation, and the resulting spectra for positional isomers of branched-chain fatty acids can be very similar, with the most abundant ions corresponding to cleavage at the branch point. Solution: While complete differentiation may be difficult, carefully examine the low-abundance fragment ions. Subtle differences in the relative intensities of certain fragments may exist. Creating a library of mass spectra from pure standards of the isomers is the most reliable approach for identification.
Need for Softer Ionization Softer ionization techniques can sometimes preserve more of the molecular ion and produce more diagnostic fragments. Solution: If available, try chemical ionization (CI). Positive chemical ionization (PCI) can sometimes yield different fragmentation patterns for positional isomers.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC Analysis

This protocol describes a common method for converting this compound to its more volatile methyl ester for GC analysis using boron trifluoride (BF₃) in methanol.

Materials:

  • This compound sample

  • BF₃-Methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap test tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Weigh approximately 1-10 mg of the lipid sample containing this compound into a screw-cap test tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Esterification: Add 2 mL of 14% BF₃-methanol solution to the test tube.

  • Heating: Cap the tube tightly and heat at 60-100 °C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer. Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Chiral Separation of this compound Enantiomers by HPLC

This protocol provides a general guideline for the separation of the enantiomers of this compound using a chiral stationary phase.

Materials:

  • This compound sample

  • HPLC system with a UV or MS detector

  • Chiral HPLC column (e.g., Chiralpak® AD-H, OD-H, or a similar polysaccharide-based column)

  • Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Column and System Preparation: Install the chiral column and equilibrate the HPLC system with the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and an alcohol modifier (e.g., 90:10 hexane:IPA, v/v). Add a small amount of TFA (e.g., 0.1%) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at an appropriate concentration (e.g., 1 mg/mL).

  • Injection: Inject the sample onto the column.

  • Chromatography: Run the separation under isocratic conditions. The flow rate will depend on the column dimensions (typically 0.5-1.0 mL/min for a 4.6 mm ID column).

  • Detection: Monitor the elution of the enantiomers using a UV detector (if the molecule has a chromophore after derivatization) or a mass spectrometer.

  • Optimization: If the enantiomers are not well-resolved, adjust the ratio of hexane to the alcohol modifier, change the alcohol modifier (e.g., from IPA to ethanol), or adjust the concentration of TFA.

Quantitative Data

Due to the limited availability of specific experimental data for all isomers of this compound in the public domain, the following tables provide expected trends and representative data based on the analysis of similar branched-chain fatty acids. Researchers should determine these values empirically using their own systems and standards.

Table 1: Expected GC Retention Time Trends for C16 Fatty Acid Methyl Esters on a Polar Column

CompoundExpected Retention Time (Relative to Palmitic Acid Methyl Ester)
Palmitic Acid Methyl Ester (C16:0)1.00 (Reference)
This compound Methyl Ester < 1.00
3-Hexyldecanoic Acid Methyl EsterSlightly > this compound Methyl Ester
4-Hexyldecanoic Acid Methyl EsterSlightly > 3-Hexyldecanoic Acid Methyl Ester
......
15-Methylpentadecanoic Acid Methyl Ester (iso-C16:0)< 1.00
14-Methylpentadecanoic Acid Methyl Ester (anteiso-C16:0)< 1.00

Note: The exact elution order of positional isomers can vary depending on the specific column and GC conditions.

Table 2: Key Mass Spectral Fragments (m/z) for this compound Methyl Ester (EI-MS)

m/zProposed Fragment IdentitySignificance
270[M]⁺Molecular Ion
239[M - OCH₃]⁺Loss of methoxy group
185Cleavage at the branch point (loss of C₆H₁₃)Characteristic for 2-alkyl branched esters
101McLafferty rearrangementCommon fragment for fatty acid methyl esters
87[CH₃OOC-CH(CH₂)]⁺ fragmentCharacteristic for α-branched esters

Note: The fragmentation patterns of other positional isomers would show different characteristic cleavage patterns around the branch point.

Table 3: Representative Chiral HPLC Separation Parameters for a Branched-Chain Carboxylic Acid

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/TFA (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm (after derivatization) or MS
Expected Elution Order Enantiomer 1, Enantiomer 2 (order depends on the specific enantiomer and column)

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Lipid Sample Derivatization Derivatization to FAMEs (e.g., BF3/Methanol) Sample->Derivatization 1. Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction 2. FAME_Sample FAMEs in Hexane Extraction->FAME_Sample 3. GC_Injection GC Injection FAME_Sample->GC_Injection 4. GC_Separation GC Separation (Polar Capillary Column) GC_Injection->GC_Separation 5. MS_Detection MS Detection (EI or CI) GC_Separation->MS_Detection 6. Data_Analysis Data Analysis (Retention Time & Mass Spectra) MS_Detection->Data_Analysis 7.

Caption: Workflow for the GC-MS analysis of this compound isomers.

Chiral_Separation_Logic cluster_problem Problem cluster_solutions Solutions cluster_direct Direct Method cluster_indirect Indirect Method Racemic_Mixture Racemic Mixture of This compound (R and S enantiomers) Direct_Separation Direct Separation Racemic_Mixture->Direct_Separation Indirect_Separation Indirect Separation Racemic_Mixture->Indirect_Separation Chiral_HPLC Chiral HPLC (Chiral Stationary Phase) Direct_Separation->Chiral_HPLC Derivatization Derivatization with Chiral Reagent Indirect_Separation->Derivatization Separated_Enantiomers Separated Enantiomers Chiral_HPLC->Separated_Enantiomers Diastereomers Formation of Diastereomers Derivatization->Diastereomers Achiral_HPLC Achiral HPLC Separation Diastereomers->Achiral_HPLC Separated_Diastereomers Separated Diastereomers Achiral_HPLC->Separated_Diastereomers

Caption: Logical approaches for the separation of this compound enantiomers.

References

Storage and handling best practices for 2-Hexyldecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 2-Hexyldecanoic acid, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and application in research.

PropertyValueReferences
Molecular Formula C₁₆H₃₂O₂[1]
Molecular Weight 256.42 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Melting Point 18 °C[1]
Boiling Point 268 °C[1]
Density 0.874 g/mL at 25 °C
Flash Point 113 °C (closed cup)
Solubility Insoluble in water; soluble in organic solvents.

Storage and Handling Best Practices

Proper storage and handling are paramount to ensure the stability and safety of this compound.

Storage:

  • Containers: Keep containers tightly closed to prevent contamination and evaporation.

  • Environment: Store in a dry, cool, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Handling:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection to avoid skin and eye contact.

  • Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation of vapors.

  • Hygiene: Wash hands thoroughly after handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Synthesis and Purification

Problem: Low yield during the synthesis of this compound or its derivatives (e.g., esters).

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature, or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product side.

  • Catalyst Inefficiency: The acid catalyst may be insufficient or inactive.

    • Solution: Ensure the use of an adequate amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

  • Impure Reactants: The purity of the starting materials can affect the yield.

    • Solution: Use high-purity reactants and ensure they are free of water.

Problem: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Presence of Unreacted Starting Materials: Residual starting materials can co-purify with the product.

    • Solution: During the work-up, wash the organic layer with a sodium bicarbonate solution to remove unreacted carboxylic acid. Excess alcohol can be removed by distillation.

  • Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to separate.

    • Solution: Optimize reaction conditions (temperature, catalyst) to minimize side reactions. Consider using column chromatography for purification if simple extraction and distillation are insufficient.

Formulation and Stability

Problem: Precipitation of this compound in aqueous solutions or cell culture media.

Possible Causes & Solutions:

  • Low Aqueous Solubility: As a long-chain fatty acid, it has very low solubility in water.

    • Solution 1 (Organic Solvent): Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. The final concentration of the organic solvent in the aqueous medium should be kept low (typically <0.5% for DMSO) to avoid cytotoxicity.

    • Solution 2 (BSA Complexation): Use fatty acid-free bovine serum albumin (BSA) as a carrier protein. Prepare a complex of this compound and BSA before adding it to the aqueous medium. This enhances solubility and facilitates cellular uptake.

    • Solution 3 (Saponification): Convert the carboxylic acid to its more soluble salt by reacting it with a base like sodium hydroxide. However, this will alter the pH of the solution, which needs to be carefully controlled.

Problem: Instability or degradation of this compound in experimental setups.

Possible Causes & Solutions:

  • Oxidation: Unsaturated impurities or harsh experimental conditions can lead to oxidation.

    • Solution: Store under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants if compatible with the experiment.

  • pH-Dependent Degradation: The stability of carboxylic acids can be pH-dependent.

    • Solution: Conduct stability studies at the intended experimental pH to assess degradation over time. Adjust the pH if necessary and possible.

  • Enzymatic Degradation in Biological Samples: Lipases present in biological samples can degrade the fatty acid.

    • Solution: Process samples quickly at low temperatures and consider adding lipase inhibitors if appropriate for the experimental design.

Analytical Characterization (GC-MS)

Problem: Poor peak shape or resolution during GC-MS analysis.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Active Sites in the GC System: The carboxylic acid group can interact with active sites in the injector or column, causing peak tailing.

    • Solution: Use a deactivated liner and a column specifically designed for acidic compounds. Derivatization of the carboxylic acid to a less polar ester (e.g., methyl ester) can also significantly improve peak shape.

  • Improper Temperature Program: An unoptimized temperature ramp can result in poor separation.

    • Solution: Optimize the oven temperature program to ensure good separation of the analyte from other components in the sample.

Problem: Inaccurate quantification.

Possible Causes & Solutions:

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte.

    • Solution: Use a matrix-matched calibration curve or an internal standard (preferably a stable isotope-labeled version of this compound).

  • Degradation in the Injector: High injector temperatures can cause degradation of the analyte.

    • Solution: Optimize the injector temperature to ensure complete volatilization without causing thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound for cell culture experiments?

A1: Due to its low aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock can then be further diluted in the cell culture medium to the desired final concentration, ensuring the final solvent concentration is non-toxic to the cells (e.g., <0.5% for DMSO). Alternatively, for improved solubility and bioavailability, you can complex the fatty acid with fatty acid-free BSA.

Q2: Is this compound stable in cell culture medium?

A2: The stability of fatty acids in cell culture medium can be influenced by several factors, including the composition of the medium, pH, and the presence of enzymes in serum. It is advisable to conduct a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) over the time course of your experiment. Some degradation may occur over extended periods.

Q3: I am using this compound as a surfactant to create an emulsion, but it is not stable. What could be the problem?

A3: Emulsion stability depends on several factors. Ensure that you are using an appropriate concentration of this compound. The energy input during emulsification (e.g., homogenization speed and time) is also critical. The ratio of the oil and water phases and the pH of the aqueous phase can also significantly impact stability. You may need to optimize these parameters or consider using a co-surfactant.

Q4: When analyzing this compound by GC-MS, I observe significant peak tailing. How can I improve this?

A4: Peak tailing for carboxylic acids in GC-MS is often due to interactions with active sites in the system. Consider the following:

  • Derivatization: Convert the carboxylic acid to its methyl ester. This is a common and effective way to improve peak shape and volatility.

  • Injector Liner: Use a deactivated glass liner in your GC inlet.

  • Column Choice: Employ a column that is designed for the analysis of acidic compounds.

Q5: What are the main safety hazards associated with this compound?

A5: According to safety data sheets, this compound is a skin and eye irritant and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects. Always handle it with appropriate personal protective equipment in a well-ventilated area.

Visualizations

Experimental Workflow: Cellular Uptake of this compound

G cluster_prep Preparation cluster_treat Treatment cluster_harvest Harvesting and Lysis cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO or as BSA complex) treat_cells Treat cells with this compound at desired concentrations and time points prep_stock->treat_cells seed_cells Seed cells in multi-well plates and allow to adhere seed_cells->treat_cells wash_cells Wash cells to remove excess compound treat_cells->wash_cells lyse_cells Lyse cells to release intracellular contents wash_cells->lyse_cells extract_lipids Lipid Extraction (e.g., Folch or Bligh-Dyer method) lyse_cells->extract_lipids quantify Quantification of intracellular This compound (e.g., by GC-MS or LC-MS) extract_lipids->quantify

Caption: A generalized workflow for studying the cellular uptake of this compound.

Signaling Pathway: Role of Branched-Chain Fatty Acids in Myxococcus xanthus Development

G cluster_vegetative Vegetative Growth cluster_development Developmental Stage (Starvation) cluster_responses E-Signal Mediated Responses bcaa Branched-Chain Amino Acids (e.g., Leucine) bkd Branched-Chain Keto Acid Dehydrogenase (Bkd) bcaa->bkd bcfa_synth Branched-Chain Fatty Acid (BCFA) Synthesis bkd->bcfa_synth membrane Incorporation into Membrane Phospholipids bcfa_synth->membrane phospholipase Developmentally Regulated Phospholipase membrane->phospholipase Starvation Signal release_bcfa Release of BCFAs phospholipase->release_bcfa e_signal BCFAs act as 'E-signal' release_bcfa->e_signal cell_response Cellular Responses e_signal->cell_response autocide Cell Lysis (Autocide) cell_response->autocide sporulation Accelerated Sporulation cell_response->sporulation rescue Rescue of Developmental Mutants cell_response->rescue

Caption: A model for the role of branched-chain fatty acids as signaling molecules in M. xanthus.

References

Validation & Comparative

The Great Divide: Branched vs. Linear Fatty Acids in Drug Delivery Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers and drug development professionals.

The architecture of fatty acids, whether linear or branched, plays a pivotal role in the efficiency and effectiveness of drug delivery systems. This guide provides an objective comparison of branched and linear fatty acids, drawing upon experimental data to illuminate their respective advantages and disadvantages in formulating lipid-based drug carriers such as lipid nanoparticles (LNPs) and lipid-drug conjugates (LDCs). Understanding these differences is crucial for the rational design of next-generation drug delivery vehicles with enhanced therapeutic indices.

Physicochemical Properties: The Foundation of Formulation

The structural divergence between linear and branched fatty acids fundamentally influences their physicochemical properties, which in turn dictates their behavior in drug delivery formulations. Linear fatty acids, such as stearic acid and palmitic acid, possess straight hydrocarbon chains that allow for tight packing and the formation of well-ordered crystalline structures. In contrast, the methyl branches in branched-chain fatty acids (BCFAs), like isostearic acid, create steric hindrance, disrupting this orderly packing.[1] This seemingly subtle difference has profound consequences for their melting point, stability, and interaction with other molecules.

PropertyLinear Fatty Acids (e.g., Stearic Acid)Branched Fatty Acids (e.g., Isostearic Acid)Key Experimental Insights
Melting Point Higher, often solid at room temperature.Significantly lower, often liquid at room temperature.The methyl branching in BCFAs disrupts the crystal lattice, reducing the energy required for melting. For instance, the melting point of stearyl stearate (derived from linear stearic acid) is 62-70°C, whereas its branched counterpart, isostearyl isostearate, melts at -5°C.[1]
Oxidative Stability Saturated linear esters are oxidatively stable.Saturated branched esters exhibit excellent oxidative stability.The absence of double bonds in saturated fatty acids, both linear and branched, confers high resistance to oxidation.
Crystallinity Form highly ordered, crystalline structures.Form less ordered, more amorphous structures.The irregular shape of branched chains prevents the formation of a perfect crystalline lattice, leading to a more fluid and less rigid matrix in lipid nanoparticles.[2]

Drug Loading and Encapsulation Efficiency: A Tale of Two Structures

The capacity of a drug delivery system to efficiently encapsulate a therapeutic agent is a critical determinant of its potential clinical utility. The choice between linear and branched fatty acids can significantly impact drug loading and encapsulation efficiency (EE), primarily due to differences in their solid-state properties.

Solid lipid nanoparticles (SLNs) formulated with highly purified linear fatty acids tend to form perfect crystalline structures, which can lead to drug expulsion during storage as the lipid matrix transitions to a more ordered state.[2] This limitation paved the way for the development of nanostructured lipid carriers (NLCs), which incorporate a blend of solid and liquid lipids (often including branched fatty acids or oils) to create a less-ordered lipid core. This imperfect matrix provides more space to accommodate drug molecules, leading to higher drug loading capacity and reduced drug leakage over time.[3]

ParameterLinear Fatty Acid-Based Nanoparticles (SLNs)Branched Fatty Acid/Mixed Lipid-Based Nanoparticles (NLCs)Supporting Data Insights
Drug Loading Capacity Generally lower due to the formation of a perfect crystalline lattice.Generally higher due to the presence of imperfections in the lipid matrix.Studies have shown that NLCs, which often incorporate branched lipids or oils, can achieve higher drug loadings. For example, NLCs have been reported to have drug loadings of up to 20% w/w, while SLNs may be limited to around 10% w/w for the same drug.
Encapsulation Efficiency (EE) Can be high initially, but may decrease over time due to drug expulsion.Generally high and more stable over time.Formulations with a combination of solid and liquid lipids, characteristic of NLCs, consistently show high encapsulation efficiencies, often exceeding 90%.

Drug Release Kinetics: Controlling the Therapeutic Window

The rate at which a drug is released from its carrier is a crucial factor in maintaining therapeutic concentrations at the target site while minimizing systemic toxicity. The structure of the fatty acid component can influence the drug release profile.

In systems based on linear fatty acids, a biphasic release pattern is often observed: an initial burst release of drug adsorbed on the nanoparticle surface, followed by a more sustained release from the solid lipid core. The highly ordered structure of the linear fatty acid matrix can slow down the diffusion of the encapsulated drug.

Conversely, the less-ordered matrix of nanoparticles formulated with branched fatty acids or a mixture of lipids can facilitate a more controlled and potentially faster drug release. The release rate can be modulated by altering the ratio of solid (linear) to liquid (branched or oil) lipids. Studies have shown that the drug release from nano-prodrugs can be controlled by the chain length of the conjugated fatty acid, with longer chains leading to slower hydrolysis and release.

Cellular Uptake and Bioavailability: Navigating the Biological Barriers

The ultimate goal of a drug delivery system is to transport its therapeutic cargo across cellular membranes to the site of action. Both linear and branched fatty acids are utilized to enhance the lipophilicity of drugs, thereby improving their ability to cross biological membranes.

Linear fatty acids, such as palmitic acid, when conjugated to drugs like siRNA, have been shown to significantly enhance cellular internalization, with one study reporting a 35-fold increase compared to the unconjugated siRNA. This is often attributed to the increased affinity of the lipid-drug conjugate for the cell membrane and its interaction with lipoprotein receptors.

Branched fatty acids are particularly valuable in the formulation of LNPs for the delivery of nucleic acids like siRNA and mRNA. The non-linear structure of branched lipids can influence the morphology and stability of the nanoparticles, which in turn affects their interaction with cells and their subsequent uptake. Divalent and trivalent branched lipid conjugates of siRNA have shown altered pharmacokinetic profiles and tissue distribution compared to their monovalent linear counterparts.

The cellular uptake of lipid-based nanoparticles is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can depend on the physicochemical properties of the nanoparticles, such as size, surface charge, and the nature of the lipid components.

Below is a diagram illustrating the general cellular uptake pathways for lipid-based nanoparticles.

Cellular_Uptake_Pathways Cellular Uptake of Lipid-Based Nanoparticles cluster_extracellular Extracellular Space cluster_cell Intracellular Space Lipid_Nanoparticle Lipid Nanoparticle (LNP) Clathrin_Pit Clathrin-coated Pit Lipid_Nanoparticle->Clathrin_Pit Clathrin-mediated Endocytosis Caveolae Caveolae Lipid_Nanoparticle->Caveolae Caveolae-mediated Endocytosis Macropinosome Macropinosome Lipid_Nanoparticle->Macropinosome Macropinocytosis Endosome Early Endosome Clathrin_Pit->Endosome Caveolae->Endosome Macropinosome->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Cytosol Cytosol (Drug Release) Late_Endosome->Cytosol Endosomal Escape

Caption: General cellular uptake pathways of lipid-based nanoparticles.

Experimental Protocols

To aid researchers in conducting comparative studies, detailed methodologies for key experiments are provided below.

Determination of Drug Loading Capacity and Encapsulation Efficiency

Objective: To quantify the amount of drug successfully encapsulated within the lipid nanoparticles.

Protocol:

  • Preparation of Nanoparticle Dispersion: Prepare lipid nanoparticles (both linear and branched fatty acid-based formulations) containing a known initial amount of the drug.

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles. This can be achieved by ultracentrifugation or size exclusion chromatography.

    • Ultracentrifugation Method: Centrifuge the nanoparticle dispersion at a high speed (e.g., 100,000 x g) for a specified time to pellet the nanoparticles. The supernatant will contain the free drug.

  • Quantification of Free Drug: Quantify the amount of free drug in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation:

    • Drug Loading Capacity (LC %): LC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Drug Release Assay

Objective: To determine the rate and extent of drug release from the lipid nanoparticles over time.

Protocol (Dialysis Bag Method):

  • Preparation:

    • Prepare a release medium that ensures sink conditions (the concentration of the drug in the release medium should not exceed 10-30% of its saturation solubility). This may require the addition of surfactants like Tween 80.

    • Hydrate a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles.

  • Procedure:

    • Place a known amount of the drug-loaded nanoparticle dispersion into the dialysis bag and seal it.

    • Immerse the dialysis bag in a container with a known volume of the release medium, maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled lipid nanoparticles.

Protocol:

  • Preparation of Fluorescently Labeled Nanoparticles: Incorporate a fluorescent dye (e.g., DiO, DiI, or a fluorescently tagged lipid) into the lipid nanoparticle formulation during preparation.

  • Cell Culture: Seed the desired cell line in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Incubation: Treat the cells with different concentrations of the fluorescently labeled nanoparticles (both linear and branched fatty acid-based formulations) and incubate for a specific period (e.g., 4, 24 hours) at 37°C. Include untreated cells as a negative control.

  • Cell Harvesting and Staining:

    • Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

    • Harvest the cells using trypsin-EDTA.

    • Optionally, stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Gate the live cell population based on forward and side scatter properties and the viability dye signal.

    • Measure the mean fluorescence intensity of the gated cell population, which corresponds to the amount of nanoparticle uptake.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with branched versus linear fatty acid-based nanoparticles to determine the relative cellular uptake efficiency.

Conclusion

The choice between branched and linear fatty acids in drug delivery is not a matter of universal superiority but rather a strategic decision based on the specific therapeutic application and the desired physicochemical properties of the delivery system. Linear fatty acids are well-suited for creating more rigid structures and enhancing the lipophilicity of conjugated drugs, which can improve drug loading and cellular uptake. Branched fatty acids, with their ability to disrupt packing and create more fluid and stable nanoparticles, are particularly advantageous for the delivery of sensitive macromolecules like siRNA and mRNA.

Future research should focus on direct, head-to-head comparative studies of branched and linear fatty acids within the same delivery platform to provide more definitive quantitative data. A deeper understanding of how the molecular architecture of these lipids influences interactions with specific cellular pathways will further enable the rational design of highly efficient and targeted drug delivery systems.

Below is a workflow diagram for the comparative analysis of fatty acid esters.

Comparative_Analysis_Workflow Workflow for Comparative Analysis of Fatty Acid Esters Start Define Research Question: Branched vs. Linear Fatty Acid for a Specific Drug/Application Synthesis Synthesis of Drug Delivery Systems (LDCs or LNPs) Start->Synthesis Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology, Melting Point, Stability) Synthesis->Characterization Drug_Loading Determination of Drug Loading & Encapsulation Efficiency Characterization->Drug_Loading Release_Kinetics In Vitro Drug Release Studies Characterization->Release_Kinetics Cellular_Uptake In Vitro Cellular Uptake Assays Characterization->Cellular_Uptake Data_Analysis Comparative Data Analysis & Interpretation Drug_Loading->Data_Analysis Release_Kinetics->Data_Analysis Cellular_Uptake->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A typical workflow for the comparative analysis of fatty acid esters.

References

The Unseen Advantage: A Comparative Analysis of Guerbet Acids as Emulsifiers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and stable emulsion formulations is perpetual. While traditional linear-chain surfactants are mainstays, derivatives of Guerbet acids—branched, long-chain carboxylic acids—present a compelling alternative with unique structural benefits. This guide provides an objective comparison of the emulsifying properties of Guerbet-type surfactants against their linear counterparts, supported by experimental data and detailed methodologies.

The fundamental difference between Guerbet-derived emulsifiers and traditional ones lies in their molecular architecture. Guerbet acids possess a characteristic β-branched alkyl chain, a structural feature that profoundly influences their physicochemical properties. This branching disrupts the close packing of surfactant molecules at the oil-water interface, leading to altered interfacial behavior and, in many cases, superior performance in creating and stabilizing emulsions.

Superior Efficiency at the Interface: A Quantitative Look

The efficiency of a surfactant is often gauged by its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates that less surfactant is needed to saturate the interface and form a stable emulsion.[1] Experimental data comparing anionic Guerbet-type amino acid surfactants with their linear analogs reveals the significant impact of the branched structure.

A study comparing a series of Guerbet-type iminodiacetate surfactants (bCnIDANa) to their linear counterparts (CnIDANa) demonstrated that while linear surfactants with shorter carbon chains have lower CMCs, Guerbet-type surfactants with longer effective carbon chain lengths (ECCL) show significantly greater colloidal efficiency.[1][2] For instance, a Guerbet-type surfactant with 22 carbons (bC22IDANa) exhibited a CMC approximately 180 times lower than the common linear surfactant, sodium dodecyl sulfate (SDS).[1]

Another critical parameter is the Interfacial Coverage Efficiency (ICE), which reflects how rapidly a surfactant can cover a newly created interface. Guerbet-type surfactants consistently demonstrate higher ICEs compared to their linear counterparts with the same carbon number, a crucial property for applications requiring rapid emulsion formation and stabilization.[1]

Table 1: Comparative Surfactant Properties of Guerbet-Type vs. Linear-Chain Amino Acid Surfactants
Surfactant TypeTotal Carbons (Cn)Effective Carbon Chain Length (ECCL)Critical Micelle Concentration (CMC) (mmol L–1)Surface Tension at CMC (γCMC) (mN m–1)
Guerbet-Type
bC12IDANa12721.336.8
bC18IDANa18101.1231.9
bC20IDANa20110.2832.7
bC22IDANa22130.04625.1
Linear-Chain
C8IDANa8820842.1
C11IDANa111124.138.2
C13IDANa13139.331.4
Reference
SDS12128.2-

Data sourced from a study on anionic Guerbet-type amino acid surfactants.

Enhanced Emulsifying Capacity

Beyond interfacial efficiency, the branched nature of Guerbet-derived surfactants is reported to significantly enhance their ability to emulsify oils. Notably, Guerbet ether sulfates are claimed to be highly efficient, capable of emulsifying three to five times more oil than their linear sulfate counterparts. This suggests that the steric hindrance provided by the branched chains creates a more robust interfacial film, allowing for the stable incorporation of a larger oil phase. While detailed, publicly available experimental data on this specific claim is limited, it points to a significant performance advantage in high-internal-phase emulsions, which are common in pharmaceutical and cosmetic formulations.

Experimental Protocols

To facilitate further research and comparative analysis, the following section details the methodologies for key experiments in evaluating emulsifier performance.

Experimental Workflow: Emulsion Preparation and Stability Analysis

G cluster_prep Emulsion Preparation cluster_analysis Stability Analysis prep_start Start: Define Formulations (Oil, Water, Emulsifier Type & Conc.) heat_phases Heat Oil and Water Phases Separately (e.g., 70-80°C) prep_start->heat_phases dissolve_emulsifier Dissolve Emulsifier in Continuous Phase heat_phases->dissolve_emulsifier add_internal Add Internal Phase to External Phase (with continuous stirring) dissolve_emulsifier->add_internal homogenize High-Shear Homogenization (e.g., 5,000-10,000 rpm, 5-10 min) add_internal->homogenize cool Cool to Room Temperature (with gentle stirring) homogenize->cool store Store Emulsions (Controlled Temperature, e.g., 25°C, 40°C) cool->store observe Macroscopic Observation (Phase Separation, Creaming) store->observe microscopy Microscopic Analysis (Droplet Size & Distribution) store->microscopy rheology Rheological Measurements (Viscosity) store->rheology analyze_data Analyze Data Over Time (e.g., Day 0, 7, 14, 30) observe->analyze_data microscopy->analyze_data rheology->analyze_data

Caption: Workflow for preparing and evaluating oil-in-water emulsions.

Methodology for Emulsion Preparation (Oil-in-Water)
  • Phase Preparation : Prepare the oil phase (e.g., mineral oil, isopropyl myristate) and the aqueous phase (deionized water).

  • Emulsifier Incorporation : Dissolve the emulsifier (e.g., Guerbet acid derivative or linear-chain equivalent) in the aqueous phase. Heat both phases separately to 70-80°C.

  • Mixing : Slowly add the oil phase to the aqueous phase while stirring with a standard overhead stirrer.

  • Homogenization : Subject the coarse emulsion to high-shear homogenization (e.g., using a rotor-stator homogenizer) at a specified speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes) to reduce droplet size.

  • Cooling : Allow the emulsion to cool to room temperature while stirring gently.

Methodology for Emulsion Stability Assessment
  • Storage : Store the prepared emulsions in sealed containers at controlled temperatures (e.g., 25°C and 40°C) for a predetermined period (e.g., 30 days).

  • Macroscopic Evaluation : Visually inspect the emulsions at regular intervals (e.g., daily for the first week, then weekly) for any signs of instability such as creaming, sedimentation, or phase separation.

  • Microscopic Analysis (Droplet Size) :

    • At each time point, dilute a small sample of the emulsion with the continuous phase to prevent droplet aggregation during measurement.

    • Use a light microscope with a calibrated eyepiece or a laser diffraction particle size analyzer to determine the mean droplet size and size distribution.

    • An increase in mean droplet size over time is indicative of coalescence and instability.

  • Rheological Analysis : Measure the viscosity of the emulsions using a viscometer or rheometer at controlled shear rates. A significant change in viscosity can indicate structural changes within the emulsion.

Methodology for Determining Critical Micelle Concentration (CMC)
  • Solution Preparation : Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Tensiometry : Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).

  • Data Analysis : Plot surface tension as a function of the logarithm of the surfactant concentration. The CMC is the point at which the surface tension ceases to decrease significantly with increasing concentration. This point can be determined from the intersection of the two linear portions of the plot.

Logical Framework for Emulsifier Comparison

The selection of an appropriate emulsifier is a multi-faceted decision that balances efficiency, stability, and application-specific requirements. The unique branched structure of Guerbet acids offers a distinct advantage over their linear counterparts.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Emulsifier Performance guerbet Guerbet Acid Derivative (β-Branched Chain) packing Disrupted Molecular Packing at Interface guerbet->packing leads to linear Linear Acid Derivative (Straight Chain) cmc Lower CMC at High Effective Chain Length packing->cmc ice Higher Interfacial Coverage Efficiency (ICE) packing->ice efficiency Higher Emulsification Efficiency (Less Surfactant Needed) cmc->efficiency ice->efficiency stability Potentially Enhanced Long-Term Stability efficiency->stability capacity Increased Oil-Loading Capacity efficiency->capacity

Caption: Relationship between Guerbet structure and emulsifier performance.

References

A Comparative Analysis of 2-Hexyldecanoic Acid and Other Key Surfactants in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the selection of an appropriate surfactant is a critical determinant of a drug delivery system's efficacy and safety. This guide provides a comparative performance overview of 2-Hexyldecanoic acid against two commonly utilized surfactants, Sodium Lauryl Sulfate (SLS) and Polysorbate 80. While this compound, a C16 branched-chain fatty acid, is recognized for its role as a surfactant and emulsifier, particularly in the formation of lipid nanoparticles for nucleic acid delivery, specific quantitative performance data is not extensively available in the public domain. This guide, therefore, presents a comparison based on available data for established surfactants and discusses the anticipated properties of this compound derived from its structural characteristics.

Performance Data Summary

The following tables summarize key performance indicators for surfactants: Critical Micelle Concentration (CMC), surface tension, and hemolytic activity. These parameters are crucial for evaluating a surfactant's efficiency in forming micelles to solubilize poorly soluble drugs, its ability to reduce surface tension, and its biocompatibility.

Table 1: Critical Micelle Concentration (CMC) Comparison

SurfactantChemical StructureMolecular Weight ( g/mol )CMC (mM) in pure water at 25°C
This compound Branched-chain fatty acid256.42Data not available
Sodium Lauryl Sulfate (SLS) Anionic surfactant288.388.2[1][2]
Polysorbate 80 (Tween 80) Non-ionic surfactant~13100.012[3]

Note on this compound: As a branched-chain fatty acid, this compound is expected to exhibit surfactant properties, though its CMC may be influenced by its branched structure, potentially affecting the packing of molecules into micelles.

Table 2: Surface Tension Comparison

SurfactantConcentrationSurface Tension (mN/m) at 25°C
This compound VariousData not available
Sodium Lauryl Sulfate (SLS) > CMC~30[4]
Polysorbate 80 (Tween 80) 0.5% v/v44.96 - 46.90[5]

Note on this compound: The surface tension of fatty acid solutions is known to decrease with increasing chain length. For C12-C16 fatty acids, a decrease in surface tension is generally observed as concentration increases up to the CMC.

Table 3: Hemolytic Activity Comparison

SurfactantHemolytic Activity
This compound Data not available
Sodium Lauryl Sulfate (SLS) Known to cause hemolysis, disrupts erythrocyte membranes.
Polysorbate 80 (Tween 80) Can induce hemolysis, with some studies indicating that certain components within commercial Polysorbate 80 are more hemolytic than others.

Note on this compound: The biocompatibility of this compound, including its hemolytic potential, would require specific experimental evaluation. Its structure as a fatty acid suggests it may interact with cell membranes.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of surfactant performance.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form.

Methodology: Surface Tension Method

  • Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning a range above and below the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The point at which a sharp break in the curve occurs, indicating that the surface tension has reached a near-constant value, is identified as the CMC.

Measurement of Surface Tension

Surface tension measurement provides insight into the efficiency of a surfactant in reducing the surface energy of a liquid.

Methodology: Capillary Rise Method

  • Apparatus Setup: A clean capillary tube of a known radius is vertically immersed in the surfactant solution.

  • Measurement: The height to which the liquid rises in the capillary tube due to capillary action is measured.

  • Calculation: The surface tension (γ) is calculated using the following equation: γ = (ρghr) / 2 where ρ is the density of the liquid, g is the acceleration due to gravity, h is the height of the liquid column, and r is the radius of the capillary tube.

In Vitro Hemolysis Assay

This assay is a crucial indicator of a surfactant's biocompatibility and potential for causing cell membrane damage.

Methodology:

  • Preparation of Erythrocyte Suspension: Fresh whole blood is centrifuged to separate the red blood cells (erythrocytes). The erythrocytes are then washed multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS) and resuspended to a specific concentration (e.g., 2% v/v).

  • Incubation: The erythrocyte suspension is incubated with various concentrations of the surfactant solution at 37°C for a defined period (e.g., 1-3 hours). A positive control (100% hemolysis, e.g., using distilled water or a strong detergent like Triton X-100) and a negative control (0% hemolysis, using PBS) are included.

  • Centrifugation and Measurement: After incubation, the samples are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow_for_Surfactant_Evaluation cluster_preparation Sample Preparation cluster_analysis Performance Analysis cluster_data Data Interpretation Surfactant_Solutions Prepare Surfactant Solutions (Varying Concentrations) CMC_Determination CMC Determination (Surface Tension Method) Surfactant_Solutions->CMC_Determination Surface_Tension_Measurement Surface Tension Measurement (Capillary Rise Method) Surfactant_Solutions->Surface_Tension_Measurement Hemolysis_Assay In Vitro Hemolysis Assay Surfactant_Solutions->Hemolysis_Assay Erythrocyte_Suspension Prepare Erythrocyte Suspension Erythrocyte_Suspension->Hemolysis_Assay Performance_Comparison Compare Performance Metrics: - CMC - Surface Activity - Biocompatibility CMC_Determination->Performance_Comparison Surface_Tension_Measurement->Performance_Comparison Hemolysis_Assay->Performance_Comparison

Caption: Experimental workflow for evaluating surfactant performance.

Signaling_Pathway_Placeholder Drug_Molecule Poorly Soluble Drug Molecule Solubilization Drug Solubilization in Micelle Core Drug_Molecule->Solubilization Surfactant_Monomers Surfactant Monomers (< CMC) Micelle_Formation Micelle Formation (> CMC) Surfactant_Monomers->Micelle_Formation Micelle_Formation->Solubilization Enhanced_Bioavailability Enhanced Bioavailability Solubilization->Enhanced_Bioavailability

Caption: Logical relationship of surfactant action in drug delivery.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the antimicrobial potential of 2-Hexyldecanoic acid, with a comparative assessment against standard antimicrobial agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration and validation of novel therapeutic agents. Fatty acids and their derivatives have emerged as a promising class of compounds with demonstrable antimicrobial properties. This guide provides a comprehensive validation of the antimicrobial activity of this compound, a branched-chain fatty acid. Through a comparative analysis with established antimicrobial drugs, supported by experimental data and detailed methodologies, this document aims to provide an objective assessment of its potential as a future therapeutic candidate.

Comparative Efficacy: this compound Analogue vs. Standard Antimicrobials

Due to a lack of publicly available specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound, this guide utilizes data for the structurally similar alkynoic fatty acid, 2-hexadecynoic acid , as a surrogate for comparative analysis against multidrug-resistant Staphylococcus aureus (MRSA). It is important to note that while structurally related, the presence of a triple bond in 2-hexadecynoic acid may influence its antimicrobial activity compared to the saturated this compound.

For a broader comparison, typical MIC values for standard antimicrobial agents against common Gram-positive, Gram-negative, and fungal pathogens are also presented.

Table 1: Comparative Antimicrobial Activity of 2-Hexadecynoic Acid and Standard Agents against Staphylococcus aureus (MRSA)

Antimicrobial AgentOrganismMIC (µg/mL)MBC (µg/mL)
2-Hexadecynoic AcidClinical Isolates of MRSA3.9 - 15.6[1]Not Reported
VancomycinS. aureus1 - 2Not Reported
CiprofloxacinCiprofloxacin-Resistant MRSA> 32Not Reported

Table 2: Typical MIC Values of Standard Antimicrobial Agents against Representative Pathogens

Antimicrobial AgentOrganismMIC (µg/mL)
CiprofloxacinEscherichia coli≤ 1 (Susceptible)
FluconazoleCandida albicans≤ 8 (Susceptible)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism, is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

  • This compound and standard antimicrobial agents

  • Sterile diluents (e.g., saline, DMSO)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in the appropriate broth within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with microorganism, no antimicrobial agent) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial or fungal growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is performed as a subsequent step to the MIC assay.[2][3][4][5]

Materials:

  • MIC plates from the completed assay

  • Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquot is spread onto an agar plate that does not contain any antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Potential Mechanisms of Action

The antimicrobial mechanism of fatty acids can be multifaceted. For the related compound, 2-hexadecynoic acid, inhibition of S. aureus DNA gyrase has been proposed as a potential mechanism of action. DNA gyrase is a crucial enzyme involved in bacterial DNA replication, and its inhibition leads to cell death.

Another common mechanism for fatty acids is the disruption of the bacterial cell membrane. Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis.

Visualizing the Potential Pathways

The following diagrams, generated using Graphviz, illustrate these two potential antimicrobial mechanisms.

DNA_Gyrase_Inhibition 2-Hexyldecanoic_Acid 2-Hexyldecanoic_Acid Bacterial_Cell Bacterial_Cell 2-Hexyldecanoic_Acid->Bacterial_Cell Enters Cell DNA_Gyrase DNA_Gyrase 2-Hexyldecanoic_Acid->DNA_Gyrase Inhibits DNA_Replication_Blocked DNA_Replication_Blocked DNA_Gyrase->DNA_Replication_Blocked Leads to Cell_Death Cell_Death DNA_Replication_Blocked->Cell_Death

Caption: Proposed DNA gyrase inhibition pathway.

Membrane_Disruption 2-Hexyldecanoic_Acid 2-Hexyldecanoic_Acid Bacterial_Cell_Membrane Bacterial_Cell_Membrane 2-Hexyldecanoic_Acid->Bacterial_Cell_Membrane Interacts with Membrane_Permeability_Increased Membrane_Permeability_Increased Bacterial_Cell_Membrane->Membrane_Permeability_Increased Causes Leakage_of_Contents Leakage_of_Contents Membrane_Permeability_Increased->Leakage_of_Contents Cell_Lysis Cell_Lysis Leakage_of_Contents->Cell_Lysis

Caption: Proposed membrane disruption pathway.

Conclusion

While direct quantitative data for this compound remains to be fully elucidated, the available information on its structural analogue, 2-hexadecynoic acid, suggests a promising antimicrobial profile, particularly against drug-resistant Gram-positive bacteria. The potential dual mechanisms of action, targeting both DNA replication and cell membrane integrity, offer an attractive avenue for further investigation. The detailed experimental protocols provided herein offer a standardized framework for future studies to definitively characterize the antimicrobial spectrum and potency of this compound. Further research is warranted to establish its specific MIC and MBC values against a broad range of pathogens and to fully elucidate its precise mechanism of action, paving the way for its potential development as a novel antimicrobial agent.

References

A Comparative Guide to Nanoparticle Stabilization: 2-Hexyldecanoic Acid vs. Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of stabilizing ligand is a critical parameter in nanoparticle formulation, directly impacting stability, efficacy, and ultimately, therapeutic potential. This guide provides a detailed comparison of two carboxylic acid-based stabilizers: the branched-chain 2-hexyldecanoic acid and the linear-chain oleic acid.

While oleic acid has long been a staple in nanoparticle synthesis, recent studies suggest that the branched structure of this compound may offer significant advantages in terms of nanoparticle stability and performance, particularly in the realm of advanced materials like perovskite quantum dots. This guide will delve into the available experimental data, provide detailed experimental protocols, and visualize key workflows to aid in the informed selection of the optimal stabilizing agent for your research needs.

I. Head-to-Head Comparison: Performance and Stability

The primary role of a stabilizing ligand is to prevent the agglomeration of nanoparticles, ensuring a consistent size distribution and maintaining their unique properties over time. The structural difference between the linear oleic acid and the branched this compound appears to play a crucial role in their stabilizing efficacy.

Key Findings:

  • Enhanced Stability with this compound: Studies on perovskite quantum dots (QDs) have shown that this compound (DA) as a capping ligand leads to significantly improved stability compared to oleic acid (OA). DA-capped CsPbBr3 QDs exhibited no aggregation after being stored in the air for over 70 days. This enhanced stability is attributed to a higher binding energy of the branched-chain ligand to the nanoparticle surface.

  • Improved Luminescence: In the context of perovskite QDs, the use of this compound has been linked to superior optical properties. One study reported a photoluminescence quantum yield (PLQY) of 96% for DA-capped QDs, a notable increase from the 84% observed with OA-capped counterparts.

  • Influence of Molecular Structure: The branched structure of this compound is thought to create a more effective steric barrier around the nanoparticle, preventing close contact and subsequent aggregation. This is in contrast to the linear chains of oleic acid, which may pack more densely but potentially offer less robust steric hindrance. Research on branched-chain lipids in lipid nanoparticle (LNP) formulations for mRNA delivery further supports the idea that branching can enhance stability and fusogenicity.

Quantitative Data Summary:

The following tables summarize the available quantitative data from studies comparing the two ligands and data on oleic acid-stabilized nanoparticles, which can serve as a baseline. A direct quantitative comparison for the same nanoparticle system across all metrics is currently limited in the literature.

Table 1: Stability and Performance Data for Perovskite Quantum Dots

LigandNanoparticle SystemStability AssessmentPhotoluminescence Quantum Yield (PLQY)
This compound CsPbBr3 QDsNo aggregation after >70 days in air96%
Oleic Acid CsPbBr3 QDs-84%

Table 2: Physicochemical Properties of Oleic Acid-Stabilized Nanoparticles (Illustrative Examples)

Nanoparticle SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Iron Oxide Nanoparticles13.01--
Lipid Nanoparticles105 - 225< 0.3-35.2 to -41.0
Palladium Nanoparticles1.67 - 2.01Narrow> +20

II. Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for the synthesis of nanoparticles using oleic acid and a modified protocol for the inclusion of this compound, based on available literature for perovskite quantum dots.

A. Synthesis of Oleic Acid-Stabilized Perovskite Quantum Dots (Hot-Injection Method)

This protocol is a generalized procedure based on common hot-injection methods.

Materials:

  • Cesium carbonate (Cs2CO3)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • Lead(II) bromide (PbBr2)

  • Oleylamine (OAm)

  • Toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line equipment

Procedure:

  • Preparation of Cesium Oleate Precursor:

    • In a three-neck flask, combine Cs2CO3, OA, and ODE.

    • Heat the mixture under vacuum at 120°C for 1 hour to remove water and oxygen.

    • Raise the temperature to 150°C under a nitrogen atmosphere until the Cs2CO3 has completely reacted with the OA to form a clear solution of cesium oleate.

    • Preheat this precursor solution to 100°C before injection.

  • Nanoparticle Synthesis:

    • In a separate three-neck flask, combine PbBr2 and ODE.

    • Heat the mixture under vacuum at 120°C for 1 hour.

    • Inject dry OAm and OA into the flask under a nitrogen atmosphere.

    • Raise the temperature to 140-200°C (the specific temperature can be varied to control nanoparticle size).

    • Swiftly inject the preheated cesium oleate precursor into the reaction flask.

    • Immediately cool the reaction mixture in an ice-water bath.

  • Purification:

    • Add toluene to the crude solution.

    • Centrifuge the solution to precipitate the quantum dots.

    • Discard the supernatant and re-disperse the precipitate in toluene.

    • Repeat the centrifugation and re-dispersion steps as necessary.

B. Ligand Exchange/Synthesis with this compound

To synthesize nanoparticles with this compound, the protocol above can be adapted by substituting oleic acid with this compound in the synthesis step. Alternatively, a post-synthesis ligand exchange can be performed.

Modification for Direct Synthesis:

  • In step 2 of the above protocol, replace oleic acid with an equimolar amount of this compound.

Post-Synthesis Ligand Exchange Protocol:

  • Synthesize oleic acid-stabilized nanoparticles as described above.

  • Disperse the purified nanoparticles in a suitable solvent (e.g., toluene).

  • Add an excess of this compound to the nanoparticle dispersion.

  • Stir the mixture at room temperature or a slightly elevated temperature for several hours to facilitate the exchange of ligands on the nanoparticle surface.

  • Purify the nanoparticles by precipitation and re-dispersion to remove the displaced oleic acid and excess this compound.

III. Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Nanoparticle_Synthesis_Workflow cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification p1 Mix Metal Salt, Oleic Acid, and Solvent p2 Degas at 120°C p1->p2 p3 Heat to 150-200°C under N2 p2->p3 s1 Inject Precursor Solution p3->s1 s2 Rapid Cooling (Ice Bath) s1->s2 s3 Nanoparticle Formation s2->s3 u1 Precipitate with Anti-solvent s3->u1 u2 Centrifuge u1->u2 u3 Re-disperse in Solvent u2->u3 final final u3->final Stable Nanoparticle Dispersion

A generalized workflow for the hot-injection synthesis of nanoparticles.

Ligand_Exchange_Workflow cluster_initial Initial Nanoparticles cluster_exchange Ligand Exchange Process cluster_final Final Product np1 Oleic Acid-Capped Nanoparticles le1 Add Excess This compound np1->le1 le2 Stir at Controlled Temperature le1->le2 le3 Ligand Exchange on Surface le2->le3 np2 This compound-Capped Nanoparticles le3->np2

A schematic representation of a post-synthesis ligand exchange process.

IV. Conclusion and Future Outlook

The available evidence, primarily from studies on perovskite quantum dots, strongly suggests that this compound holds considerable promise as a stabilizing ligand, offering enhanced stability and improved optical properties compared to the more conventional oleic acid. The branched structure of this compound appears to be a key factor in its superior performance.

However, to fully elucidate the comparative efficacy of these two ligands, further research is warranted. Specifically, direct comparative studies on a wider range of nanoparticle systems, including metal oxides and metallic nanoparticles, are needed. Comprehensive characterization of these systems, including long-term stability studies monitoring particle size, PDI, and zeta potential under various conditions, will be crucial for establishing this compound as a versatile and superior alternative to oleic acid in the broader field of nanotechnology. For drug development professionals, the enhanced stability offered by branched-chain fatty acids could translate to longer shelf-life and more robust formulations for therapeutic delivery.

A Head-to-Head Comparison of Branched-Chain Fatty Acids in Lubrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Branched-Chain Fatty Acid Performance as Lubricant Additives, Supported by Experimental Data.

In the quest for advanced lubricants with superior performance and stability, branched-chain fatty acids (BCFAs) have emerged as a promising class of molecules. Their unique structural properties, characterized by methyl branches along the carbon chain, impart distinct advantages over their linear counterparts. This guide provides a detailed head-to-head comparison of various BCFAs used in lubrication, presenting quantitative data from experimental studies, outlining methodologies, and visualizing the underlying molecular mechanisms.

Executive Summary

Branched-chain fatty acids consistently demonstrate enhanced lubricating properties, including reduced friction and wear, improved thermal and oxidative stability, and better low-temperature fluidity compared to straight-chain fatty acids. The position and number of methyl branches significantly influence their performance. Notably, isostearic acid, a multi-branched fatty acid, and anteiso-fatty acids, with a branch at the antepenultimate carbon, exhibit particularly effective friction-modifying capabilities. This guide will delve into the specifics of these differences, providing a data-driven basis for selecting the optimal BCFA for various lubrication applications.

Performance Comparison of Branched-Chain Fatty Acids

The lubricating efficacy of BCFAs is primarily attributed to their molecular structure, which hinders close packing and crystallization, thus maintaining a fluid and protective layer between surfaces even under harsh conditions.

Frictional and Anti-Wear Properties

The primary function of a lubricant additive is to reduce friction and prevent wear between moving surfaces. BCFAs excel in this regard by forming a robust, low-shear boundary film.

Table 1: Comparison of Viscosity Parameters for Different Fatty Acid Additives

Fatty Acid Additive (0.1 wt%)Base OilApplied Load (mN)Viscosity Parameter (bs) Reduction vs. Pure Base Oil
Isostearic AcidHexadecane3.37-fold
Isostearic Acid THexadecane3.330-fold
Isostearic Acid THexadecane22.78-fold
Isostearic AcidPoly(α-olefin) (PAO)3.32-fold
Isostearic Acid TPoly(α-olefin) (PAO)3.3No significant effect

Data synthesized from a study by Iizuka et al.[1]

Key Insights:

  • Superior Performance in Linear Base Oils: Isostearic acid and its variant, Isostearic acid T, significantly reduce the viscosity parameter, a measure of frictional resistance, in a linear base oil like hexadecane.[1] This is attributed to their ability to disrupt the ordered, high-friction structure of the linear alkane chains under confinement.

  • Effect of Branching: The more highly branched "Isostearic Acid T" shows a more pronounced friction-reducing effect at low loads in hexadecane compared to the standard isostearic acid.[1]

  • Base Oil Influence: The friction-reducing effect of BCFAs is less significant in an already branched base oil like PAO, as the base oil itself does not form a densely packed structure.[1]

  • Anteiso- vs. Iso-Fatty Acids: Studies on bacterial membranes suggest that anteiso-fatty acids are more effective at increasing membrane fluidity than their iso- counterparts.[2] This characteristic is analogous to lubrication, where increased fluidity of the boundary film can lead to lower friction. While direct head-to-head tribological data is limited, this suggests that anteiso-BCFAs could offer superior lubrication performance, particularly at lower temperatures.

While comprehensive quantitative data directly comparing the coefficient of friction and wear rates for a wide range of BCFAs is still an emerging area of research, the available information strongly indicates their superiority over linear fatty acids. For instance, at low concentrations in paraffin oil, branched esters have demonstrated an 8–28% lower friction force response compared to the base oil alone.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental methodologies employed. The following are detailed protocols for key experiments cited in the study of BCFA lubrication.

Resonance Shear Measurement (RSM)

This technique is used to study the properties of thin lubricant films confined between two surfaces.

Objective: To measure the viscosity parameter (bs) of the lubricant film, which is related to the coefficient of friction.

Apparatus: A resonance shear apparatus with a sphere-on-flat geometry, typically using atomically smooth mica surfaces.

Procedure:

  • A 0.1 wt% solution of the branched-chain fatty acid in the chosen base oil (e.g., hexadecane or PAO) is prepared.

  • The lubricant solution is confined between two mica surfaces.

  • One surface is oscillated at its resonance frequency, and the response of the other surface is measured.

  • The change in the resonance curve of the system upon confinement of the lubricant allows for the calculation of the viscosity parameter (bs).

  • Measurements are taken at various applied loads to understand the lubricant's performance under different pressures.

Four-Ball Tribological Test

A standard method for evaluating the friction and wear-preventing properties of lubricants.

Objective: To determine the coefficient of friction (COF) and wear scar diameter (WSD) for a lubricant.

Apparatus: A four-ball tester, consisting of three stationary steel balls in a cup and a fourth rotating steel ball pressed against them.

Procedure (based on ASTM D5183):

  • The test lubricant is placed in the cup containing the three stationary balls.

  • A specified load is applied to the rotating ball.

  • The top ball is rotated at a constant speed (e.g., 600 rpm) for a set duration (e.g., 10 minutes).

  • The temperature of the lubricant is maintained at a constant value (e.g., 75°C).

  • The frictional torque is continuously measured and used to calculate the coefficient of friction.

  • After the test, the wear scars on the three stationary balls are measured using a microscope to determine the average wear scar diameter.

  • The load can be incrementally increased in subsequent tests to evaluate the lubricant's performance under extreme pressure conditions.

Molecular Mechanism of BCFA Lubrication

The superior lubricating properties of branched-chain fatty acids stem from their molecular architecture. The methyl branches play a crucial role in how these molecules arrange themselves at the interface between two surfaces, forming a protective boundary film.

Adsorption and Film Formation

The lubrication process begins with the adsorption of the fatty acid molecules onto the metal surfaces. The polar carboxyl head group of the fatty acid has a strong affinity for the metal oxide layer on the surface, leading to the formation of a densely packed monolayer.

cluster_surface Metal Surface s1 Metal Atoms s2 Metal Oxide Layer bcfa1 BCFA Molecule s2->bcfa1 Adsorption (Carboxyl Head) bcfa2 BCFA Molecule s2->bcfa2 bcfa3 BCFA Molecule s2->bcfa3

Caption: Adsorption of BCFA molecules onto a metal surface.

Influence of Branching on Film Structure

The key difference between linear and branched-chain fatty acids lies in the packing of their hydrocarbon tails.

  • Linear Fatty Acids: The straight chains of linear fatty acids can pack closely together, forming a dense, almost crystalline-like film. While this provides good wear protection, the film can be rigid and have a higher shear strength, leading to increased friction.

  • Branched-Chain Fatty Acids: The methyl branches on BCFAs disrupt the orderly packing of the hydrocarbon chains. This creates a more disordered and fluid-like boundary film. This "disorganized" layer has a lower shear strength, allowing the surfaces to slide past each other with less resistance, thus reducing friction.

cluster_key Effect of Branching lfa Carboxyl Head Straight Hydrocarbon Tail lfa2 Carboxyl Head Straight Hydrocarbon Tail lfa3 Carboxyl Head Straight Hydrocarbon Tail bcfa Carboxyl Head Branched Hydrocarbon Tail bcfa2 Carboxyl Head Branched Hydrocarbon Tail bcfa3 Carboxyl Head Branched Hydrocarbon Tail key1 Linear: Ordered Packing, Higher Friction key2 Branched: Disordered Packing, Lower Friction

Caption: Comparison of molecular packing in lubricant films.

The position of the methyl branch also plays a role. Anteiso-fatty acids, with the branch further from the end of the chain, are thought to create more disruption and thus a more fluid film compared to iso-fatty acids. This is consistent with their observed role in maintaining membrane fluidity in bacteria at low temperatures.

Conclusion

References

Assessing the Biocompatibility of 2-Hexyldecanoic Acid Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Hexyldecanoic acid, a branched-chain fatty acid, is increasingly utilized in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as lipid nanoparticles.[1][2] Its unique physicochemical properties, including its liquid state at room temperature and excellent solvent capacity, make it an attractive excipient. However, a thorough assessment of its biocompatibility is paramount to ensure the safety and efficacy of final drug products. This guide provides a comparative overview of the biocompatibility of this compound, juxtaposed with common alternatives, and is supported by established experimental methodologies.

Comparative Biocompatibility Profile

While direct and comprehensive biocompatibility data for this compound is limited in publicly available literature, we can infer its potential biological interactions by examining related compounds and standard toxicological endpoints. The following table summarizes the known biocompatibility data for this compound and compares it with two common alternatives: oleic acid (a monounsaturated long-chain fatty acid) and octanoic acid (a medium-chain fatty acid).

Table 1: Comparative Biocompatibility of this compound and Alternatives

ParameterThis compoundOleic AcidOctanoic Acid (Caprylic Acid)
Chemical Structure Branched-chain saturated fatty acid (C16)Monounsaturated long-chain fatty acid (C18)Saturated medium-chain fatty acid (C8)
Primary Applications in Formulations Lipid nanoparticle formation, solvent, surfactant[1][3]Emulsifier, penetration enhancer, component of lipid nanoparticles[4]Solubilizer, antimicrobial preservative, absorption enhancer
In Vitro Cytotoxicity Data not available. Some branched-chain fatty acids have shown cytotoxicity against cancer cell lines.Can induce lipotoxicity in hepatocytes at high concentrations via ROS overload. Nanoparticle formulations have shown dose-dependent cytotoxicity.Generally considered to have low toxicity. Has been investigated for its chemotherapeutic potential against certain cancer cells.
Irritation Potential Causes skin and eye irritation. A case of contact dermatitis has been reported.Low local irritant effect observed in some in vivo studies.Generally considered non-irritating in typical formulation concentrations.
Inflammatory Response Data not available.Can induce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in some contexts.May modulate inflammatory responses; some studies suggest it can inhibit cytokine production.
In Vivo Biocompatibility Data not available.Nanoparticle formulations have been found to have negligible toxicity in some animal models. However, potential for liver toxicity exists with high concentrations.Generally recognized as safe (GRAS) for use in food and has low acute oral toxicity.

Experimental Protocols for Biocompatibility Assessment

To rigorously assess the biocompatibility of a this compound formulation, a multi-tiered approach involving in vitro and in vivo studies is essential. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., human dermal fibroblasts, HaCaT keratinocytes, or a cell line relevant to the intended application) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Expose the cells to various concentrations of the this compound formulation for a specified period (e.g., 24, 48, and 72 hours). Include appropriate vehicle and positive controls.

    • MTT Addition: After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.

  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

    • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm).

    • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (untreated and fully lysed).

Inflammatory Response Assay

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay evaluates the potential of a formulation to induce an inflammatory response.

  • Principle: Macrophages are key immune cells that produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli. The levels of these cytokines can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate conditions.

    • Treatment: Treat the cells with the this compound formulation at various concentrations for a defined period. A positive control, such as lipopolysaccharide (LPS), should be included.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Perform an ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions. This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Quantification: Measure the absorbance and determine the concentration of the cytokines by comparing the readings to a standard curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell Culture Cell Culture Treatment with this compound Formulation Treatment with this compound Formulation Cell Culture->Treatment with this compound Formulation MTT Assay MTT Assay Treatment with this compound Formulation->MTT Assay LDH Assay LDH Assay Treatment with this compound Formulation->LDH Assay Cytokine Assay (ELISA) Cytokine Assay (ELISA) Treatment with this compound Formulation->Cytokine Assay (ELISA) Cell Viability Cell Viability MTT Assay->Cell Viability Membrane Integrity Membrane Integrity LDH Assay->Membrane Integrity Inflammatory Response Inflammatory Response Cytokine Assay (ELISA)->Inflammatory Response Animal Model Animal Model Formulation Administration Formulation Administration Animal Model->Formulation Administration Histological Analysis Histological Analysis Formulation Administration->Histological Analysis Tissue Response Tissue Response Histological Analysis->Tissue Response

Caption: Experimental workflow for assessing the biocompatibility of formulations.

Fatty_Acid_Induced_Lipotoxicity_Pathway Fatty Acid Overload Fatty Acid Overload ROS Accumulation ROS Accumulation Fatty Acid Overload->ROS Accumulation ER Stress ER Stress Fatty Acid Overload->ER Stress Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Accumulation->Mitochondrial Dysfunction DDIT3 (CHOP) Activation DDIT3 (CHOP) Activation ER Stress->DDIT3 (CHOP) Activation Bcl-2 Downregulation Bcl-2 Downregulation DDIT3 (CHOP) Activation->Bcl-2 Downregulation Bax Upregulation Bax Upregulation DDIT3 (CHOP) Activation->Bax Upregulation Bcl-2 Downregulation->Mitochondrial Dysfunction Bax Upregulation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A potential signaling pathway for fatty acid-induced lipotoxicity.

Logical_Comparison_of_Fatty_Acids cluster_2HDA This compound cluster_Alternatives Alternatives Biocompatibility Assessment Biocompatibility Assessment 2HDA_Data Limited Data - Skin/Eye Irritant [5, 12] - Cytotoxicity of some BCFAs noted [1, 12] Biocompatibility Assessment->2HDA_Data Oleic_Acid Oleic Acid - Potential for lipotoxicity [3] - Low irritancy [2] Biocompatibility Assessment->Oleic_Acid Octanoic_Acid Octanoic Acid - Low acute toxicity [10] - Antimicrobial properties [23] Biocompatibility Assessment->Octanoic_Acid

References

The Impact of 2-Hexyldecanoic Acid on Skin Penetration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of 2-Hexyldecanoic Acid's Efficacy as a Skin Penetration Enhancer

The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a critical challenge in topical and transdermal formulation development. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most therapeutic molecules. Chemical penetration enhancers are widely employed to transiently and reversibly reduce the barrier function of the stratum corneum, thereby facilitating drug delivery to the underlying tissues. Among these, fatty acids have garnered significant attention due to their biocompatibility and efficacy. This guide provides a quantitative analysis of this compound, a branched-chain fatty acid, and compares its performance with other commonly used penetration enhancers.

Quantitative Comparison of Penetration Enhancers

The efficacy of a penetration enhancer is highly dependent on the specific API, the vehicle formulation, and the concentration of the enhancer. Below are comparative data for the enhancement of niacinamide and a summary of enhancement effects for other drugs with various fatty acids.

Table 1: In Vitro Penetration Enhancement of Niacinamide

Penetration EnhancerConcentrationActive IngredientVehicleSkin ModelTotal Penetration (% of Applied Dose)Enhancement Factor
Control (None)-5% Niacinamide7% Glycerin in WaterHuman Cadaver Skin31%1.0
Hexyldecanol *5% 5% Niacinamide 7% Glycerin in Water Human Cadaver Skin 73% 2.35
Octyl Salicylate1%5% Niacinamide5% Glycerin in WaterPig Skin93% (vs. 83% control)1.12

Note: Hexyldecanol is the alcohol analogue of this compound and is expected to have similar penetration enhancement properties. Data derived from patent literature[1].

Table 2: Comparative In Vitro Penetration Enhancement of Diclofenac by Various Fatty Acids

Penetration EnhancerConcentration (% w/v)Active IngredientVehicleSkin ModelPermeation Rate (µg/cm²/h)Enhancement Ratio (ER)
Control (None)-DiclofenacPropylene GlycolRat Skin0.431.00
Lauric Acid (C12:0)1%DiclofenacPropylene GlycolRat Skin0.521.21
Myristic Acid (C14:0)1%DiclofenacPropylene GlycolRat Skin0.461.07
Palmitic Acid (C16:0)1%DiclofenacPropylene GlycolRat Skin1.293.00
Oleic Acid (C18:1) 1% Diclofenac Propylene Glycol Rat Skin 1.61 3.74

Data from a study on fatty acid enhancement of diclofenac permeation[2][3]. Direct comparative data for this compound for this active was not available in the cited literature.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which fatty acid penetration enhancers, including this compound, are believed to function is through the disruption of the highly organized lipid lamellae in the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.

cluster_0 Stratum Corneum (SC) cluster_1 Drug Permeation SC_lipids Organized SC Lipids (Ceramides, Cholesterol, Fatty Acids) Disrupted_lipids Disrupted & Fluidized SC Lipids SC_lipids->Disrupted_lipids Interaction with This compound Low_Permeation Low Drug Permeation SC_lipids->Low_Permeation Enhanced_Permeation Enhanced Drug Permeation Disrupted_lipids->Enhanced_Permeation Increased Diffusivity Enhancer This compound Enhancer->SC_lipids Partitioning into SC A Skin Preparation (Human or Porcine) B Mounting on Franz Cell A->B C Formulation Application (Donor Compartment) B->C D Receptor Compartment Filling (PBS, 32°C) B->D E Sampling at Time Intervals C->E D->E F HPLC Analysis E->F G Data Analysis (Flux, Kp, ER) F->G

References

A Comparative Analysis of 2-Hexyldecanoic Acid and Isostearic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical excipients and formulation aids, the selection of appropriate fatty acids is a critical determinant of a product's stability, efficacy, and sensory characteristics. This guide provides a detailed comparative study of two branched-chain fatty acids: 2-Hexyldecanoic acid and isostearic acid. Both are recognized for their unique properties that distinguish them from their linear-chain counterparts, offering advantages in various applications. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these acids is essential for predicting their behavior in different formulations. While both are branched saturated fatty acids, their structural differences lead to distinct physical and chemical characteristics.

PropertyThis compoundIsostearic Acid
Synonyms Isopalmitic Acid, C16 Guerbet Fatty AcidIsooctadecanoic acid, 16-methylheptadecanoic acid (a major isomer)
CAS Number 25354-97-62724-58-5, 30399-84-9
Molecular Formula C16H32O2C18H36O2
Molecular Weight 256.42 g/mol [1]284.48 g/mol
Appearance Colorless to light yellow liquid[2]Colorless to pale yellow liquid
Melting Point 18 °CLiquid at room temperature, with some commercial grades having a cloud point below 8°C.
Boiling Point 268 °CData not consistently reported, varies with isomer mixture.
Density 0.874 g/mL at 25 °CData not consistently reported, varies with isomer mixture.
Solubility Insoluble in water.Insoluble in water.
Stability Stable under normal conditions, combustible, and incompatible with strong oxidizing agents.Possesses excellent oxidative stability due to its branched structure, making it resistant to rancidity.

Applications in Research and Development

Both this compound and isostearic acid have found utility in a range of applications, from drug delivery systems to cosmetic and industrial formulations. Their branched structures confer properties such as lower melting points and enhanced stability compared to their linear counterparts.

This compound:

  • Drug Delivery: It is utilized in the preparation of lipid nanoparticles for the efficient encapsulation and delivery of nucleic acids.

  • Pharmaceutical Intermediates: Serves as a building block in the synthesis of more complex molecules, including potential therapeutics for HIV.

  • Cosmetics and Personal Care: Functions as a cleansing agent, emulsifier, and surfactant in various cosmetic formulations.

  • Industrial Lubricants: Its stability and surfactant properties make it a valuable component in lubricants and coatings.

Isostearic Acid:

  • Cosmetics and Personal Care: Widely used as an emollient, emulsifier, and thickening agent in creams, lotions, and other skincare products due to its smooth, non-greasy feel and ability to stabilize emulsions.

  • Drug Delivery: The unique properties of isostearic acid, such as its branched structure, offer potential advantages in developing drug delivery systems with superior cold flow properties, low viscosity, and excellent thermo-oxidative stability.

  • Industrial Lubricants: Its exceptional oxidative stability and lubricating properties contribute to the formulation of high-performance lubricants for automotive and industrial applications.

  • Dispersing Agent: The branched nature of isostearic acid enhances its ability to disperse pigments and other particles in various formulations.

Safety and Biocompatibility: A Critical Consideration

The safety profile of an excipient is paramount in drug development. Available data indicates differences in the irritation potential of these two fatty acids.

This compound: According to its safety data sheet, this compound is classified as a skin and eye irritant. Precautionary measures, including the use of protective gloves and eye protection, are recommended when handling this substance.

Isostearic Acid: Isostearic acid is generally considered safe for use in cosmetic products, with a low risk of irritation. Clinical studies have shown that undiluted isostearic acid did not cause irritation in a 24-hour single-insult skin patch test on 100 subjects. Furthermore, a 34% concentration was found to be neither an irritant nor a sensitizer in 168 subjects. However, it is important to note that one study using a mouse model suggested that isostearic acid can induce skin inflammation. While generally considered non-comedogenic, some reports suggest a potential for comedogenicity, though the available tests are not deemed adequate to definitively predict this in humans.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized procedures for the synthesis of both fatty acids.

Synthesis of this compound (Guerbet Reaction)

The synthesis of this compound can be achieved through the Guerbet reaction, which involves the dimerization of an alcohol. A typical laboratory-scale synthesis is described below.

Synthesis_2_Hexyldecanoic_Acid cluster_reactants Reactants cluster_process Process cluster_products Products Octanol 1-Octanol Heating Heat to ~220-240°C Octanol->Heating Catalyst Base Catalyst (e.g., Sodium Octoxide) Catalyst->Heating Dehydrogenation Dehydrogenation to Aldehyde Heating->Dehydrogenation Aldol_Condensation Aldol Condensation Dehydrogenation->Aldol_Condensation Dehydration Dehydration Aldol_Condensation->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Guerbet_Alcohol 2-Hexyldecanol Hydrogenation->Guerbet_Alcohol Oxidation Oxidation Guerbet_Alcohol->Oxidation Final_Product This compound Oxidation->Final_Product

Synthesis of this compound via Guerbet Reaction.

Methodology:

  • Reaction Setup: A reaction flask is charged with 1-octanol and a catalytic amount of a strong base, such as sodium octoxide. The flask is equipped with a stirrer, a thermometer, and a distillation condenser to remove the water formed during the reaction.

  • Guerbet Reaction: The mixture is heated to a high temperature, typically between 220-240°C, under an inert atmosphere (e.g., nitrogen). The reaction proceeds through a series of steps: dehydrogenation of the alcohol to an aldehyde, aldol condensation, dehydration, and finally hydrogenation to yield the branched-chain alcohol, 2-hexyldecanol.

  • Oxidation: The resulting 2-hexyldecanol is then oxidized to this compound using a suitable oxidizing agent, such as potassium permanganate or chromic acid, under appropriate reaction conditions.

  • Purification: The final product is purified through techniques like distillation or chromatography to remove unreacted starting materials and byproducts.

Synthesis of Isostearic Acid

Isostearic acid is commercially produced as a mixture of branched-chain C18 fatty acids, primarily through the catalytic isomerization and subsequent hydrogenation of oleic acid.

Synthesis_Isostearic_Acid cluster_reactants Reactants cluster_process Process cluster_products Products Oleic_Acid Oleic Acid Isomerization Heat with Catalyst Oleic_Acid->Isomerization Catalyst Clay or Zeolite Catalyst Catalyst->Isomerization Branched_Unsaturated_Acid Branched Unsaturated Fatty Acid Mixture Isomerization->Branched_Unsaturated_Acid Hydrogenation_Catalyst Hydrogenation Catalyst (e.g., Nickel) Hydrogenation Hydrogenation Hydrogenation_Catalyst->Hydrogenation Final_Product Isostearic Acid (Mixture of Saturated Branched Isomers) Hydrogenation->Final_Product Branched_Unsaturated_Acid->Hydrogenation

Synthesis of Isostearic Acid from Oleic Acid.

Methodology:

  • Isomerization: Oleic acid is heated in the presence of a catalyst, such as certain types of clay or zeolites. This process induces skeletal isomerization, converting the linear oleic acid into a mixture of branched-chain unsaturated fatty acids.

  • Hydrogenation: The resulting mixture of branched unsaturated fatty acids is then subjected to hydrogenation. This step saturates the double bonds in the fatty acid chains, typically using a nickel catalyst under hydrogen pressure.

  • Purification: The final product, a mixture of various saturated branched C18 fatty acid isomers known as isostearic acid, is purified to remove the catalyst and any byproducts.

Conclusion and Future Perspectives

Both this compound and isostearic acid offer unique advantages over traditional linear fatty acids due to their branched-chain structures, which impart desirable properties such as lower melting points and enhanced stability. This compound, a C16 Guerbet acid, shows promise in specialized applications like nucleic acid delivery and as a chemical intermediate. Isostearic acid, a mixture of branched C18 isomers, is a well-established ingredient in the cosmetics and personal care industry and is increasingly explored for its potential in drug delivery and high-performance lubricants.

The choice between these two fatty acids will ultimately depend on the specific requirements of the formulation, including desired physical properties, application, and safety considerations. While isostearic acid currently has a more extensive history of use and a more favorable documented safety profile for topical applications, the distinct properties of this compound may make it a superior choice for certain pharmaceutical and industrial applications. Further comparative studies focusing on performance in specific drug delivery systems and as functional excipients are warranted to fully elucidate their respective advantages and disadvantages for the drug development professional.

References

Cross-Study Analysis of 2-Hexyldecanoic Acid Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Hexyldecanoic acid, focusing on its role in therapeutic applications. While direct efficacy studies on this compound as a standalone therapeutic agent are limited in publicly available research, its significance lies in its application as a crucial component of lipid nanoparticles (LNPs) for drug delivery, particularly for RNA-based therapeutics.

Furthermore, this guide will explore the efficacy of a structurally related compound, 2-hexyl-4-pentynoic acid (HPTA), which has demonstrated notable anti-cancer properties. This analysis of HPTA will serve as a case study to highlight the potential therapeutic avenues for derivatives of this compound.

This compound in Drug Delivery

This compound is a branched-chain fatty acid that is utilized in the formulation of lipid nanoparticles. These LNPs are the leading platform for the systemic delivery of siRNA (small interfering RNA) therapeutics. The branched structure of this compound can contribute to the fluidity and stability of the lipid bilayer of the nanoparticle, enhancing its performance in drug encapsulation and delivery.

Comparison of Nucleic Acid Delivery Systems

The delivery of nucleic acids, such as siRNA and mRNA, to target cells is a significant challenge in drug development. Lipid nanoparticles represent a major advancement in this area. Below is a comparison of LNP technology with other non-viral delivery systems.

Delivery SystemMechanism of ActionAdvantagesDisadvantages
Lipid Nanoparticles (LNPs) Encapsulate nucleic acids, protecting them from degradation and facilitating cellular uptake through endocytosis. Ionizable lipids in the LNP formulation (which can include derivatives of this compound) are crucial for endosomal escape.[1][2][3][4][5]High encapsulation efficiency for nucleic acids, biocompatible, low toxicity compared to viral vectors, and clinically validated (e.g., in COVID-19 mRNA vaccines and siRNA therapeutics like Patisiran).Tendency for liver accumulation, potential for immunogenicity, and challenges in targeting non-hepatic tissues.
Polymeric Nanoparticles Form complexes (polyplexes) with nucleic acids through electrostatic interactions, protecting them and aiding in cellular uptake.High versatility in polymer design allows for tunable properties, can be designed for specific targeting.Potential for cytotoxicity depending on the polymer used, and can have lower transfection efficiency compared to LNPs.
Exosomes Natural extracellular vesicles that can be loaded with therapeutic cargo. They are involved in intercellular communication and can naturally cross biological barriers.Biocompatible, low immunogenicity, and have inherent targeting capabilities.Challenges in large-scale production and purification, and loading of therapeutic cargo can be inefficient.
DNA Nanostructures Self-assembling DNA scaffolds that can be precisely engineered to carry various therapeutic agents.High degree of programmability and precision in design.Potential for immunogenicity and challenges in scaling up production.

Case Study: Efficacy of 2-hexyl-4-pentynoic acid (HPTA) in Breast Cancer

2-hexyl-4-pentynoic acid (HPTA), a derivative of valproic acid and structurally related to this compound, has been investigated as a potential therapeutic agent for breast cancer. Studies have shown that HPTA can act as a radiosensitizer, enhancing the efficacy of radiation therapy. It has also been shown to work synergistically with other anti-cancer drugs like hydroxyurea.

Quantitative Data from HPTA Studies

The following table summarizes key quantitative findings from preclinical studies on HPTA.

ParameterCell Line(s)TreatmentResultReference
Inhibition of Cell Growth MCF7, EUFA42315 µM HPTASimilar inhibitory effect as 500 µM Valproic Acid (VPA).
Radiosensitization MCF715 µM HPTA + 8 Gy X-raySignificant reduction in cell proliferation compared to radiation alone.
DNA Damage MDA-MB-468, MDA-MB-231HPTA + HydroxyureaSynergistic increase in DNA double-strand breaks.
Tumor Growth Inhibition (in vivo) DMBA-induced rat breast cancer20 mg/kg HPTA + RadiationEffective sensitization of breast cancer to radiation treatment.

Experimental Protocols

HPTA Treatment and Cell Viability Assay (MTT Assay)
  • Cell Culture: Breast cancer cell lines (e.g., MCF7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of HPTA, a control (e.g., Valproic Acid), or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.

Clonogenic Survival Assay for Radiosensitization
  • Cell Seeding: A specific number of cells are seeded in culture dishes.

  • Treatment: Cells are treated with HPTA or a vehicle control for a set duration.

  • Irradiation: The cells are then irradiated with varying doses of X-rays.

  • Colony Formation: The cells are incubated for a period that allows for colony formation (typically 10-14 days).

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.

  • Survival Fraction Calculation: The survival fraction is calculated by normalizing the number of colonies in the treated groups to that of the untreated control group.

Visualizations

Signaling Pathway of HPTA in Breast Cancer

HPTA_Mechanism HPTA 2-hexyl-4-pentynoic acid (HPTA) HDAC Histone Deacetylase (HDAC) HPTA->HDAC Inhibits ATR_CHK1 ATR-CHK1 Pathway HPTA->ATR_CHK1 Inhibits RPA2 Replication Protein A2 (RPA2) Hyperphosphorylation HPTA->RPA2 Inhibits BRCA1_Rad51 BRCA1-Rad51 Pathway HPTA->BRCA1_Rad51 Inhibits UCHL3 UCHL3 HPTA->UCHL3 Inhibits CellCycle S-Phase Accumulation ATR_CHK1->CellCycle HR Homologous Recombination (HR) DNA Repair RPA2->HR BRCA1_Rad51->HR Rad51_ub Rad51 Deubiquitination UCHL3->Rad51_ub Rad51_ub->BRCA1_Rad51 DSB DNA Double-Strand Breaks HR->DSB Repairs CellDeath Tumor Cell Death CellCycle->CellDeath DSB->CellDeath

Caption: Mechanism of HPTA-induced radiosensitization in breast cancer cells.

Experimental Workflow for Assessing HPTA Efficacy

HPTA_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Breast Cancer Cell Lines treatment_vitro HPTA +/- Radiation +/- Hydroxyurea cell_culture->treatment_vitro mtt MTT Assay (Cell Viability) treatment_vitro->mtt clonogenic Clonogenic Assay (Radiosensitization) treatment_vitro->clonogenic western_blot Western Blot (Protein Expression) treatment_vitro->western_blot if_staining Immunofluorescence (DNA Damage Foci) treatment_vitro->if_staining animal_model DMBA-induced Rat Breast Cancer Model treatment_vivo HPTA +/- Radiation animal_model->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement ihc Immunohistochemistry (Protein Expression) treatment_vivo->ihc

Caption: Experimental workflow for evaluating the anti-cancer efficacy of HPTA.

Logical Relationship of LNP Components for siRNA Delivery

LNP_siRNA_Delivery cluster_Cell Target Cell siRNA siRNA endosome Endosome ionizable_lipid Ionizable Cationic Lipid (e.g., 2-HD derivative) ionizable_lipid->siRNA Encapsulates ionizable_lipid->endosome Endocytosis helper_lipid Helper Lipid helper_lipid->ionizable_lipid Stabilizes cholesterol Cholesterol cholesterol->ionizable_lipid Stabilizes peg_lipid PEG-Lipid peg_lipid->ionizable_lipid Provides Stealth cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape risc RISC Complex cytoplasm->risc Loading mrna Target mRNA risc->mrna Cleavage protein Target Protein mrna->protein Inhibition of Translation

References

Navigating the Landscape of Lipid Excipients: A Comparative Guide to Alternatives for 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in formulating effective and stable drug products. 2-Hexyldecanoic acid, a branched-chain fatty acid, has been utilized for its properties as a solvent, emollient, and penetration enhancer. However, a range of alternative lipid excipients exists, each with a unique profile of performance and physicochemical characteristics. This guide provides an objective comparison of this compound with three common alternatives: isostearic acid, caprylic/capric triglyceride, and octyldodecanol, supported by available experimental data and detailed methodologies.

Performance Comparison at a Glance

To facilitate a clear comparison, the following tables summarize the key performance attributes of this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources, which may have different experimental conditions.

Table 1: Comparative Skin Penetration Enhancement
ExcipientModel DrugSkin ModelFlux (µg/cm²/h)Enhancement Ratio (ER)Citation
This compound KetoprofenRat SkinData Not AvailableData Not Available
Isostearic Acid (C16-branched) NaloxoneHuman SkinHigher than stearic acid>1[1]
Caprylic/Capric Triglyceride KetoprofenRat SkinShowed a trend for higher fluxNot specified[2]
Octyldodecanol Formoterol FumarateNot Specified"Remarkably enhanced" permeation>1[3]

Note: The lack of directly comparable quantitative data for this compound in skin permeation studies is a notable gap in the current literature.

Table 2: Comparative Drug Solubility
ExcipientModel DrugSolubility (mg/mL)Temperature (°C)Citation
This compound KetoprofenData Not Available
Isostearic Acid IbuprofenData Not Available
Caprylic/Capric Triglyceride DanazolQualitatively assessedRoom Temperature[4]
Octyldodecanol Salicylic AcidExcellent solventRoom Temperature

Note: Quantitative solubility data for specific APIs in this compound and its alternatives is sparse in publicly available literature, highlighting the need for direct experimental determination for specific drug candidates.

Table 3: Comparative Formulation Stability
ExcipientFormulation TypeStability ObservationDurationCitation
This compound CreamData Not Available
Isostearic Acid CreamCan contribute to stable emulsionsNot Specified
Caprylic/Capric Triglyceride CreamGood oxidative stabilityNot Specified[5]
Octyldodecanol NanoemulsionStable nanoemulsions formedNot Specified

Note: Stability is highly formulation-dependent. The information above provides a general indication of the excipient's contribution to stability.

In-Depth Analysis of Alternatives

Isostearic Acid

A branched-chain saturated fatty acid, isostearic acid is a liquid at room temperature with a lower melting point than its linear counterpart, stearic acid. Its branched structure contributes to its fluid nature and good oxidative stability.

  • Performance: Studies have shown that branched-chain fatty acids can be effective skin penetration enhancers. For instance, a C16-branched isostearic acid was found to be more effective in enhancing the skin penetration of naloxone than the unbranched stearic acid. In some contexts, isostearic acid has been observed to cause skin inflammation.

  • Applications: It is commonly used in cosmetics and topical pharmaceuticals as an emollient, binder, and cleansing agent.

Caprylic/Capric Triglyceride

This mixed triester of caprylic and capric acids is derived from coconut or palm kernel oil. It is a clear, non-greasy liquid with excellent stability.

  • Performance: Caprylic/capric triglyceride is recognized for its emollient and skin-replenishing properties. While direct quantitative comparisons are limited, some studies suggest it can contribute to a higher flux of drugs like ketoprofen across the skin. It is also effective in dissolving some drugs and has high polarity.

  • Applications: Widely used in cosmetics, topical pharmaceuticals, and as a food additive due to its high stability and low viscosity.

Octyldodecanol

A long-chain branched fatty alcohol, octyldodecanol is a clear, odorless liquid that acts as an emollient, moisturizer, and solvent.

  • Performance: Octyldodecanol has been shown to be an effective penetration enhancer for certain drugs, such as formoterol fumarate. Its mechanism is believed to involve the disruption of the stratum corneum's lipid structure. It is also an excellent solvent for some active ingredients, like salicylic acid.

  • Applications: It is frequently used in a variety of cosmetic and pharmaceutical formulations, including creams, lotions, and color cosmetics, for its emollient and solvent properties.

Mechanistic Insights: Signaling Pathway Involvement

While the primary role of these lipid excipients is to alter the physicochemical properties of the formulation and the skin barrier, emerging evidence suggests that fatty acids can also interact with cellular signaling pathways. Branched-chain fatty acids, including potentially this compound and isostearic acid, have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

Signaling_Pathway Branched-Chain Fatty Acid Branched-Chain Fatty Acid PPARα/β/δ PPARα/β/δ Branched-Chain Fatty Acid->PPARα/β/δ Binds to RXR RXR PPARα/β/δ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Initiates Keratinocyte Differentiation Keratinocyte Differentiation Gene Transcription->Keratinocyte Differentiation Regulates Skin Barrier Function Skin Barrier Function Keratinocyte Differentiation->Skin Barrier Function Improves

Hypothesized signaling pathway for branched-chain fatty acids.

Activation of PPARs in keratinocytes can influence their differentiation and contribute to the maintenance and repair of the skin barrier. Similarly, Liver X Receptors (LXRs) are also involved in regulating epidermal lipid synthesis and barrier function, and their activity can be modulated by certain lipids. This suggests that the effects of these excipients may extend beyond simple physical interactions with the stratum corneum.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to assess the skin penetration enhancement of a test compound.

Experimental_Workflow_Permeation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane (e.g., excised human or porcine skin) mount_skin Mount Skin in Franz Cell prep_skin->mount_skin prep_receptor Prepare Receptor Medium (e.g., PBS, pH 7.4) add_receptor Fill Receptor Chamber prep_receptor->add_receptor prep_formulation Prepare Formulations (with and without enhancer) add_formulation Apply Formulation to Donor Chamber prep_formulation->add_formulation mount_skin->add_receptor add_receptor->add_formulation maintain_temp Maintain Temperature (32 ± 1 °C) add_formulation->maintain_temp sample Withdraw Samples from Receptor at Time Intervals maintain_temp->sample analyze Analyze Drug Concentration (e.g., HPLC) sample->analyze calculate Calculate Flux and Enhancement Ratio analyze->calculate

Workflow for in vitro skin permeation study.

Methodology:

  • Skin Preparation: Excise full-thickness skin from a suitable source (e.g., human cadaver, pig ear). Remove subcutaneous fat and hair. Cut the skin into appropriate sizes for the Franz diffusion cells.

  • Cell Setup: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1 °C.

  • Dosing: Apply a finite dose of the formulation containing the active pharmaceutical ingredient (API) and the test excipient (or control formulation) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.

Drug Solubility Determination

This protocol describes a common method for determining the saturation solubility of a drug in a lipid excipient.

Methodology:

  • Sample Preparation: Add an excess amount of the API to a known volume of the lipid excipient in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 32 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to separate the undissolved drug from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Formulation Stability Testing

This protocol outlines a general approach to assessing the physical and chemical stability of a topical formulation.

Methodology:

  • Sample Preparation: Prepare the final topical formulations (e.g., creams, gels) containing the API and the test excipient.

  • Storage Conditions: Store the samples in appropriate containers at various temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • Evaluation at Time Points: At specified time intervals (e.g., 0, 1, 3, and 6 months), evaluate the samples for:

    • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.

    • Chemical Properties: Assay of the API to determine its concentration and analysis of related substances to identify any degradation products.

  • Data Analysis: Compare the results at each time point to the initial data to assess the stability of the formulation over time.

Conclusion

The selection of an appropriate lipid excipient is a multifaceted decision that requires careful consideration of the desired performance characteristics, the specific active pharmaceutical ingredient, and the intended formulation type. While this compound is a viable option, alternatives such as isostearic acid, caprylic/capric triglyceride, and octyldodecanol offer a range of properties that may be more suitable for specific applications.

This guide highlights the current state of knowledge and underscores the need for more direct, head-to-head comparative studies to enable more informed decisions in drug formulation and development. Researchers are encouraged to utilize the provided experimental protocols to generate data specific to their drug candidates and formulation goals.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Hexyldecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Effective laboratory management hinges on rigorous safety protocols, particularly concerning chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2-Hexyldecanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals dedicated to maintaining a safe and responsible research environment.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. This substance causes skin and serious eye irritation and may lead to an allergic skin reaction.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE): When handling this compound, always wear the following personal protective equipment:

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.[1]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: In case of vapor or aerosol generation, use a dust mask (type N95 or equivalent).

Spill Response: In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For large spills, contain the spill by bunding. For smaller spills, absorb the material with a suitable absorbent such as dry sand, earth, or sawdust.

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the affected area thoroughly.

  • Avoid Release: Do not allow the product to enter drains, as it is harmful to aquatic life.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 25354-97-6
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
Density 0.874 g/mL at 25 °C (lit.)
Boiling Point 268 °C (lit.)
Melting Point 18 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup

Source:

Step-by-Step Disposal Protocol

Proper disposal of this compound is a legal and ethical responsibility. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Classification:

  • This compound waste must be classified as hazardous chemical waste due to its irritant properties and environmental toxicity.

  • Consult your institution's Safety Data Sheets (SDS) and local regulations for specific waste codes.

2. Container Selection and Labeling:

  • Container: Use a designated, leak-proof waste container that is chemically compatible with acids. Glass containers are often preferred for acidic waste to prevent corrosion that can occur with metal containers.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Environmentally Hazardous"). The label should also include the accumulation start date.

3. Waste Segregation and Storage:

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as bases or strong oxidizing agents. Keep solid and liquid waste separate.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. The storage area should have secondary containment to prevent leaks and spills. Keep containers away from heat sources and direct sunlight.

4. Arranging for Disposal:

  • Professional Disposal: Hazardous waste must be disposed of through a licensed hazardous waste disposal company. It is illegal to dispose of hazardous chemicals down the drain or in regular trash.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and accumulation date, to comply with regulations like the Resource Conservation and Recovery Act (RCRA).

  • Incineration: One approved disposal method for this compound is through a chemical incinerator equipped with an afterburner and scrubber.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Waste Generation (this compound) B Is the waste contaminated with other chemicals? A->B C Segregate and store in a dedicated, labeled container. B->C No D Consult SDS for compatibility. Segregate accordingly. B->D Yes E Select appropriate, compatible waste container. C->E D->E F Label container with: 'Hazardous Waste' Chemical Name Hazards Accumulation Date E->F G Store in designated Satellite Accumulation Area with secondary containment. F->G H Arrange for pickup by a licensed hazardous waste disposal company. G->H I Maintain disposal records. H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific safety guidelines and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling 2-Hexyldecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Hexyldecanoic Acid

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Isopalmitic Acid, Pentadecane-7-carboxylic Acid[1]

  • CAS Number: 25354-97-6[1]

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][2] Some data also suggests it may cause respiratory irritation. It is also considered toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Equipment Specifications and Use Cases
Hand Protection Protective glovesChemical-resistant gloves are mandatory. While the specific type is not universally specified, nitrile gloves are a common choice for chemical resistance. Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields or gogglesRequired for all handling procedures. A face shield should be used in situations where splashing is a significant risk.
Skin and Body Protection Laboratory coat, protective clothingA standard lab coat is the minimum requirement. Additional protective clothing and boots may be necessary depending on the scale of the operation.
Respiratory Protection Vapor respiratorRecommended, especially when working in poorly ventilated areas or when vapors or mists may be generated. Adhere to local and national regulations for respirator use.
Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Procedure Detailed Steps
Handling Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin, eyes, and clothing. After handling, wash hands and face thoroughly. Prevent the generation of vapor or mist.
Storage Store in a cool, dark, and dry place. Keep the container tightly closed when not in use. Store away from incompatible materials, such as strong oxidizing agents.
Emergency and First Aid Procedures

Immediate and appropriate responses to exposure are critical.

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.
Eye Contact Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur or persist.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill and Disposal Management
Action Procedure
Spill Cleanup For small spills, absorb the material with an inert absorbent such as dry sand, earth, or sawdust. For larger spills, contain the spill by bunding. Collect the absorbed material and place it in a suitable, closed container for disposal. Ensure the cleanup area is well-ventilated.
Disposal Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Do not mix with other waste. Chemical incineration with an afterburner and scrubber system may be a suitable disposal method. Do not allow the product to enter drains.

Procedural Workflow for Handling this compound

G A Preparation B Don Personal Protective Equipment (PPE) - Gloves - Safety Goggles - Lab Coat A->B Step 1 C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Step 2 D Handling this compound C->D Step 3 E Post-Handling Procedures D->E Step 4 I Spill or Exposure Event D->I If Occurs F Wash Hands and Exposed Skin Thoroughly E->F Step 5a G Properly Store or Dispose of Chemical E->G Step 5b H Doff and Clean/Dispose of PPE F->H G->H J Follow Emergency Procedures I->J K Decontaminate Area and Report Incident J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexyldecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hexyldecanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。